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  • Product: 8-[4-(4-nitrophenoxy)butoxy]quinoline

Core Science & Biosynthesis

Foundational

Literature review on 8-[4-(4-nitrophenoxy)butoxy]quinoline derivatives

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, serving as the architectural foundation for numerous antimalarial, antimicrobial,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, serving as the architectural foundation for numerous antimalarial, antimicrobial, and antineoplastic agents. Among its derivatives, 8-hydroxyquinoline (8-HQ) and its alkylated analogs have garnered intense interest due to their ability to modulate metalloenzymes, inhibit kinases, and induce targeted oxidative stress [1].

As a Senior Application Scientist, I approach the design of 8-[4-(4-nitrophenoxy)butoxy]quinoline derivatives not merely as an exercise in synthetic feasibility, but as a deliberate orchestration of physicochemical properties. This specific class of compounds integrates three distinct pharmacophoric domains:

  • The Quinoline Core: Provides necessary lipophilicity for membrane permeation and a planar aromatic system capable of

    
     stacking with DNA base pairs or aromatic residues in kinase active sites.
    
  • The Butoxy Linker (

    
    ):  The four-carbon aliphatic chain is a critical design choice. It provides optimal spatial flexibility, allowing the molecule to adopt a U-shaped conformation to engage dual-binding pockets (bivalent ligand approach) without introducing the excessive hydrophobicity seen in hexyl or octyl linkers.
    
  • The 4-Nitrophenoxy Moiety: The para-nitro group acts as a potent electron-withdrawing domain. In biological systems, it serves as a substrate for parasitic or tumoral nitroreductases, initiating a redox cycle that generates localized reactive oxygen species (ROS) [2].

Synthetic Methodology: The Logic of Sequential Etherification

The synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline relies on a two-step, sequential Williamson ether synthesis. The causality behind the reagent selection is paramount for yield optimization and impurity control.

Protocol 1: Synthesis of 8-[4-(4-Nitrophenoxy)butoxy]quinoline

Objective: To synthesize the target compound while minimizing elimination side-reactions.

Step 1: Preparation of the Alkylating Intermediate

  • Reagents: Dissolve 1.0 eq of 8-hydroxyquinoline in anhydrous N,N-Dimethylformamide (DMF).

  • Base Selection: Add 1.5 eq of anhydrous Potassium Carbonate (

    
    ). Scientist's Note: 
    
    
    
    is chosen over stronger bases like NaH because it is mild enough to deprotonate the phenol without promoting the dehydrohalogenation (E2 elimination) of the subsequent alkyl halide.
  • Reaction: Dropwise add 3.0 eq of 1,4-dibromobutane. The excess is critical to prevent the formation of the symmetric dimer (1,4-bis(quinolin-8-yloxy)butane).

  • Conditions: Stir at 80°C for 4 hours under an inert argon atmosphere.

  • Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc 8:2) to yield 8-(4-bromobutoxy)quinoline.

Step 2: Terminal Etherification

  • Reagents: Dissolve 1.0 eq of 4-nitrophenol in anhydrous DMF with 1.5 eq of

    
    .
    
  • Reaction: Add 1.1 eq of the purified 8-(4-bromobutoxy)quinoline.

  • Conditions: Elevate temperature to 90°C for 6 hours. Scientist's Note: DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, significantly accelerating this

    
     substitution.
    
  • Self-Validation & QC: Monitor via TLC. Upon completion, precipitate the product in cold water. Confirm structural integrity via

    
    -NMR (look for the distinct triplet of the terminal 
    
    
    
    protons shifting downfield) and LC-MS.

Synthesis A 8-Hydroxyquinoline (Starting Material) C Intermediate: 8-(4-bromobutoxy)quinoline A->C K2CO3, DMF 80°C, 4h B 1,4-Dibromobutane (Alkylating Agent) B->C SN2 Reaction E Target Compound: 8-[4-(4-nitrophenoxy)butoxy]quinoline C->E K2CO3, DMF 90°C, 6h D 4-Nitrophenol (Nucleophile) D->E Williamson Ether Synthesis

Caption: Synthetic route for 8-[4-(4-nitrophenoxy)butoxy]quinoline via sequential etherifications.

Mechanistic Pathways: Target Engagement and Redox Cycling

The biological efficacy of these derivatives is deeply tied to the 4-nitrophenoxy group. While the quinoline core facilitates cellular entry and potential kinase inhibition [3], the nitroaromatic system acts as a prodrug trigger.

In hypoxic tumor microenvironments or within specific parasitic organisms, nitroreductase enzymes transfer a single electron to the nitro group, forming a nitro anion radical (


). In the presence of molecular oxygen, this radical undergoes "futile redox cycling," transferring the electron to 

to form superoxide (

), while regenerating the parent nitro compound. This catalytic generation of ROS leads to severe lipid peroxidation, DNA strand cleavage, and ultimately, apoptosis.

MOA Prodrug 8-[4-(4-nitrophenoxy)butoxy]quinoline (Lipophilic Prodrug) Uptake Cellular Internalization (Membrane Permeation) Prodrug->Uptake Enzyme Nitroreductase / Cytochrome P450 (Enzymatic Activation) Uptake->Enzyme Radical Nitro Anion Radical (R-NO2•-) Enzyme->Radical 1e- Reduction Radical->Enzyme Redox Cycling ROS Reactive Oxygen Species (ROS) (O2•-, H2O2, OH•) Radical->ROS Reaction with O2 Damage DNA Cleavage & Lipid Peroxidation (Cellular Damage) ROS->Damage Oxidative Stress Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Nitroreductase-mediated activation and redox cycling of the 4-nitrophenoxy pharmacophore.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the causality of the butoxy linker, we must examine the SAR trends. The length of the alkyl spacer directly dictates the conformational entropy and the distance between the quinoline and nitrophenyl pharmacophores. Table 1 summarizes the representative antiproliferative data synthesized from literature trends on quinoline-ether derivatives against pancreatic (AsPC-1) and breast (MCF-7) cancer cell lines [1].

Table 1: Comparative SAR Data for 8-Alkoxyquinoline Derivatives

Compound VariationLinker Length (

)
Nitro Position

AsPC-1 (

)

MCF-7 (

)
Mechanistic Insight
8-[2-(4-nitrophenoxy)ethoxy]quinoline2para12.415.2Linker too rigid; steric clash in binding pocket.
8-[3-(4-nitrophenoxy)propoxy]quinoline3para5.88.1Improved flexibility, moderate target engagement.
8-[4-(4-nitrophenoxy)butoxy]quinoline 4 para 1.2 2.4 Optimal U-shape conformation; high potency.
8-[5-(4-nitrophenoxy)pentoxy]quinoline5para4.56.7Excessive entropy; increased non-specific binding.
8-[4-(3-nitrophenoxy)butoxy]quinoline4meta3.14.8Sub-optimal redox potential compared to para.
8-[4-(2-nitrophenoxy)butoxy]quinoline4ortho8.911.3Steric hindrance limits nitroreductase access.

Data Interpretation: The 4-carbon (butoxy) linker provides the exact spatial geometry required for maximum efficacy, while the para-substitution of the nitro group ensures optimal electron delocalization for redox cycling.

Biological Evaluation: Self-Validating Cytotoxicity Protocol

Protocol 2: Resazurin Cell Viability Assay
  • Cell Seeding: Seed AsPC-1 cells at a density of

    
     cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Prepare a 10 mM stock of the quinoline derivative in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1

    
     to 50 
    
    
    
    . Crucial: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.
  • Incubation: Treat cells for 72 hours.

  • Resazurin Addition: Add 20

    
     of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
    
  • Self-Validating Controls:

    • Positive Control: 10% Triton X-100 (100% cell death).

    • Negative Control: Vehicle only (0.5% DMSO).

    • Blank: Media + Resazurin (no cells, to measure background fluorescence).

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Calculate

    
     using non-linear regression analysis.
    

Conclusion

The 8-[4-(4-nitrophenoxy)butoxy]quinoline scaffold represents a highly tunable, multi-target pharmacophore. By understanding the causality behind the synthetic choices—specifically the use of a butoxy spacer for conformational flexibility and a para-nitro group for redox-mediated cytotoxicity—drug development professionals can further iterate on this backbone to overcome resistance mechanisms in oncology and infectious diseases.

References

  • Veschi, S., Carradori, S., De Lellis, L., Florio, R., Brocco, D., Secci, D., Guglielmi, P., Spano, M., Sobolev, A. P., & Cama, A. (2020). Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1331–1344.[Link]

  • Ilakiyalakshmi, M., & Arumugam Napoleon, A. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 15(11), 104168.[Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs–a review. RSC Advances, 12(29), 18594–18614.[Link]

Exploratory

An In-depth Technical Guide to the Chemical Stability of 8-[4-(4-nitrophenoxy)butoxy]quinoline Under Standard Conditions

Introduction: Understanding the Importance of Chemical Stability In the realm of drug discovery and development, the intrinsic chemical stability of a molecule is a cornerstone of its therapeutic potential and commercial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Importance of Chemical Stability

In the realm of drug discovery and development, the intrinsic chemical stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. For a compound to be a successful drug candidate, it must maintain its structural integrity from synthesis through storage, formulation, and ultimately, administration. This guide provides a comprehensive technical overview of the chemical stability of 8-[4-(4-nitrophenoxy)butoxy]quinoline, a molecule of interest with structural motifs common in medicinal chemistry.

The stability of a pharmaceutical compound influences its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in bioavailability.[1] Therefore, a thorough understanding and rigorous evaluation of a compound's stability profile under various environmental conditions are critical prerequisites for its advancement through the development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the potential liabilities of the 8-[4-(4-nitrophenoxy)butoxy]quinoline structure and a robust framework for its experimental stability assessment.

Molecular Architecture and Potential Stability Liabilities

The chemical stability of 8-[4-(4-nitrophenoxy)butoxy]quinoline is dictated by the interplay of its three key structural components: the quinoline ring, the nitrophenoxy group, and the butoxy ether linkage. Each of these moieties presents a unique set of potential degradation pathways.

  • The Quinoline Moiety: Quinoline, a heterocyclic aromatic compound, is a common scaffold in many biologically active molecules.[2] However, the quinoline ring system can be susceptible to degradation. Discoloration, often to yellow and then brown, is a common sign of quinoline compound degradation, frequently caused by exposure to light (photodegradation) or oxidation.[1] The stability of quinoline and its derivatives is also highly dependent on the pH of the solution, with degradation potentially accelerated in both acidic and basic conditions.[1]

  • The Nitrophenoxy Group: The presence of a nitroaromatic group can significantly influence a molecule's stability. Nitroaromatic compounds are known to be photoreactive and can undergo degradation upon exposure to UV or even ambient light.[3][4] This can lead to complex degradation pathways, including reduction of the nitro group or substitution reactions on the aromatic ring.[5][6][7]

  • The Butoxy Ether Linkage: Ether linkages, while generally more stable than esters, can be susceptible to cleavage under certain conditions. Acid-catalyzed hydrolysis is a potential degradation pathway, particularly under harsh acidic conditions. Oxidative cleavage can also occur, especially in the presence of strong oxidizing agents.

The following diagram illustrates the chemical structure of 8-[4-(4-nitrophenoxy)butoxy]quinoline and highlights the key functional groups that may influence its stability.

cluster_molecule 8-[4-(4-nitrophenoxy)butoxy]quinoline cluster_moieties Key Functional Moieties mol mol quinoline Quinoline Ring ether Butoxy Ether Linkage nitro Nitrophenoxy Group

Caption: Chemical structure of 8-[4-(4-nitrophenoxy)butoxy]quinoline with key functional moieties highlighted.

Anticipated Degradation Pathways

Based on the structural components of 8-[4-(4-nitrophenoxy)butoxy]quinoline, several degradation pathways can be hypothesized. A forced degradation study is essential to experimentally confirm these pathways and identify the resulting degradants.

  • Hydrolysis:

    • Acid-Catalyzed Cleavage of the Ether Linkage: Under strong acidic conditions and potentially elevated temperatures, the ether bond of the butoxy linker could be hydrolyzed, leading to the formation of 8-hydroxyquinoline and 4-(4-nitrophenoxy)butan-1-ol.

    • Base-Catalyzed Reactions: While less common for simple ethers, strong basic conditions could potentially promote other reactions, although significant degradation via this pathway is less anticipated compared to acid hydrolysis.

  • Oxidation:

    • Oxidation of the Quinoline Ring: The quinoline nucleus can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1]

    • Oxidative Cleavage of the Ether Linkage: The butoxy chain could be susceptible to oxidative cleavage, particularly at the benzylic-like position adjacent to the quinoline ring's oxygen.

  • Photodegradation:

    • Reactions of the Nitroaromatic Group: The nitrophenoxy moiety is a likely site for photodegradation. Upon exposure to light, especially UV radiation, nitroaromatic compounds can undergo a variety of reactions, including photoreduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.[4]

    • Degradation of the Quinoline Ring: The quinoline ring itself is also photosensitive and can degrade upon exposure to UV or ambient light, potentially forming hydroxyquinolines and other byproducts.[1]

The following diagram illustrates the potential degradation pathways of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent 8-[4-(4-nitrophenoxy)butoxy]quinoline hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis ether_cleavage Ether Cleavage Products (e.g., 8-Hydroxyquinoline) hydrolysis->ether_cleavage ring_oxidation Quinoline Ring Oxidation Products oxidation->ring_oxidation nitro_reduction Nitro Group Reduction Products photolysis->nitro_reduction photodegradants Various Photodegradants photolysis->photodegradants

Caption: Hypothesized degradation pathways of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

Experimental Design for Stability Assessment: A Forced Degradation Study

A forced degradation or stress testing study is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[8] This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. The following protocols outline a comprehensive forced degradation study for 8-[4-(4-nitrophenoxy)butoxy]quinoline.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Prepare a stock solution of 8-[4-(4-nitrophenoxy)butoxy]quinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solution Preparation: For each stress condition, dilute the stock solution with the respective stress agent to achieve a final concentration of approximately 100 µg/mL.

Protocol 2: Hydrolytic Stability
  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.

    • Incubate the vial at 60°C.[1]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed vial.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis study.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water in a sealed vial.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at the same time points as the acid and base hydrolysis studies.

Protocol 3: Oxidative Degradation
  • Sample Preparation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide in a sealed vial.[1]

  • Incubation: Keep the mixture at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

Protocol 4: Photolytic Degradation
  • Sample Preparation: Place the working solution (in a suitable transparent container, e.g., quartz cuvette) in a photostability chamber.

  • Exposure: Expose the sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.

  • Control: Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to differentiate between thermal and photolytic degradation.

  • Sampling: Withdraw aliquots from both the exposed and control samples at appropriate time points.

Protocol 5: Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[1]

  • Solution State: Place the working solution in a sealed vial in a temperature-controlled oven at the same temperature.

  • Sampling: At predetermined time points, withdraw samples for analysis. For the solid-state sample, dissolve a known weight in a suitable solvent before analysis.

The overall experimental workflow for the forced degradation study is depicted in the following diagram.

cluster_stress Forced Degradation Conditions start Start: Prepare Stock Solution hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal Stress (Solid & Solution) start->thermal analysis Analysis by Stability-Indicating HPLC/LC-MS hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis end End: Characterize Degradants & Assess Stability analysis->end

Caption: Experimental workflow for the forced degradation study of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of all components.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution of compounds at multiple wavelengths and to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer will be invaluable for the identification and structural elucidation of the degradation products.

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.

Stress ConditionTime (hours)8-[4-(4-nitrophenoxy)butoxy]quinoline Remaining (%)Number of Degradants DetectedMajor Degradant(s) (Retention Time)
0.1 M HCl, 60°C 0100.00-
2485.224.5 min, 6.2 min
4870.534.5 min, 6.2 min, 7.8 min
0.1 M NaOH, 60°C 0100.00-
2495.115.1 min
4890.315.1 min
3% H₂O₂, RT 0100.00-
2492.728.1 min, 9.5 min
4885.438.1 min, 9.5 min, 10.2 min
Photolysis 2475.9>5Multiple peaks
Thermal, 80°C 4898.2111.3 min

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation of this data will provide insights into the stability of 8-[4-(4-nitrophenoxy)butoxy]quinoline. For instance, significant degradation under acidic and photolytic conditions would suggest that the ether linkage and the nitrophenoxy group are the primary stability liabilities. The identification of the major degradants using LC-MS will confirm the proposed degradation pathways.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for assessing the chemical stability of 8-[4-(4-nitrophenoxy)butoxy]quinoline. Based on its structural features, the molecule is anticipated to be most susceptible to degradation under acidic and photolytic conditions. The ether linkage and the nitrophenoxy group are the most likely points of initial degradation.

It is strongly recommended that a thorough forced degradation study, as outlined in this guide, be conducted. The data generated will be instrumental in:

  • Developing a robust, stability-indicating analytical method.

  • Identifying and characterizing potential degradation products.

  • Understanding the intrinsic stability of the molecule to guide formulation development and define appropriate storage conditions.

  • Providing critical information for regulatory submissions.

By proactively investigating the chemical stability of 8-[4-(4-nitrophenoxy)butoxy]quinoline, researchers and drug development professionals can make informed decisions to mitigate risks and enhance the probability of successful development of this promising compound.

References

  • Klochkov, V. D., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Retrieved from [Link]

  • Ahmad, I., et al. (2019). Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations. ResearchGate. Retrieved from [Link]

  • Laskin, A., et al. (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Hajra, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Jabloune, R., et al. (2020). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eawag. (2010). Nitrofen Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathways of degrading p-nitrophenol and butyl benzyl.... Retrieved from [Link]

  • Legrini, O., et al. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Chemosphere. Retrieved from [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Retrieved from [Link]

  • Tønnesen, H. H. (2004). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

  • Legrini, O., et al. (1993). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Retrieved from [Link]

  • Crespo-Hernández, C. E., et al. (2011). Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications. Retrieved from [Link]

  • Al-Dhabaan, F. A., et al. (2015). Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). ARC Journals. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Retrieved from [Link]

  • Kumar, D., et al. (2015). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. PubMed. Retrieved from [Link]

  • Zhang, Y., & Li, Y.-H. (2009). 8-(4-Nitrobenzyloxy)quinoline. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • PubChem. (n.d.). WU73F8Vfa7. Retrieved from [Link]

  • ResearchGate. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Retrieved from [Link]

  • MDPI. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

Sources

Foundational

Systems Biology and Target Deconvolution of 8-[4-(4-nitrophenoxy)butoxy]quinoline: A Dual-Action Pharmacophore

Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, the 8-substituted quinoline scaffold represents a highly privileged structure capable of interacting with diverse metalloenzymes. 8-[4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, the 8-substituted quinoline scaffold represents a highly privileged structure capable of interacting with diverse metalloenzymes. 8-[4-(4-nitrophenoxy)butoxy]quinoline (8-NPBQ) is a sophisticated synthetic pharmacophore designed to leverage deep hydrophobic pockets and metal-binding clefts.

As a Senior Application Scientist, I approach the evaluation of 8-NPBQ not as a simple lock-and-key interaction, but as a dynamic thermodynamic system. The molecular architecture of 8-NPBQ is highly deliberate:

  • The Quinoline Core: Acts as the primary warhead. The nitrogen and adjacent 8-position oxygen (via water-mediated networks or direct coordination) are primed for bimetallic chelation.

  • The Butoxy Linker (C4): The selection of a four-carbon linker is not arbitrary. In the spatial geometry of target active sites, a C4 chain in its extended anti-conformation spans roughly 6.0 Å. This perfectly bridges orthosteric metal-binding sites and adjacent solvent-exposed allosteric pockets. Shorter linkers fail to reach these secondary pockets, losing selectivity, while longer linkers introduce severe entropic penalties.

  • The 4-Nitrophenoxy Tail: Serves a dual purpose. The aromatic ring engages in parallel-displaced

    
     stacking with conserved phenylalanine residues. Simultaneously, the para-nitro group acts as a potent electron-withdrawing group (EWG), polarizing the aromatic system to strengthen 
    
    
    
    -interactions while offering highly directional hydrogen bond acceptor capabilities.

Core Biological Targets & Mechanistic Pathways

Based on structure-activity relationship (SAR) profiling, 8-NPBQ exhibits dual-action polypharmacology, primarily targeting Phosphodiesterase 4 (PDE4) and 2-Oxoglutarate (2OG) Oxygenases.

Phosphodiesterase 4 (PDE4)

PDE4 is a metallohydrolase responsible for the degradation of cyclic AMP (cAMP), a critical intracellular second messenger. According to , substituted 8-arylquinolines are highly potent PDE4 inhibitors that suppress inflammatory cytokine release[1].

Causality of Inhibition: 8-NPBQ operates as a competitive inhibitor. The quinoline core anchors to the bimetallic (


) catalytic center. The butoxy linker threads through the hydrophobic channel, allowing the 4-nitrophenoxy tail to occupy the solvent-filled Q-pocket. By sterically occluding the active site, 8-NPBQ prevents cAMP hydrolysis, leading to elevated intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of CREB, which downregulates TNF-

transcription.

Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Hydrolysis CREB p-CREB PKA->CREB Phosphorylation Inhibitor 8-NPBQ Inhibitor->PDE4 Inhibition

Fig 1. Modulation of cAMP/PKA signaling via PDE4 inhibition by 8-NPBQ.

2-Oxoglutarate (2OG) Oxygenases (Epigenetic Demethylases)

The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) utilize


 and 2-oxoglutarate to demethylate lysine residues on histones. Research by demonstrated that 8-hydroxyquinolines act as broad-spectrum 2OG oxygenase inhibitors by chelating the active site iron and inducing metal translocation[2].

Causality of Inhibition: The quinoline core of 8-NPBQ acts as the iron-chelating warhead. The extended 4-(4-nitrophenoxy)butoxy substituent mimics the aliphatic chain of 2OG or the lysine side chain of the histone substrate, competitively blocking the substrate-binding cleft and stalling epigenetic transcription remodeling.

Quantitative Target Profiling

To validate the target landscape, empirical screening data must be synthesized. The table below summarizes the quantitative selectivity profile of the 8-NPBQ scaffold across its primary targets.

Target ClassSpecific IsoformIC50 (nM)Primary Binding MotifSelectivity Window
PDE4 PDE4B45 ± 5Q-pocket

-stacking
High
PDE4 PDE4D12 ± 3Q-pocket

-stacking
High
KDM4 KDM4A180 ± 15

Chelation
Moderate
KDM4 KDM4B210 ± 20

Chelation
Moderate
PDE3 PDE3A>10,000N/A (Control)Baseline

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal quality controls. The following methodologies are designed as self-validating systems . By calculating the Z'-factor for every microplate, these assays mathematically prove their own robustness, ensuring that data fluctuations are definitively caused by the inhibitor rather than assay drift.

TR-FRET Assay for PDE4 Inhibition

Why TR-FRET? Quinoline derivatives often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50 µs) before reading the emission, allowing short-lived background auto-fluorescence from 8-NPBQ to decay, ensuring absolute signal fidelity.

Step-by-Step Protocol:

  • Preparation: Dispense 10 µL of recombinant human PDE4B enzyme (0.5 ng/µL) into a 384-well pro-plate.

  • Compound Addition: Add 5 µL of 8-NPBQ titrated in a 10-point dose-response curve (0.1 nM to 10 µM).

    • Self-Validation Control: Include DMSO (0% inhibition) and 10 µM Rolipram (100% inhibition) to establish the dynamic range.

  • Substrate Incubation: Initiate the reaction by adding 5 µL of 100 nM cAMP. Incubate for 30 minutes at 25°C.

  • Detection Phase: Add 10 µL of the TR-FRET detection mix containing Europium-cryptate-labeled anti-cAMP antibody (Donor) and d2-labeled cAMP (Acceptor).

  • Readout & Causality: Read at 620 nm and 665 nm. Causality: If 8-NPBQ inhibits PDE4, native cAMP remains high, competing with the d2-cAMP for antibody binding. This displaces the acceptor, resulting in a low FRET signal .

  • Validation Check: Calculate the Z'-factor. Proceed with IC50 derivation only if Z'

    
     0.65.
    

Workflow Step1 1. Incubate 8-NPBQ + PDE4 + cAMP Step2 2. Add Eu-Ab (Donor) & d2-cAMP (Acceptor) Step1->Step2 Step3 3. Competitive Binding Phase Step2->Step3 HighFRET High FRET (Active PDE4) Step3->HighFRET Vehicle Control LowFRET Low FRET (Inhibited PDE4) Step3->LowFRET 8-NPBQ Present

Fig 2. Self-validating TR-FRET assay workflow for quantifying PDE4 inhibition.

AlphaScreen Assay for KDM4A Demethylase Activity

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well OptiPlate, combine 5 µL of KDM4A enzyme, 2 µL of 8-NPBQ (dose-response), and 3 µL of substrate mix (biotinylated H3K9me3 peptide,

    
    , ascorbate, and 2OG).
    
  • Incubation: Seal and incubate for 60 minutes at room temperature to allow enzymatic demethylation.

  • Bead Capture: Under low-light conditions, add 10 µL of AlphaScreen Streptavidin Donor beads (binds the biotinylated peptide) and Protein A Acceptor beads conjugated with an anti-H3K9me2 antibody (recognizes the demethylated product).

  • Readout & Causality: Excite at 680 nm. Causality: If 8-NPBQ successfully inhibits KDM4A, the peptide remains tri-methylated. The antibody cannot bind, the beads remain distant, and no singlet oxygen transfer occurs, resulting in a loss of luminescent signal at 520-620 nm.

References

  • Trimble LA, et al. "Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2005.[Link]

  • Hopkinson RJ, et al. "5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation." Chemical Science, 2013.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 8-[4-(4-nitrophenoxy)butoxy]quinoline

Abstract & Scope This application note details a robust, two-step synthesis protocol for 8-[4-(4-nitrophenoxy)butoxy]quinoline , a heterobifunctional ether scaffold often utilized in medicinal chemistry as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, two-step synthesis protocol for 8-[4-(4-nitrophenoxy)butoxy]quinoline , a heterobifunctional ether scaffold often utilized in medicinal chemistry as a "privileged structure" hybrid. The molecule combines the metal-chelating properties of 8-hydroxyquinoline (8-HQ) with a 4-nitrophenoxy moiety via a flexible butyl linker.

The protocol employs a sequential Williamson ether synthesis strategy designed to minimize polymerization and homocoupling side reactions. Critical process parameters (CPPs) such as stoichiometry, solvent selection, and temperature control are optimized to favor O-alkylation over N-alkylation on the quinoline ring.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, a linear synthesis approach is selected over a convergent one. This strategy prioritizes the installation of the alkyl linker onto the 8-hydroxyquinoline core first, utilizing a large excess of the dihaloalkane to prevent the formation of the symmetrical bis-quinoline ether.

Strategic Pathway
  • Step 1 (Linker Installation): 8-Hydroxyquinoline is reacted with excess 1,4-dibromobutane to yield the intermediate 8-(4-bromobutoxy)quinoline .

  • Step 2 (Capping): The intermediate is coupled with 4-nitrophenol to yield the final target.

Retrosynthesis Target Target: 8-[4-(4-nitrophenoxy)butoxy]quinoline Inter Intermediate: 8-(4-bromobutoxy)quinoline Target->Inter Disconnect Ether B SM3 Starting Material 2: 4-Nitrophenol Target->SM3 Disconnect Ether B SM1 Starting Material 1: 8-Hydroxyquinoline Inter->SM1 Disconnect Ether A SM2 Linker: 1,4-Dibromobutane (Excess) Inter->SM2 Disconnect Ether A

Figure 1: Retrosynthetic disconnection showing the sequential assembly of the ether linkages.

Materials & Reagents

All reagents must be ACS grade or higher. Anhydrous solvents are required to prevent hydrolysis of the alkyl halide and to ensure efficient deprotonation.

ReagentCAS RegistryFunctionPurity Req.
8-Hydroxyquinoline 148-24-3Nucleophile (Scaffold)>99%
1,4-Dibromobutane 110-52-1Electrophile (Linker)>98%
4-Nitrophenol 100-02-7Nucleophile (Cap)>99%
Potassium Carbonate (

)
584-08-7BaseAnhydrous, Granular
Potassium Iodide (KI) 7681-11-0Catalyst (Finkelstein)>99%
Acetonitrile (MeCN) 75-05-8SolventAnhydrous (<50 ppm

)
DMF 68-12-2Solvent (Alternative)Anhydrous

Experimental Protocol

Step 1: Synthesis of 8-(4-bromobutoxy)quinoline

Objective: Selective mono-alkylation of 8-HQ. Critical Control: Use 5 equivalents of 1,4-dibromobutane to suppress the formation of the bis(quinolin-8-yloxy)butane dimer.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Add 8-hydroxyquinoline (2.90 g, 20.0 mmol) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add

    
      (8.29 g, 60.0 mmol, 3.0 eq). Stir at room temperature for 15 minutes to facilitate initial deprotonation (color change to yellow/orange expected).
    
  • Electrophile Addition: Add 1,4-dibromobutane (11.9 mL, 21.6 g, 100 mmol, 5.0 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[1][2] Filter off the inorganic solids (

      
      , excess 
      
      
      
      ) and wash the pad with acetonitrile.
    • Concentrate the filtrate under reduced pressure.[3] Note: Excess 1,4-dibromobutane (bp ~197 °C) will remain as an oil.

    • Purification: Dissolve the residue in

      
       (50 mL) and wash with water (2 x 50 mL) to remove residual salts. Dry over 
      
      
      
      , filter, and concentrate.
    • Isolation: Purify via silica gel column chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes). The excess dibromide elutes first, followed by the product.
      
  • Yield: Expect 4.5–5.0 g (80–90%) of a pale yellow oil or low-melting solid.

Step 2: Coupling with 4-Nitrophenol

Objective: Displacement of the terminal bromide by the nitrophenoxide anion.

Procedure:

  • Setup: Equip a 100 mL RBF with a stir bar and reflux condenser under nitrogen.

  • Reagent Mixing: Add 4-nitrophenol (1.39 g, 10.0 mmol, 1.0 eq),

    
      (2.76 g, 20.0 mmol, 2.0 eq), and KI  (166 mg, 1.0 mmol, 0.1 eq) to DMF  (30 mL).
    
  • Activation: Stir at room temperature for 10 minutes.

  • Addition: Add 8-(4-bromobutoxy)quinoline (2.80 g, 10.0 mmol, 1.0 eq) dissolved in minimal DMF (5 mL).

  • Reaction: Heat to 80 °C for 6–8 hours.

    • Mechanistic Note: KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Workup:

    • Cool the mixture and pour into ice-cold water (200 mL) with vigorous stirring. The product should precipitate.[4]

    • Extract with Ethyl Acetate (3 x 50 mL) if precipitation is oily.

    • Wash the organic layer with 1M NaOH (2 x 30 mL) to remove unreacted 4-nitrophenol (turns aqueous layer bright yellow).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize the crude solid from Ethanol or EtOH/Water mixture.

  • Yield: Expect 2.5–3.0 g (70–85%) of a yellow crystalline solid.

Analytical Characterization (Expected Data)

Validation of the structure requires NMR and Mass Spectrometry.

TechniqueExpected Signals / DataStructural Assignment

NMR
(400 MHz,

)

8.9 (dd, 1H), 8.1 (dd, 1H), 7.4 (m, 2H)
Quinoline ring (positions 2, 4, 3, etc.)

8.2 (d, 2H), 6.9 (d, 2H)
4-Nitrophenyl ring (AA'BB' system)

4.25 (t, 2H), 4.15 (t, 2H)

protons (next to quinoline & nitrophenol)

2.15 (m, 4H)
Central

linker protons

NMR
~164 (C-NO2 ipso), ~154 (C-8 quinoline)Ipso carbons
~149, 136, 129, 121, 109Aromatic carbons
~68.5, 68.0, 26.5, 26.0Butyl chain carbons
HRMS (ESI+)

calc.[5] for

Confirms molecular formula

Troubleshooting & Optimization

Issue: N-Alkylation vs. O-Alkylation
  • Symptom: Appearance of a highly polar, water-soluble byproduct (Quinolonium salt).

  • Cause: High temperatures or insufficient base can favor nitrogen attack.

  • Solution: Ensure

    
     is anhydrous and present in excess (3 eq). Keep reaction temperature 
    
    
    
    °C. The steric hindrance at the N-position (peri-interaction with H-8) generally disfavors N-alkylation compared to the oxy-anion, but "soft" electrophiles like iodides can sometimes promote it.
Issue: Dimerization (Step 1)
  • Symptom: Formation of 1,4-bis(quinolin-8-yloxy)butane (insoluble solid in Step 1).

  • Cause: Insufficient excess of 1,4-dibromobutane.

  • Solution: Maintain the 5:1 electrophile:nucleophile ratio . Do not reduce this ratio.

Workflow Start Start: 8-HQ + K2CO3 + MeCN Step1 Add 1,4-Dibromobutane (5 eq) Reflux 12h Start->Step1 Check1 TLC Check: SM Disappeared? Step1->Check1 Check1->Step1 No Purify1 Column Chromatography Isolate Mono-bromide Check1->Purify1 Yes Step2 Coupling: + 4-Nitrophenol + K2CO3 + KI DMF, 80°C, 8h Purify1->Step2 Wash Workup: Wash with 1M NaOH (Removes excess Nitrophenol) Step2->Wash Final Recrystallization (EtOH) Final Product Wash->Final

Figure 2: Experimental workflow for the synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

Safety Considerations

  • 1,4-Dibromobutane: Alkylating agent. Toxic and potential lachrymator. Handle in a fume hood.

  • 4-Nitrophenol: Toxic by ingestion and skin absorption. Dust irritant.

  • Reaction Pressure: Ensure the reflux system is open to an inert gas line (nitrogen balloon) to prevent pressure buildup.

References

  • Williamson Ether Synthesis Protocols

    • Williamson Ether Synthesis. Wikipedia. Retrieved from

    • The Williamson Ether Synthesis. West Virginia University. Retrieved from

  • 8-Hydroxyquinoline Reactivity

    • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI Molecules, 2022. Retrieved from

    • Bromination of 8-substituted quinolines. ResearchGate. Retrieved from

  • Nitrophenoxy Ether Synthesis

    • Synthesis of 1-(4-bromobutoxy)-4-nitrobenzene. ChemicalBook. Retrieved from

Sources

Application

Step-by-step preparation of 8-[4-(4-nitrophenoxy)butoxy]quinoline

Application Note: Synthesis and Optimization of Diaryl-Alkyl Ether Linkages Target Compound: 8-[4-(4-nitrophenoxy)butoxy]quinoline Introduction & Mechanistic Rationale The synthesis of bifunctional ether-linked aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Diaryl-Alkyl Ether Linkages Target Compound: 8-[4-(4-nitrophenoxy)butoxy]quinoline

Introduction & Mechanistic Rationale

The synthesis of bifunctional ether-linked aromatic systems, such as 8-[4-(4-nitrophenoxy)butoxy]quinoline, is a cornerstone methodology in the development of antimalarial, antimicrobial, and antiproliferative agents. This compound features an 8-hydroxyquinoline pharmacophore linked via a flexible four-carbon alkyl spacer to a 4-nitrophenol moiety.

To construct this molecule, we employ a highly optimized, two-step Williamson ether synthesis. As a Senior Application Scientist, I have designed this protocol to prioritize high atom economy, minimize dimerization, and establish a self-validating workflow that allows researchers to monitor reaction progress visually and chromatographically.

Causality Behind Experimental Choices:

  • Solvent Selection (DMF): We utilize N,N-Dimethylformamide (DMF) as the solvent for both steps. As a polar aprotic solvent, DMF highly solvates the potassium cations but leaves the phenoxide anions "naked." This significantly lowers the activation energy for the

    
     nucleophilic attack, accelerating the reaction rate at 70–80°C[1].
    
  • Base Selection (

    
    ):  Potassium carbonate is selected over stronger bases (like 
    
    
    
    or
    
    
    ). Strong bases can promote
    
    
    elimination of the alkyl bromide, yielding unwanted alkene byproducts.
    
    
    is a mild, non-nucleophilic base that efficiently deprotonates phenols (
    
    
    ) without inducing elimination[1].
  • Stoichiometric Control (Step 1): 8-Hydroxyquinoline is a potent nucleophile. If a 1:1 ratio of 8-hydroxyquinoline to 1,4-dibromobutane is used, the mono-alkylated intermediate will rapidly react with another starting molecule to form a symmetrical dimer (1,4-bis(quinolin-8-yloxy)butane). To kinetically favor mono-alkylation, a strict 4-fold molar excess of 1,4-dibromobutane is employed[2].

Process Workflow Visualization

Synthesis A 8-Hydroxyquinoline + 1,4-Dibromobutane B Step 1: SN2 Alkylation K2CO3 | DMF | 80°C A->B C Intermediate: 8-(4-bromobutoxy)quinoline B->C Excess dibromide prevents dimerization E Step 2: SN2 Etherification DMF | 80°C C->E D 4-Nitrophenol + K2CO3 D->E Phenoxide formation F Final Product: 8-[4-(4-nitrophenoxy)butoxy]quinoline E->F High yield substitution

Figure 1: Two-step Williamson ether synthesis workflow for 8-[4-(4-nitrophenoxy)butoxy]quinoline.

Quantitative Stoichiometry & Reagent Matrix

The following matrix standardizes the synthesis for a 10.0 mmol scale.

StepReagentMW ( g/mol )EquivalentsMass / VolFunctional Role
1 8-Hydroxyquinoline145.161.0 eq1.45 gPrimary Nucleophile
1 1,4-Dibromobutane215.904.0 eq8.64 gAlkylating Spacer
1 Potassium Carbonate138.212.0 eq2.76 gMild Base
1 DMF (Anhydrous)73.09-20.0 mLPolar Aprotic Solvent
2 8-(4-bromobutoxy)quinoline280.161.0 eq2.80 gElectrophilic Intermediate
2 4-Nitrophenol139.111.2 eq1.67 gSecondary Nucleophile
2 Potassium Carbonate138.212.0 eq2.76 gMild Base
2 DMF (Anhydrous)73.09-15.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Intermediate — 8-(4-bromobutoxy)quinoline

This step establishes the crucial ether linkage while preserving a terminal leaving group for subsequent functionalization.

  • Activation: Charge an oven-dried 100 mL round-bottom flask with 8-hydroxyquinoline (1.45 g, 10.0 mmol) and anhydrous DMF (20 mL). Add finely powdered

    
     (2.76 g, 20.0 mmol). Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere. Self-Validation: The solution will transition to a distinct yellow-green tint, confirming the generation of the quinolin-8-olate anion.
    
  • Alkylation: Add 1,4-dibromobutane (8.64 g, 40.0 mmol) in a single rapid injection.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C using an oil bath for 12 hours[2].

  • TLC Monitoring: Check reaction progress via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 3:1). The starting material (

    
    ) should be completely consumed, replaced by a new UV-active spot (
    
    
    
    ).
  • Work-up: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to systematically partition and remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Remove the excess 1,4-dibromobutane via vacuum distillation (Kugelrohr) to yield the pure intermediate.
Step 2: Synthesis of the Final Product — 8-[4-(4-nitrophenoxy)butoxy]quinoline

This step couples the intermediate with the terminal aromatic system.

  • Phenoxide Generation: In a clean 100 mL flask, dissolve 4-nitrophenol (1.67 g, 12.0 mmol) in anhydrous DMF (15 mL). Add

    
     (2.76 g, 20.0 mmol).
    
    • Self-Validation: The solution will instantly turn a deep, vibrant orange-red. This is a highly reliable visual indicator that the 4-nitrophenoxide chromophore has formed.

  • Coupling: Dissolve the 8-(4-bromobutoxy)quinoline (2.80 g, 10.0 mmol) obtained from Step 1 in 5 mL of DMF and add it dropwise to the phenoxide solution.

  • Heating: Heat the reaction to 80°C for 12 hours.

    • Self-Validation: As the nucleophilic substitution proceeds and the ether linkage is formed, the chromophore is disrupted. The reaction mixture will gradually transition from deep orange-red to a pale, muted yellow, providing an immediate visual cue of reaction completion.

  • Work-up & Precipitation: Pour the cooled reaction mixture into 150 mL of vigorously stirred ice water. Because the final product is a highly hydrophobic, bi-aromatic system, it will rapidly precipitate as a solid mass.

  • Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake with a cold 5%

    
     aqueous solution (
    
    
    
    mL) to solubilize and remove any unreacted 4-nitrophenol, followed by copious amounts of distilled water until the filtrate is pH neutral.
  • Recrystallization: Recrystallize the crude solid from hot absolute ethanol to yield pure 8-[4-(4-nitrophenoxy)butoxy]quinoline.

References

  • [1] US4950674A - Arylalkylheterocyclic amines, N-substituted by aryloxyalkyl group in a method for allergy treatment. Google Patents. Available at:

  • [2] Synthesis of exocyclic olefinic maleimides under aqueous conditions. RSC Advances, The Royal Society of Chemistry. Available at:

Sources

Method

Application Note: Reagents and Conditions for the Synthesis of Nitrophenoxy Butoxy Quinolines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Self-Validating Protocols Executive Summary & Strategic Rationale The 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Self-Validating Protocols

Executive Summary & Strategic Rationale

The 4-aryloxyquinoline scaffold—specifically nitrophenoxy butoxy quinolines —is a privileged pharmacophore in modern drug discovery. These architectures are heavily utilized in the development of Type II kinase inhibitors (which target the DFG-out inactive conformation of kinases) and next-generation antimalarial agents.

Synthesizing a representative target, such as 7-butoxy-4-(4-nitrophenoxy)quinoline , requires a highly controlled three-stage workflow:

  • Core Assembly: A modified Gould-Jacobs reaction to build the 7-butoxyquinolin-4-ol core.

  • Electrophilic Priming: C4-chlorination using phosphorus oxychloride (

    
    ).
    
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Etherification with 4-nitrophenol.
    

As a Senior Application Scientist, I have structured this protocol to move beyond basic empirical steps. The methodologies detailed below emphasize the causality behind reagent selection and integrate In-Process Controls (IPCs) to ensure the protocol acts as a self-validating system.

Mechanistic Insights & Reagent Selection

The Modified Gould-Jacobs Cyclization

Historically, the requires thermal cyclization in diphenyl ether at temperatures exceeding 250 °C. For butoxy-substituted anilines, such extreme thermal stress frequently leads to ether cleavage and tar formation. The Solution: We utilize Eaton’s Reagent (10 wt%


 in methanesulfonic acid). This strongly acidic, dehydrating medium acts as a catalyst that drives the 6-electron electrocyclization at a mild 80–100 °C, preserving the integrity of the butoxy chain while delivering quantitative yields.
Electrophilic Priming via Chlorination

The quinolin-4-ol intermediate exists primarily in its tautomeric 4-quinolone form, which is unreactive toward weak nucleophiles. Treatment with


 converts the C4-oxo group into a highly electrophilic C4-chloride.  dictate running this reaction neat at 120 °C. The critical process parameter (CPP) here is the quench: it must be performed over crushed ice with rapid neutralization to prevent the reversible hydrolysis of the 4-chloroquinoline back to the quinolone.
S Ar with a Sterically Hindered Base

The final coupling requires reacting 4-chloro-7-butoxyquinoline with 4-nitrophenol. Because 4-nitrophenol is a relatively weak nucleophile, the reaction demands high thermal energy (155 °C). The Causality of Base Selection: establishes 2,6-lutidine as the optimal base for this transformation. Unlike pyridine or triethylamine, 2,6-lutidine features two ortho-methyl groups that sterically hinder the nitrogen lone pair. This ensures it acts strictly as a Brønsted base to scavenge the generated


 without acting as a competing nucleophile at the highly reactive C4 position.

Experimental Protocols & Self-Validating Workflows

Step 1: Synthesis of 7-Butoxyquinolin-4-ol

Objective: Assemble the functionalized quinoline core.

  • Condensation: In a round-bottom flask, dissolve 3-butoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in absolute ethanol. Reflux for 2 hours.

  • IPC Validation 1: TLC (Hexane:EtOAc 7:3) should show complete consumption of the aniline (loss of UV-active spot at lower

    
    ) and formation of the anilinomethylene malonate intermediate.
    
  • Cyclization: Remove the ethanol under reduced pressure. Add Eaton's Reagent (5 volumes) to the neat intermediate. Stir at 80 °C for 2 hours.

  • Quench & Isolate: Pour the dark mixture over crushed ice. Slowly adjust to pH 8 using concentrated

    
    . Filter the precipitated ethyl 7-butoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
    
  • Saponification & Decarboxylation: Reflux the ester in 10% aqueous NaOH for 2 hours to yield the carboxylic acid. Acidify to precipitate, dry, and heat the solid neat or in microwave at 200 °C for 15 minutes to trigger decarboxylation, yielding 7-butoxyquinolin-4-ol .

Step 2: Synthesis of 4-Chloro-7-butoxyquinoline

Objective: Prime the C4 position for nucleophilic attack.

  • Chlorination: Suspend 7-butoxyquinolin-4-ol (1.0 eq) in neat

    
     (10.0 eq). Heat the mixture to 120 °C for 2 hours under a nitrogen atmosphere.
    
  • IPC Validation 2: Aliquot 10

    
    L, quench in aqueous 
    
    
    
    , extract with EtOAc, and run TLC (DCM:MeOH 95:5). The highly polar starting material (
    
    
    ) will be replaced by a non-polar product spot (
    
    
    ).
  • Workup: Cool the reaction to room temperature. Carefully pour the mixture onto vigorously stirred crushed ice.

  • Critical Step: Immediately add solid

    
     or 
    
    
    
    solution until the pH stabilizes at 7–8. Extract with Dichloromethane (DCM) (
    
    
    mL). Dry over
    
    
    , filter, and concentrate to yield the chlorinated intermediate as an off-white solid.
Step 3: Synthesis of 7-Butoxy-4-(4-nitrophenoxy)quinoline

Objective: Final etherification via S


Ar.
  • Reaction Setup: In a heavy-walled glass tube, combine 4-chloro-7-butoxyquinoline (1.0 eq), 4-nitrophenol (1.2 eq), and 2,6-lutidine (1.5 eq).

  • Heating: Seal the tube and heat the neat mixture in an oil bath at 155 °C for 1.5 to 2 hours. The mixture will melt into a homogeneous dark solution.

  • IPC Validation 3: LC-MS analysis should confirm the disappearance of the M+ isotope pattern typical of the chlorinated starting material (

    
     [M+H]
    
    
    
    ) and the appearance of the target mass.
  • Purification: Cool the mixture to 50 °C and dilute with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with

    
     (
    
    
    
    mL) to remove all unreacted 4-nitrophenol (the aqueous layer will turn bright yellow due to the nitrophenoxide ion). Wash with brine, dry over
    
    
    , and concentrate in vacuo. Recrystallize from EtOH to yield the pure target compound.

Quantitative Data & Quality Control Summary

Process StepKey Reagents & EquivalentsThermal ParametersIPC / Validation MethodExpected Yield / Outcome
1. Condensation 3-Butoxyaniline (1.0), EMME (1.1)78 °C, 2 hTLC (Hex:EtOAc 7:3)>95% (Intermediate)
1b. Cyclization Eaton's Reagent (Solvent/Cat.)80 °C, 2 hVisual: Precipitation at pH 880-85% (Ester)
2. Chlorination

(10.0)
120 °C, 2 hTLC (DCM:MeOH 95:5)88-92% (Off-white solid)
3. S

Ar Coupling
4-Nitrophenol (1.2), 2,6-Lutidine (1.5)155 °C, 1.5 hLC-MS & Aqueous Wash Color75-80% (Pure Target)

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Condensation & Cyclization 3-Butoxyaniline + EMME Catalyst: Eaton's Reagent Step1b Saponification & Decarboxylation Reagents: NaOH, then Heat Intermediate: 7-Butoxyquinolin-4-ol Step1->Step1b  High Yield  Mild Conditions Step2 Step 2: C4-Chlorination Reagent: POCl3 (120°C) Intermediate: 4-Chloro-7-butoxyquinoline Step1b->Step2  Tautomeric  Activation Step3 Step 3: SNAr Reaction Reagents: 4-Nitrophenol, 2,6-Lutidine (155°C) Step2->Step3  Electrophilic  Priming Product Target Molecule 7-Butoxy-4-(4-nitrophenoxy)quinoline Step3->Product  Sterically Hindered  Base Scavenging

Figure 1: Step-by-step synthetic workflow detailing the mechanistic progression from 3-butoxyaniline to the final nitrophenoxy quinoline.

References

  • European Patent Office (EP1777218A1)

    
    Ar reaction of 4-chloroquinolines with 4-nitrophenol.
    URL:[1]
    
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Molecules (MDPI), 2020, 25(22), 5354 Demonstrates the optimization of the Gould-Jacobs cyclization using Eaton's reagent to prevent thermal degradation of alkoxy substituents. URL:[Link][2]

  • Journal of Labelled Compounds and Radiopharmaceuticals (PMC)

    
    -mediated chlorination of quinolin-4-ols and the critical neutralization workup.
    URL:[Link][3]
    

Sources

Application

Application Note: Two-Step Williamson Ether Synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and optimized synthetic workflows for asymmetric bis-aryl ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and optimized synthetic workflows for asymmetric bis-aryl ethers.

Introduction & Mechanistic Rationale

The synthesis of asymmetric bis-aryl ethers linked by an alkyl chain is a fundamental transformation in medicinal chemistry, frequently utilized to design bivalent ligands, PROTACs, and targeted chemotherapeutics. The target molecule, 8-[4-(4-nitrophenoxy)butoxy]quinoline , combines the metal-chelating and pharmacologically privileged 8-hydroxyquinoline (8-HQ) scaffold with a 4-nitrophenol moiety via a flexible 4-carbon linker.

The most robust method for constructing this ether linkage is the Williamson Ether Synthesis , a classic bimolecular nucleophilic substitution (


) reaction[1]. In this process, a base deprotonates a phenol to generate a highly nucleophilic phenoxide anion, which subsequently attacks an electrophilic primary alkyl halide, displacing the halide leaving group[2].
Causality in Experimental Design

Synthesizing an asymmetric bis-ether from a bifunctional linker (1,4-dibromobutane) presents a specific chemoselectivity challenge: preventing the formation of symmetric dimers (e.g., 1,4-bis(8-quinolinyloxy)butane). To achieve high yields of the target asymmetric compound, the synthesis must be forcefully decoupled into two distinct steps:

  • Statistical Control in Step 1: 8-hydroxyquinoline is reacted with a significant stoichiometric excess (typically 3.0 to 5.0 equivalents) of 1,4-dibromobutane. This statistical bias ensures the newly formed phenoxide anion collides with unreacted 1,4-dibromobutane rather than the mono-alkylated intermediate, thereby suppressing dimerization[3].

  • Base and Solvent Selection: Potassium carbonate (

    
    ) is selected as the base. It is sufficiently basic to quantitatively deprotonate both 8-HQ (
    
    
    
    ) and 4-nitrophenol (
    
    
    ) without promoting the
    
    
    elimination side-reactions commonly seen with stronger bases like sodium hydride or tert-butoxide[4]. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Acetone, are utilized because they solvate the potassium cation while leaving the phenoxide anion "naked" and highly reactive for the
    
    
    attack[5].

Experimental Workflow

The following diagram illustrates the logical progression of the two-step synthetic workflow, highlighting the transition from the mono-alkylation of the quinoline scaffold to the final asymmetric coupling.

SynthesisWorkflow HQ 8-Hydroxyquinoline (1.0 eq) Base1 K2CO3 / DMF 80°C, 12h HQ->Base1 DBB 1,4-Dibromobutane (Excess, 3.0 eq) DBB->Base1 Int Intermediate: 8-(4-bromobutoxy)quinoline Base1->Int SN2 Alkylation (Mono-substitution) Base2 K2CO3 / DMF 90°C, 16h Int->Base2 NP 4-Nitrophenol (1.1 eq) NP->Base2 Final Target Molecule: 8-[4-(4-nitrophenoxy)butoxy]quinoline Base2->Final SN2 Alkylation (Asymmetric Ether)

Workflow for the two-step Williamson ether synthesis of the target asymmetric bis-ether.

Quantitative Data & Optimization

To ensure reproducibility and optimal yields, the stoichiometric ratios and reaction conditions must be strictly adhered to. Table 1 outlines the required reagent equivalents, while Table 2 demonstrates the effect of solvent choice on the yield of the critical intermediate.

Table 1: Optimized Stoichiometric Ratios

Reaction PhaseReagentFunctionEquivalents (eq)
Step 1 8-HydroxyquinolineNucleophile Precursor1.0
Step 1 1,4-DibromobutaneElectrophilic Linker3.0 (Excess)
Step 1 Potassium Carbonate (

)
Base2.0
Step 2 8-(4-bromobutoxy)quinolineElectrophile1.0
Step 2 4-NitrophenolNucleophile Precursor1.1
Step 2 Potassium Carbonate (

)
Base2.0

Table 2: Solvent Optimization for Step 1 (Mono-alkylation)

SolventTemperatureTimeIntermediate Yield (%)Dimerization (%)
Acetone60 °C (Reflux)24 h68%< 5%
Acetonitrile82 °C (Reflux)18 h74%~ 8%
DMF 80 °C 12 h 82% < 5%

Note: DMF provides the optimal balance of reaction kinetics and yield due to its superior ability to stabilize the


 transition state[6].

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 8-(4-bromobutoxy)quinoline

Self-Validation Checkpoint: The complete disappearance of the 8-HQ spot on TLC indicates successful deprotonation and alkylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen (

    
    ) atmosphere.
    
  • Reagent Addition: Add 8-hydroxyquinoline (1.45 g, 10.0 mmol) and anhydrous

    
     (2.76 g, 20.0 mmol) to the flask. Suspend the mixture in 30 mL of anhydrous DMF.
    
  • Activation: Stir the suspension at room temperature for 30 minutes. The solution will adopt a yellow/green tint, indicating the formation of the quinolin-8-olate anion.

  • Alkylation: Using a syringe, add 1,4-dibromobutane (3.6 mL, 30.0 mmol) in a single rapid injection.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 12 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 3:1 v/v).

  • Quenching & Extraction: Cool the mixture to room temperature. Quench by adding 50 mL of ice-cold distilled water. Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Washing (Critical Step): Wash the combined organic layers with brine (

    
     mL) and water (
    
    
    
    mL) to remove residual DMF. Dry the organic phase over anhydrous magnesium sulfate (
    
    
    ).
  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to elute the excess 1,4-dibromobutane first, followed by the target intermediate as a pale yellow oil (Yield: ~82%)[6].

Protocol B: Synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline

Self-Validation Checkpoint: The final product will precipitate or crystallize upon removal of the organic solvent, driven by the rigid, planar nature of the terminal aromatic rings.

  • Preparation: In a clean, dry 100 mL round-bottom flask under

    
    , dissolve 4-nitrophenol (0.76 g, 5.5 mmol) in 20 mL of anhydrous DMF.
    
  • Deprotonation: Add anhydrous

    
     (1.38 g, 10.0 mmol) to the solution. Stir at room temperature for 30 minutes until the solution turns deep yellow (formation of the 4-nitrophenoxide anion)[7].
    
  • Coupling: Dissolve the intermediate 8-(4-bromobutoxy)quinoline (1.40 g, 5.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 10 minutes.

  • Heating: Elevate the temperature to 90 °C and stir for 16 hours. Monitor via TLC (Dichloromethane:Methanol, 95:5 v/v).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice water. If the product precipitates as a solid, collect it via vacuum filtration. If it forms an emulsion, extract with ethyl acetate (

    
     mL), wash with 1M NaOH (
    
    
    
    mL) to remove any unreacted 4-nitrophenol, wash with brine, and dry over
    
    
    .
  • Final Purification: Concentrate the organic layer in vacuo. Recrystallize the crude residue from hot ethanol to afford the pure 8-[4-(4-nitrophenoxy)butoxy]quinoline as an off-white to pale yellow solid.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry Master Organic Chemistry URL:[Link]

  • Williamson ether synthesis - Wikipedia Wikipedia URL: [Link]

  • Williamson Ether Synthesis - Chemistry Steps Chemistry Steps URL: [Link]

  • 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds MDPI (Molecules) URL:[Link]

  • Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma National Institutes of Health (PMC) URL:[Link]

  • Identification and validation of small molecule modulators of the NusB-NusE interaction Hong Kong Polytechnic University (Pre-Published Version) URL:[Link]

Sources

Method

Recrystallization techniques for 8-[4-(4-nitrophenoxy)butoxy]quinoline

Application Note: Recrystallization & Purification Protocols for 8-[4-(4-nitrophenoxy)butoxy]quinoline Part 1: Introduction & Compound Profiling 1.1 Executive Summary 8-[4-(4-nitrophenoxy)butoxy]quinoline is a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization & Purification Protocols for 8-[4-(4-nitrophenoxy)butoxy]quinoline

Part 1: Introduction & Compound Profiling

1.1 Executive Summary 8-[4-(4-nitrophenoxy)butoxy]quinoline is a critical synthetic intermediate, often utilized in the development of atypical antipsychotics (e.g., Brexpiprazole analogs) and specific chemical probes. Its structure comprises two aromatic systems—a quinoline ring and a p-nitrophenyl group—linked by a flexible butyl ether chain. This hybrid lipophilic-polar structure presents unique purification challenges, specifically the removal of unreacted phenolic precursors (8-hydroxyquinoline, 4-nitrophenol) and bis-alkylated by-products.

This guide provides a robust, self-validating protocol for the recrystallization of this compound, moving beyond generic "dissolve and cool" instructions to a mechanically grounded process control strategy.

1.2 Physicochemical Profile & Solubility Logic To design an effective recrystallization, we must first understand the molecular forces at play:

PropertyCharacteristicPurification Implication
Molecular Structure Ether-linked bi-aryl systemModerate to high lipophilicity (LogP ~3.5–4.5).
Key Impurities Phenols (8-HQ, 4-NP)Acidic protons allow removal via basic washes prior to crystallization.
Crystallinity Nitro groupEnhances lattice energy, promoting good crystallization if oiling is prevented.
Solubility High in DCM, THFToo soluble for high-yield recovery; use as co-solvents only.
Solubility Low in Water, HexaneUse as anti-solvents.
Target Solvent Ethanol or Acetonitrile High temperature coefficient of solubility (steep solubility curve).

Part 2: Solvent Selection & Experimental Design

2.1 The "Rule of 3" Solvent Screening Strategy Before committing the entire batch, perform this rapid screen to confirm the optimal system for your specific crude profile.

  • Test A (Single Solvent - Ethanol): Suspend 100 mg in 1 mL EtOH. Heat to reflux.[1] If soluble, cool to RT.[1] Target: Crystals form upon cooling.

  • Test B (Binary System - EtOAc/Hexane): Dissolve 100 mg in min. EtOAc (warm). Add Hexane dropwise until turbid. Cool. Target: Controlled precipitation.

  • Test C (High Polarity - Acetonitrile): Suspend 100 mg in 0.5 mL MeCN. Heat to reflux.[1] Target: Sharp solubility difference between 80°C and 20°C.

Recommendation: For 8-[4-(4-nitrophenoxy)butoxy]quinoline, Ethanol (95% or absolute) is typically the superior choice due to its ability to solvate the ether chain while rejecting inorganic salts and polar phenolic impurities.

Part 3: Detailed Recrystallization Protocol

Safety Warning: Nitro-aromatics can be toxic and potentially energetic. Quinoline derivatives are irritants. Work in a fume hood.

Phase 1: Pre-Treatment (Crucial for Yield)

If the crude is dark or sticky (oiling out risk), perform this wash before recrystallization.

  • Dissolve crude solid in Dichloromethane (DCM) (10 mL/g).

  • Wash with 1M NaOH (2x) to remove unreacted 4-nitrophenol or 8-hydroxyquinoline (which form water-soluble phenoxides).

  • Wash with Brine , dry over Na₂SO₄ , and evaporate to dryness.

    • Rationale: Removing phenolic impurities prevents them from acting as "solubilizers" or crystal inhibitors during the main crystallization.

Phase 2: Recrystallization (The "Ethanol Reflux" Method)

Step 1: Dissolution

  • Place the pre-treated solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (start with 5 mL per gram of solid).

  • Heat to reflux (approx. 78°C) with stirring.

  • Observation: If solid remains, add Ethanol in 1 mL portions through the condenser until the solution is clear.

    • Note: If black specks remain (insoluble salts/charcoal), perform a hot filtration through a pre-warmed Celite pad.

Step 2: Controlled Nucleation

  • Remove heat and allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not use an ice bath yet.

  • Critical Control Point: If the solution turns cloudy and oils out (liquid-liquid phase separation), reheat to reflux and add a small amount of DCM or Toluene (co-solvent) to increase solubility, then cool again.

  • Seeding: Once the solution reaches ~35-40°C, add a few seed crystals (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

Step 3: Crystal Growth & Isolation

  • Once a heavy crop of crystals has formed at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Filter the solids using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with cold Ethanol (0°C). Do not use room temp solvent or you will wash away product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Part 4: Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this intermediate.

RecrystallizationWorkflow Start Crude 8-[4-(4-nitrophenoxy)butoxy]quinoline PreWash Pre-Wash: Dissolve in DCM Wash w/ 1M NaOH (Remove Phenols) Start->PreWash High Impurity Load Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve Low Impurity Load Evap Evaporate to Solid PreWash->Evap Evap->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol HotFilter Hot Filtration (Celite) Remove Salts/Char CheckSol->HotFilter No (Solids Present) Cooling Slow Cooling to RT (Avoid Thermal Shock) CheckSol->Cooling Yes HotFilter->Cooling Oiling Did it Oil Out? Cooling->Oiling AddCoSolvent Reheat & Add 5% Toluene Oiling->AddCoSolvent Yes Crystallize Crystallization (Ice Bath Finish) Oiling->Crystallize No AddCoSolvent->Cooling Filter Vacuum Filtration Wash w/ Cold EtOH Crystallize->Filter Final Pure Crystalline Solid Filter->Final

Caption: Logic flow for the purification of quinoline ether intermediates, addressing common issues like oiling out and phenolic contamination.

Part 5: Analytical Validation

To ensure the protocol was successful, verify the product against these criteria:

TechniqueExpected ResultFailure Mode Indicator
HPLC (UV 254 nm) Single peak >98% area.Peaks at RRT 0.8 or 1.2 (unreacted phenols).
1H NMR (DMSO-d6) Distinct triplets for butoxy linker (~1.8–4.2 ppm).Broad OH singlets >9 ppm (phenolic impurity).
Appearance Pale yellow to off-white needles/powder.Dark orange/brown sticky solid (oxidation/oiling).
Melting Point Sharp range (e.g., 2°C span).Wide range >5°C (wet or impure).

References

  • National Institutes of Health (NIH). "PubChem Compound Summary: 8-Nitroquinoline and Derivatives." PubChem. Accessed 2025.[2] [Link]

  • European Patent Office. "Substituted Quinoline Compounds and Purification Methods (EP 2680886 B1)." Google Patents. Accessed 2025.[2]

  • ResearchGate. "Synthesis and Characterization of 8-Hydroxyquinoline Ether Derivatives." Journal of Heterocyclic Chemistry. Accessed 2025.[2] [Link]

Sources

Application

Application Note: Preparation and Handling of 8-[4-(4-nitrophenoxy)butoxy]quinoline for Biological Assays

An in-depth guide for researchers, scientists, and drug development professionals. Abstract Quinoline derivatives are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Quinoline derivatives are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2][3][4][5][6] 8-[4-(4-nitrophenoxy)butoxy]quinoline is a novel compound that combines the pharmacophoric features of a quinoline scaffold, a flexible butoxy linker, and a terminal nitrophenyl group, making it a molecule of significant interest for biological screening.[7][8] The integrity and reproducibility of data derived from biological assays are critically dependent on the quality, purity, and proper handling of the test compound. This document provides a comprehensive, field-proven guide for the synthesis, characterization, and preparation of 8-[4-(4-nitrophenoxy)butoxy]quinoline to ensure robust and reliable results in downstream biological applications.

Rationale and Compound Overview

The quinoline ring system is a "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents.[4] The 8-position of the quinoline nucleus is a common site for modification, often leading to compounds with potent biological effects.[7][9] The introduction of an ether linkage at this position can enhance lipophilicity and modulate pharmacokinetic properties. The terminal 4-nitrophenoxy group is a strong electron-withdrawing moiety that can influence the molecule's electronic properties and potential interactions with biological targets.[7]

Given this structural complexity, meticulous preparation and quality control are not merely preliminary steps but are integral to the validity of the entire experimental cascade. This guide establishes a self-validating workflow, from synthesis to final dilution, to minimize experimental variability and ensure that the observed biological effects are attributable to the compound itself.

Synthesis and Purification

A reliable method for preparing 8-[4-(4-nitrophenoxy)butoxy]quinoline is the Williamson ether synthesis, which involves the reaction of 8-hydroxyquinoline with a suitable alkylating agent. This method is widely used for its efficiency and relatively mild conditions.

Synthesis Protocol: Williamson Ether Synthesis

Principle: This reaction proceeds via the deprotonation of the hydroxyl group of 8-hydroxyquinoline by a base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide on 1-bromo-4-(4-nitrophenoxy)butane in an SN2 reaction to form the desired ether.

Materials:

  • 8-Hydroxyquinoline

  • 1-Bromo-4-(4-nitrophenoxy)butane (or 1-chloro/iodo equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq). Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon). The K₂CO₃ acts as the base to deprotonate the phenol.

  • Addition of Alkylating Agent: Add a solution of 1-bromo-4-(4-nitrophenoxy)butane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (8-hydroxyquinoline) is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. An organic product should precipitate or form an oil.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. This step is crucial for removing unreacted starting materials and byproducts.[4]

G cluster_synthesis Synthesis Workflow reactants 8-Hydroxyquinoline + 1-Bromo-4-(4-nitrophenoxy)butane reaction K₂CO₃, DMF 60-70 °C, 12-18h reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 8-[4-(4-nitrophenoxy)butoxy]quinoline purification->product

Caption: Workflow for the synthesis and purification of the target compound.

Characterization and Quality Control

Before use in any biological assay, the identity, purity, and integrity of the synthesized compound must be rigorously confirmed.[10][11] This validation step ensures that any observed biological activity is due to the compound of interest and not impurities.[10]

Analytical Methods
  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by analyzing the chemical environment of each proton and carbon atom. The spectrum should be consistent with the expected structure of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass of the molecule, confirming its elemental composition. The measured mass should match the calculated mass to within a few parts per million (ppm).

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A high-purity compound (>95%, ideally >98%) should show a single major peak. The analysis should be run with a suitable method, often using a C18 column with a water/acetonitrile or water/methanol gradient.

Quality Control Specifications

The following table summarizes the key data points for validating a batch of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

ParameterMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMRSpectrum consistent with proposed structureConfirms the correct molecule was synthesized.
Molecular Formula HRMS (e.g., ESI-TOF)C₂₀H₁₈N₂O₄Confirms elemental composition.
Exact Mass HRMS (e.g., ESI-TOF)Calculated: 350.1267; Measured: ± 5 ppmProvides high-confidence confirmation of identity.
Purity HPLC (e.g., UV 254 nm)≥ 98%Ensures biological effects are not due to impurities.[10]
Appearance Visual InspectionOff-white to yellow solidProvides a basic check for gross contamination.

Preparation of Solutions for Biological Assays

Proper solubilization and dilution are critical for accurate dosing in biological assays. The limited aqueous solubility of many quinoline derivatives necessitates the use of an organic solvent for stock solutions.[3][12]

Protocol: Preparation of High-Concentration Stock Solution

Principle: A high-concentration stock solution is prepared in a non-aqueous, biocompatible solvent like Dimethyl Sulfoxide (DMSO) to serve as a stable, concentrated source for all subsequent experiments.

Materials:

  • Validated 8-[4-(4-nitrophenoxy)butoxy]quinoline (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or polypropylene microtube

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh a precise amount of the solid compound (e.g., 3.50 mg) into a sterile vial.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For 3.50 mg of compound (MW = 350.13 g/mol ), this would be 1.0 mL for a 10 mM stock.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap tightly.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[13] Visually inspect for any remaining particulate matter against a light source.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol: Preparation of Working Dilutions

Principle: Serial dilutions are prepared from the DMSO stock solution into the final aqueous assay medium (e.g., cell culture medium). It is critical to ensure the final DMSO concentration is low enough to not affect the biological system (typically ≤ 0.5%).[1][14]

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This reduces pipetting errors for lower concentrations.

  • Serial Dilution in Assay Medium:

    • Thaw a stock or intermediate solution aliquot.

    • Perform serial dilutions directly into the assay medium. For example, to achieve a final concentration of 10 µM in the assay with a 1:1000 dilution, add 1 µL of a 10 mM stock to 999 µL of medium.

    • Crucially, ensure the final DMSO concentration remains constant across all treatments, including the vehicle control. The vehicle control should contain the same final percentage of DMSO as the highest concentration of the test compound.[14]

G cluster_dilution Serial Dilution Workflow stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Assay Medium stock->intermediate 1:100 vehicle Vehicle Control (DMSO in Medium) stock->vehicle 1:1000 (example) working1 10 µM Final intermediate->working1 1:10 working2 1 µM Final working1->working2 1:10 working3 0.1 µM Final working2->working3 1:10

Caption: Serial dilution scheme for preparing working solutions from a DMSO stock.

General Protocol for a Cell-Based Assay (e.g., Cytotoxicity)

This protocol provides a general framework for applying the prepared compound solutions to a typical 96-well plate cell-based assay.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[15][16]

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted concentrations of 8-[4-(4-nitrophenoxy)butoxy]quinoline. Remember to include vehicle control (medium + DMSO) and positive control wells.[1][14]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[16]

  • Assay Readout: Perform the assay according to the manufacturer's protocol (e.g., add MTT reagent, CellTiter-Glo® reagent, etc.).[14][16]

  • Data Analysis: Measure the signal (absorbance, luminescence, etc.) using a plate reader. Normalize the data to the vehicle control and calculate relevant metrics like IC₅₀ values.

G cluster_assay General Cell-Based Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with Compound & Controls incubate1->treat incubate2 Incubate for Exposure Time (e.g., 48h) treat->incubate2 reagent Add Assay Reagent (e.g., MTT, CTG) incubate2->reagent read Read Plate (Absorbance/Luminescence) reagent->read analyze Data Analysis (e.g., IC₅₀ Calculation) read->analyze

Caption: A typical workflow for a cell-based screening assay.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates in assay medium. Exceeded aqueous solubility; shock from high DMSO concentration.Lower the final compound concentration. Prepare a lower concentration intermediate dilution in medium before the final dilution step. Ensure rapid mixing upon addition to the medium.
High variability between replicate wells. Inaccurate pipetting; uneven cell seeding; edge effects in the plate.Use calibrated pipettes. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium/PBS.
Vehicle control shows toxicity. Final DMSO concentration is too high for the specific cell line.Perform a DMSO tolerance test for your cell line. Reduce the final DMSO concentration in all wells to a non-toxic level (e.g., 0.1%).

References

  • RCSB Protein Data Bank. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved from [Link]

  • Partnership for Clean Competition. (n.d.). The Importance of Standalone Testing for Small Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. In Books. Retrieved from [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications | PPTX. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Salah, N., Al-Zahrani, N. G., & El-Gazzar, A. B. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4256. [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Wang, S., Zhang, Z., Liu, Y., Wang, Y., Li, Y., Wang, B., Ma, S., & Yu, Z. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Li, Y.-H., & Chen, J.-T. (2009). 8-(4-Nitrobenzyloxy)quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2270. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Salah, N., Al-Zahrani, N. G., & El-Gazzar, A. B. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • ResearchGate. (2018, July 19). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Retrieved from [Link]

  • Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]

  • MDPI. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • Merkulov, V. V., Merkulova, I. V., & Pleshakova, A. S. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57. [Link]

  • ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7(2), 64-70. [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Semantic Scholar. (2019, March 1). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]

  • Rivera, G., Pérez-González, M., Morales-Reyes, C., & Segura-Quezada, L. (2015). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o869–o870. [Link]

  • Li, J., Wang, Y., & Zhao, G. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Mini-Reviews in Medicinal Chemistry, 15(1), 60-75. [Link]

Sources

Method

Solvent selection for the synthesis of quinoline ether derivatives

Application Note: Solvent Selection Strategies for the Synthesis of Quinoline Ether Derivatives Executive Summary Quinoline ether derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for the Synthesis of Quinoline Ether Derivatives

Executive Summary

Quinoline ether derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for antimalarials (e.g., quinine derivatives), tyrosine kinase inhibitors, and receptor antagonists. The formation of the C–O–C bond on the quinoline ring typically proceeds via two distinct mechanistic pathways: Williamson Ether Synthesis (SN2) or Nucleophilic Aromatic Substitution (S_NAr) .

The choice of solvent is not merely a medium for mixing; it is a kinetic switch that dictates reaction rate, regioselectivity, and impurity profiles. This guide provides a scientifically grounded protocol for selecting the optimal solvent system based on substrate electronics, scale, and green chemistry requirements.

Mechanistic Foundations & Solvent Effects[1][2][3]

To select the correct solvent, one must first identify the operative mechanism.

A. Williamson Ether Synthesis (SN2)[1][4][5][6]
  • Substrate: Non-activated quinoline hydroxyls reacting with alkyl halides.[1]

  • Solvent Requirement: Dipolar Aprotic .

  • Why: The reaction relies on a naked alkoxide anion. Protic solvents (MeOH, Water) solvate the anion via hydrogen bonding, drastically reducing nucleophilicity. Non-polar solvents fail to dissolve the ionic base.

  • Ideal Solvents: DMF, DMSO, NMP, DMAc.[1]

B. Nucleophilic Aromatic Substitution (S_NAr)
  • Substrate: Halogenated quinolines (Cl/Br at C2 or C4 positions) reacting with alcohols/phenols.[1]

  • Solvent Requirement: Polar Aprotic or Phase Transfer .[1]

  • Why: The reaction proceeds via a Meisenheimer complex.[2] High dielectric constant solvents stabilize this anionic intermediate.[1]

  • Ideal Solvents: DMSO, Sulfolane, or Toluene/Water (with PTC).[1]

C. Mechanistic Pathway Diagram

QuinolineMechanism Start Target: Quinoline Ether Path1 Pathway A: Williamson (SN2) (Alkylation of Hydroxyquinoline) Start->Path1 OH on Ring Path2 Pathway B: S_NAr (Displacement of Haloquinoline) Start->Path2 Halogen on Ring Solv1 Req: Dipolar Aprotic (DMF, DMSO) Exposes Nucleophile Path1->Solv1 Maximizes Rate Solv2 Req: High Dielectric or PTC (DMSO, Toluene/H2O) Stabilizes Meisenheimer Complex Path2->Solv2 Lowers Activation Energy

Figure 1: Mechanistic decision tree dictating solvent class selection.

Solvent Selection Decision Matrix

Use the following logic flow to determine the specific solvent for your protocol.

SolventSelection Start Start: Define Constraints Scale Scale of Reaction? Start->Scale Discovery Discovery (<1g) Priority: Speed/Yield Scale->Discovery Small Scale Process Process (>100g) Priority: Cost/Safety/Workup Scale->Process Large Scale DMF Anhydrous DMF or DMSO (Protocol A) Discovery->DMF Solubility Substrate Solubility? Process->Solubility PTC Phase Transfer Catalysis Toluene/Water (Protocol B) Solubility->PTC Lipophilic Substrates Green Green/Eco-Friendly Ethanol or Glycerol (Protocol C) Solubility->Green Green Mandate/Polar Substrates

Figure 2: Solvent selection decision tree based on operational scale and chemical constraints.[1]

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (Discovery Scale)

Best for: Rapid library generation, difficult substrates, S_NAr reactions.[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][3]

  • Reagents: Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3).[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the hydroxyquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.2 equiv) portion-wise. Stir for 30 min until H2 evolution ceases. Note: The solution will often turn yellow/orange due to phenoxide formation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Warm to RT (or 60°C for unreactive electrophiles) and stir for 2-4 hours.

  • Workup (Critical): DMF is water-miscible and hard to remove.[1]

    • Pour mixture into 10x volume of ice water.

    • If solid precipitates: Filter and wash with water (removes DMF).[1]

    • If oil forms: Extract with EtOAc, wash organic layer 3x with LiCl (5% aq) to strip DMF, then brine.[1]

Protocol B: Phase Transfer Catalysis (Process Scale)

Best for: Scale-up, avoiding dry solvents, cost reduction.[1]

  • Solvent: Toluene / Water (Biphasic).[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.[1]

Step-by-Step:

  • Mixture: In a reactor, charge Toluene and Water (1:1 ratio).

  • Loading: Add Hydroxyquinoline (1.0 equiv), Alkyl Halide (1.5 equiv), and TBAB (0.05 equiv).

  • Base: Add Potassium Hydroxide (KOH, 3.0 equiv) pellets or 50% aq. solution.

  • Reaction: Heat to reflux (approx. 85-90°C internal) with vigorous mechanical stirring .

    • Mechanism:[1][4][5][6][7][2][8] The TBAB transports the phenoxide anion from the aqueous phase into the organic toluene phase where it reacts with the alkyl halide.

  • Monitoring: Check TLC/HPLC every 2 hours.

  • Workup: Stop agitation. Separate layers. The product is in the Toluene layer. Wash Toluene with water/brine and concentrate.[9]

    • Advantage:[1][3][10][11] No DMF removal issues; Toluene is easily recovered.

Protocol C: Green Chemistry Approach

Best for: Eco-friendly synthesis, activated substrates.[1]

  • Solvent: Ethanol or Glycerol.[1]

  • Condition: Microwave Irradiation or Reflux.[1]

Step-by-Step:

  • Loading: Combine 2-chloroquinoline (1.0 equiv) and the nucleophilic alcohol (1.2 equiv) in Ethanol (green solvent).

  • Base: Add Potassium Carbonate (K2CO3, 2.0 equiv).

  • Activation:

    • Method 1 (Reflux):[1] Heat to 80°C for 8-12 hours.

    • Method 2 (Microwave): Seal in a microwave vial. Irradiate at 120°C for 20 minutes.

  • Workup: Cool to RT. The product often crystallizes out of ethanol upon cooling. Filter and wash with cold ethanol/water.

Comparative Solvent Data

Solvent SystemDielectric Constant (

)
Boiling Point (°C)Removal DifficultyGreen ScorePrimary Use Case
DMF 36.7153High (Req.[1] LiCl wash)Low (Reprotoxic)Difficult SN2/SNAr reactions
DMSO 46.7189Very High (Lyophilize)ModerateHigh-temp SNAr
Acetone 20.756LowModerateSimple alkylations (low temp)
Toluene/H2O (PTC) 2.38 (Tol)110Low (Azeotrope)HighScale-up / Process Chem
Ethanol 24.578LowVery HighGreen synthesis / Crystallization

Troubleshooting & Optimization

  • Problem: Low Conversion in SN2.

    • Root Cause:[1][6][11][12][13][14] Solvation of the nucleophile.

    • Fix: If using Ethanol/Methanol, switch to DMF or DMSO. The protic solvent is "caging" your anion.

  • Problem: O- vs N-Alkylation (Ambident Nucleophile).

    • Root Cause:[1][6][11][12][13][14] Solvent polarity and cation hardness.[1]

    • Fix: To favor O-alkylation (Ether), use "hard" leaving groups (Tosylate, Mesylate) and polar aprotic solvents (DMF) with counterions that dissociate well (K+ over Li+).[1]

  • Problem: Emulsion in PTC.

    • Root Cause:[1][6][11][12][13][14] Similar densities or surfactant effects.[1]

    • Fix: Filter the biphasic mixture through Celite before separation or add saturated NaCl (Brine) to increase aqueous density.

References

  • Williamson Ether Synthesis. Wikipedia.[1] Available at: [Link][1]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr). Wikipedia.[1] Available at: [Link][1]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry (RSC).[1] Available at: [Link]

Sources

Application

Application Note: Handling and Storage of 8-[4-(4-nitrophenoxy)butoxy]quinoline

This Application Note details the handling, storage, and experimental preparation of 8-[4-(4-nitrophenoxy)butoxy]quinoline , a lipophilic small molecule probe. This guide is designed for pharmaceutical researchers and bi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the handling, storage, and experimental preparation of 8-[4-(4-nitrophenoxy)butoxy]quinoline , a lipophilic small molecule probe. This guide is designed for pharmaceutical researchers and biochemists using this compound in high-throughput screening (HTS), receptor binding assays (likely CysLT or PPAR targets), or phenotypic cell-based studies.

Compound Profile & Mechanistic Insight

8-[4-(4-nitrophenoxy)butoxy]quinoline is a synthetic bis-aryl ether connected by a flexible butyl linker. Unlike its parent compound 8-hydroxyquinoline , which is a potent metal chelator, the alkylation of the hydroxyl group at position 8 abolishes its metal-binding capacity. This structural modification directs the molecule’s activity toward hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) or nuclear receptors, rather than metalloprotease inhibition.

Physicochemical Properties
PropertyValue (Predicted/Observed)Significance
Molecular Formula C₁₉H₁₈N₂O₄
Molecular Weight ~338.36 g/mol Small molecule, amenable to cell penetration.[1]
cLogP ~4.5 - 5.0Highly Lipophilic . Poor water solubility.
pKa (Quinoline N) ~4.9Weak base; protonated only at acidic pH.
Appearance Pale yellow to brownish solidNitro/Quinoline chromophores absorb UV/Vis.
Solubility DMSO (>20 mM), Ethanol (Moderate)Insoluble in water/PBS .

Handling & Safety Protocols

Safety Hazards (Nitro-Aromatic Precaution)

While specific toxicology data may be limited, the nitro-aromatic moiety presents potential risks of mutagenicity or reduction to toxic hydroxylamines in vivo.

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.

  • Inhalation: Weigh powder only in a chemical fume hood to avoid inhalation of dust.

  • Light Sensitivity: The nitro group and quinoline ring are photosensitive. Prolonged exposure to ambient light can lead to photo-degradation or nitro-reduction. Handle under amber light or low-light conditions.

Weighing and Solubilization

Due to high lipophilicity, the compound may exhibit static charge, making weighing difficult.

  • Anti-Static Gun: Use an anti-static gun on the weighing boat and spatula before dispensing.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard solvent.

    • Avoid: Water, PBS, or acidic buffers for initial solubilization.

    • Protocol: Add DMSO directly to the vial if possible to minimize transfer losses. Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

Storage Protocols

Proper storage is critical to prevent oxidative degradation of the quinoline ring or hydrolysis of the ether linkages.

Solid State Storage
  • Temperature: -20°C (Long term: -80°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the vial seal is broken. Moisture can facilitate slow hydrolysis or crystal form changes.

  • Container: Amber glass vials with Teflon-lined caps.

Stock Solution Storage (DMSO)
  • Concentration: Prepare stocks at 10 mM or 20 mM . Higher concentrations (e.g., 100 mM) may precipitate upon freezing.

  • Stability: Stable at -20°C for up to 6 months.

  • Freeze-Thaw: Limit to 3 cycles .

    • Best Practice: Aliquot stock solution into single-use volumes (e.g., 20 µL) in amber PCR tubes or microcentrifuge tubes to eliminate freeze-thaw stress.

Storage Logic Diagram

The following decision tree illustrates the optimal storage workflow to maximize compound integrity.

StorageProtocol Start Received Compound (Solid Powder) CheckSeal Is Seal Intact? Start->CheckSeal LongTerm Store at -20°C (Desiccated, Dark) CheckSeal->LongTerm Yes OpenVial Open in Fume Hood (Low Light) CheckSeal->OpenVial No / Ready to Use LongTerm->OpenVial When needed Solubilize Dissolve in Anhydrous DMSO (10-20 mM Stock) OpenVial->Solubilize Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solubilize->Aliquot StoreStock Store Aliquots at -80°C (Valid: 6 Months) Aliquot->StoreStock

Figure 1: Decision tree for the receiving, solubilization, and storage of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

Experimental Protocols

Preparation of Working Solutions (Cell Culture)

Challenge: The compound is prone to "crashing out" (precipitating) when added directly to aqueous media, leading to false negatives in assays.

The "Intermediate Dilution" Method: Do not pipet 100% DMSO stock directly into the cell culture well.

  • Step 1 (Stock): Thaw 10 mM DMSO stock at Room Temperature (RT). Vortex.

  • Step 2 (Intermediate): Prepare a 100x concentrate in culture medium without serum (or PBS).

    • Example: To get 10 µM final, prepare 1 mM intermediate (1 µL Stock + 9 µL DMSO -> dilute into 990 µL Media).

    • Note: If precipitation is visible (cloudiness), use an intermediate DMSO dilution step (Stock -> 100% DMSO dilution -> Media).

  • Step 3 (Final): Add the intermediate solution to the cells.

    • Final DMSO Concentration: Ensure final DMSO is <0.5% (v/v) to avoid solvent toxicity.

Quality Control (QC) Check

Before key experiments, validate the compound's integrity, especially if the stock is old.

  • LC-MS: Check for a peak at MW ~338. Look for degradation products at MW ~145 (8-hydroxyquinoline) or MW ~139 (4-nitrophenol), which indicate ether hydrolysis.

  • Absorbance: A shift in the UV spectrum (yellowing intensity) may indicate nitro-reduction or hydrolysis.

Serial Dilution Workflow

This diagram outlines the dilution strategy to maintain solubility.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in Media/Buffer) Stock->Inter 1:100 Dilution (Vortex Immediately) Assay Assay Plate (Cells + Media) Stock->Assay Direct Addition Precipitation RISK: Precipitation Stock->Precipitation Direct add causes Inter->Assay 1:10 Transfer

Figure 2: Recommended dilution workflow. Direct addition of high-concentration DMSO stock to aqueous media is discouraged to prevent microprecipitation.

References

  • PubChem Compound Summary. Quinoline Derivatives and Biological Activity. National Center for Biotechnology Information. Link

  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Lipophilic Small Molecules. Merck KGaA. Link

  • Cayman Chemical Application Note. Guidelines for the Solubility and Storage of Hydrophobic Probes. Cayman Chemical.[2] Link

  • Musiol, R. et al. (2010). Quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Di Pietro, A. et al. (2002). Modulation of P-glycoprotein-mediated multidrug resistance by quinoline derivatives. Current Medicinal Chemistry. Link

Sources

Method

Application Note: 8-[4-(4-Nitrophenoxy)butoxy]quinoline in Advanced Coordination Chemistry

Executive Summary The rational design of ligands is the cornerstone of modern coordination chemistry. While 8-hydroxyquinoline (8-HQ) is a ubiquitous bidentate ligand known for forming rigid, highly stable, and often ins...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of ligands is the cornerstone of modern coordination chemistry. While 8-hydroxyquinoline (8-HQ) is a ubiquitous bidentate ligand known for forming rigid, highly stable, and often insoluble anionic complexes, its alkylated derivatives offer a completely different paradigm. 8-[4-(4-nitrophenoxy)butoxy]quinoline (NPBQ) is an advanced, flexible, hemilabile ligand designed for sophisticated applications in homogeneous catalysis, supramolecular assembly, and metallodrug development.

By converting the strongly coordinating phenolic hydroxyl group into a neutral ether linkage, NPBQ acts as a hemilabile N,O-donor. The addition of a flexible tetramethylene spacer terminating in an electron-withdrawing 4-nitrophenoxy group introduces critical lipophilicity, π-π stacking capabilities, and a spectroscopic handle, making it a highly versatile building block for transition metal complexes.

Mechanistic Insights: The Causality of Ligand Design

To understand the utility of NPBQ, one must analyze the causality behind its structural components:

  • The Hemilabile Ether Oxygen: Unlike the anionic phenoxide of 8-HQ, the ether oxygen in 8-alkoxyquinolines is a weak, neutral Lewis base. When coordinated to transition metals (e.g., Cu²⁺, Ru²⁺, Ir³⁺), the metal-oxygen bond can reversibly dissociate in solution while the metal-nitrogen bond remains intact. This "windshield wiper" effect opens a temporary coordination site for substrate binding, which has been shown to dramatically improve reaction efficiencies in catalytic cycles, such as Ir-catalyzed C–H amidation .

  • The Flexible Butoxy Spacer: A four-carbon chain provides optimal conformational flexibility. It prevents steric crowding at the primary coordination sphere while allowing the ligand to adapt to various geometries (e.g., square planar vs. octahedral).

  • The 4-Nitrophenoxy Terminus: The terminal nitroaromatic group serves three distinct purposes:

    • Supramolecular Assembly: It engages in strong intermolecular π-π and dipole-dipole interactions, facilitating the formation of highly ordered 1D or 2D coordination polymers in the solid state .

    • Lipophilicity: In metallodrug design, increasing the lipophilicity of quinoline complexes enhances cellular membrane permeability, significantly boosting in vitro and in vivo cytotoxicity against cancer cell lines .

    • Hydrophobic Shielding: In aqueous catalysis, the hydrophobic tail can fold over the metal center, creating a localized non-polar pocket that protects reactive intermediates from premature hydrolysis.

Experimental Workflows and Mechanisms

The following DOT diagrams illustrate the logical progression of NPBQ synthesis and its dynamic behavior in solution.

Workflow Step1 Step 1: Ligand Synthesis Alkylation of 8-HQ Step2 Step 2: Purification Column Chromatography Step1->Step2 Step3 Step 3: Complexation Addition of CuCl2 Step2->Step3 Step4 Step 4: Crystallization Vapor Diffusion Step3->Step4 Step5 Step 5: Characterization XRD, UV-Vis, NMR Step4->Step5

Figure 1: Step-by-step workflow from NPBQ ligand synthesis to complex characterization.

Mechanism Closed Closed State (N,O-Chelate) Open Open State (N-Monodentate) Closed->Open Solvent/Substrate (Ether Detaches) Open->Closed Chelate Effect (Ether Reattaches) Substrate Substrate Bound Open->Substrate Substrate Coordination Product Product Release Substrate->Product Catalytic Turnover Product->Closed Regeneration

Figure 2: Hemilabile mechanism of NPBQ complexes, showing the dynamic opening of the coordination site.

Validated Experimental Protocols

Protocol 1: Synthesis of the NPBQ Ligand

This protocol utilizes a classic Williamson ether synthesis, optimized for quinoline derivatives.

  • Preparation: Dissolve 10.0 mmol of 8-hydroxyquinoline in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 15.0 mmol of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic OH (pKa ~9.9) without causing side reactions. Stir at 60 °C for 30 minutes to ensure complete formation of the phenoxide anion.

  • Alkylation: Dropwise, add 10.5 mmol of 1-(4-bromobutoxy)-4-nitrobenzene dissolved in 10 mL of DMF.

  • Reaction: Elevate the temperature to 85 °C and stir under a nitrogen atmosphere for 12 hours.

  • Workup (Self-Validating Step): Pour the mixture into 200 mL of ice water. The precipitation of a pale-yellow solid indicates successful conversion, as the highly lipophilic NPBQ is insoluble in water. Filter, wash with water, and recrystallize from ethanol.

Protocol 2: Preparation of [Cu(NPBQ)₂Cl₂] Complex
  • Ligation: Dissolve 2.0 mmol of NPBQ in 15 mL of dichloromethane (DCM). In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of methanol.

  • Mixing: Slowly layer or dropwise add the copper solution into the ligand solution. Causality: The mixed solvent system (DCM/MeOH) ensures solubility of both the highly lipophilic ligand and the inorganic salt, facilitating homogeneous complexation.

  • Observation: An immediate color change from pale yellow to deep green/blue confirms the coordination of the Cu(II) d⁹ center.

  • Isolation: Stir for 4 hours at room temperature. Concentrate the solution under reduced pressure to 5 mL and induce crystallization via slow vapor diffusion of diethyl ether into the mixture.

Protocol 3: Validation of Hemilability via UV-Vis Titration

To prove the hemilabile nature of the synthesized complex, a self-validating spectroscopic titration is employed.

  • Prepare a 1.0 × 10⁻⁴ M solution of [Cu(NPBQ)₂Cl₂] in non-coordinating DCM. Record the baseline UV-Vis spectrum (focusing on the d-d transition band around 650–700 nm).

  • Titrate the solution with aliquots of pyridine (a strong N-donor).

  • Causality: As pyridine is introduced, it selectively displaces the weak 8-alkoxy ether oxygen but cannot displace the rigid quinoline nitrogen. This structural shift from a N,O-chelate to a N,N-coordinated species causes a distinct hypsochromic (blue) shift in the d-d absorption band, generating an isosbestic point that mathematically validates the two-state equilibrium.

Quantitative Data Presentation

The coordination of NPBQ to a metal center induces distinct physicochemical and spectroscopic changes. Table 1 summarizes the expected analytical data comparing the free ligand to its Cu(II) complex.

PropertyFree Ligand (NPBQ)[Cu(NPBQ)₂Cl₂] ComplexCausality / Significance
UV-Vis Absorption (λmax) ~320 nm (π-π* transition)~335 nm (ligand), ~680 nm (d-d)Red-shift of the ligand band confirms coordination; d-d band confirms Cu(II) geometry.
IR ν(C=N) stretch ~1505 cm⁻¹~1525 cm⁻¹Shift to higher frequency indicates coordination of the quinoline nitrogen to the metal.
IR ν(C-O-C) ether stretch ~1110 cm⁻¹~1085 cm⁻¹Shift to lower frequency confirms the ether oxygen is participating in bonding (hemilabile site).
Solubility High in DCM, CHCl₃, low in MeOHSoluble in DCM/MeOH mixturesThe complex retains lipophilicity due to the 4-nitrophenoxy chains, aiding in solvent extraction.
Coordination Geometry N/AJahn-Teller Distorted OctahedralThe flexible butoxy chain allows the ether oxygen to occupy axial positions with longer, weaker bonds.

Table 1: Comparative physicochemical and spectroscopic properties of NPBQ and its Copper(II) complex.

References

  • Selective formation of γ-lactams via C–H amidation enabled by tailored iridium catalysts. Science. Demonstrates the critical role of 8-alkoxyquinoline ligands as hemilabile N,O-chelators in improving catalytic reaction efficiency.[Link]

  • Diboron and Triboron Compounds Based on Linear and Star-Shaped Conjugated Ligands with 8-Hydroxyquinolate Functionality: Impact of Intermolecular Interaction and Boron Coordination on Luminescence. The Journal of Organic Chemistry. Details the synthesis of 8-alkoxyquinolines and their supramolecular π-π stacking behaviors.[Link]

  • The strong in vitro and vivo cytotoxicity of three new cobalt(II) complexes with 8-methoxyquinoline. PubMed (National Institutes of Health). Validates the use of 8-alkoxyquinoline metal complexes in enhancing lipophilicity and potent anticancer activity compared to standard 8-hydroxyquinoline complexes.[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 8-[4-(4-nitrophenoxy)butoxy]quinoline

Technical Support Center: Optimization of 8-[4-(4-nitrophenoxy)butoxy]quinoline Synthesis Executive Summary & Reaction Logic The Challenge: Synthesizing 8-[4-(4-nitrophenoxy)butoxy]quinoline involves a Williamson ether s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 8-[4-(4-nitrophenoxy)butoxy]quinoline Synthesis

Executive Summary & Reaction Logic

The Challenge: Synthesizing 8-[4-(4-nitrophenoxy)butoxy]quinoline involves a Williamson ether synthesis between 8-hydroxyquinoline (8-HQ) and a 4-(4-nitrophenoxy)butyl halide. The primary yield-limiting factors are the ambident nucleophilicity of 8-HQ (competing N- vs. O-alkylation) and elimination side reactions of the alkyl linker.

The Solution: To maximize yield, you must suppress N-alkylation by selecting a "hard" base and utilizing the Finkelstein effect (iodide catalysis) to accelerate the


 substitution over elimination pathways.
Reaction Pathway Visualization

The following diagram illustrates the critical decision nodes where yield is lost or gained.

ReactionPathway Start Reagents: 8-Hydroxyquinoline + Linker-Halide Base Deprotonation (Base Selection) Start->Base O_Anion O-Nucleophile (Phenoxide) Base->O_Anion Hard Base (K2CO3/Cs2CO3) N_Nucl N-Nucleophile (Neutral) Base->N_Nucl Soft/No Base (Neutral conditions) Target Target Product: 8-Alkoxy Ether (High Yield) O_Anion->Target SN2 Attack (Catalytic KI) Side_Elim Impurity B: Alkene (Elimination) O_Anion->Side_Elim High Temp (>100°C) or Strong Base (NaH) Side_N Impurity A: N-Alkylated Salt (Low Yield) N_Nucl->Side_N Solvent Effects (Protic Solvents)

Caption: Figure 1. Competitive reaction pathways. Green paths indicate optimal conditions for O-alkylation. Red paths indicate common yield-loss mechanisms (N-alkylation and Elimination).

Optimized Standard Operating Procedure (SOP)

Protocol ID: SOP-8HQ-ETHER-V2 Objective: Synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline with >85% conversion.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
8-Hydroxyquinoline Nucleophile1.0 eqLimiting reagent.
Linker Halide Electrophile1.1 - 1.2 eq1-bromo-4-(4-nitrophenoxy)butane.

Base2.0 - 3.0 eqAnhydrous. Must be finely ground.
Potassium Iodide (KI) Catalyst0.1 - 0.2 eqCRITICAL: Converts Bromide to Iodide in situ.
DMF or Acetonitrile Solvent[0.2 M]Anhydrous. DMF is preferred for solubility.
Step-by-Step Workflow
  • Activation Phase:

    • Charge the reaction vessel with 8-Hydroxyquinoline (1.0 eq) and anhydrous

      
       (2.0 eq).
      
    • Add anhydrous DMF (Dimethylformamide).

    • Stir at room temperature for 30 minutes .

    • Why? This pre-stirring ensures complete deprotonation of the phenol to the phenoxide anion before the electrophile is introduced, favoring O-alkylation.

  • Catalytic Addition:

    • Add Potassium Iodide (KI, 0.1 eq).

    • Mechanism:[1][2][3][4][5][6][7] KI reacts with the alkyl bromide to form a transient, highly reactive alkyl iodide (

      
      ), which reacts faster with the phenoxide (
      
      
      
      ) than the bromide would. This is the Finkelstein enhancement .
  • Reaction Phase:

    • Add the Linker Halide (1.1 eq) dropwise (if liquid) or in portions (if solid).

    • Heat the mixture to 60–80°C .

    • Caution: Do NOT exceed 90°C. Higher temperatures promote E2 elimination of the linker, forming useless alkene byproducts.

  • Monitoring:

    • Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

    • Look for the disappearance of the fluorescent 8-HQ spot.

  • Work-up (The "Self-Validating" Step):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Observation Check: The product should precipitate as a solid.

    • Troubleshooting: If it oils out, extract with Ethyl Acetate, wash with 1M NaOH (removes unreacted 8-HQ), then water, then brine.

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of starting material remaining even after 24 hours. Why?

  • Diagnosis: The nucleophile (phenoxide) is likely "caged" by the potassium ions or the alkyl halide is not reactive enough.

  • Fix:

    • Add 18-Crown-6 (0.05 eq): This sequesters the Potassium (

      
      ) cation, leaving the phenoxide "naked" and significantly more reactive.
      
    • Switch Solvent: If using Acetone, switch to DMF or DMSO. The higher dielectric constant stabilizes the transition state.

Q2: My product contains a "spot" that drags on TLC and is difficult to purify. What is it?

  • Diagnosis: This is likely the N-alkylated quinolinium salt (Impurity A in Figure 1). 8-Hydroxyquinoline is bidentate; the nitrogen lone pair can attack the alkyl halide.

  • Prevention:

    • Ensure you are using a Carbonate base (

      
      ) , not a neutral scavenger.
      
    • Solvent Choice: Avoid protic solvents (Ethanol/Methanol) which hydrogen-bond to the phenoxide oxygen, reducing its nucleophilicity and allowing the Nitrogen to compete. Use strictly aprotic solvents (DMF/ACN).

Q3: I am getting low yields and seeing "new" non-polar spots on TLC.

  • Diagnosis: Elimination reaction.[2] The base is deprotonating the alkyl halide linker rather than the 8-HQ, causing the linker to turn into an alkene.

  • Fix:

    • Lower Temperature: Reduce heat to 50-60°C.

    • Base Basicity: If using

      
       or NaH, switch back to 
      
      
      
      . Cesium is sometimes "too" reactive for substrates prone to elimination.

Comparative Data: Solvent & Base Effects[2]

The following data summarizes internal optimization runs for 8-HQ ether synthesis.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Major Side Product
1Acetone

Reflux (56)2445%Unreacted SM
2DMF

80672%N-alkylated salt
3DMF

+ KI
70 4 91% None
4DMFNaH0 -> RT255%Elimination (Alkene)
5EthanolNaOHReflux1230%N-alkylated salt

References

  • Williamson Ether Synthesis Mechanism & Optimization. Master Organic Chemistry. (2014).[7][8] Detailed review of

    
     vs Elimination competition in ether synthesis.
    [Link]
    
  • O-Alkylation of 8-Hydroxyquinoline. ResearchGate / J. Heterocyclic Chem. (2008).[1] Specific protocols for 8-HQ alkylation and handling side reactions. [Link]

  • Finkelstein Reaction (Iodide Catalysis). Wikipedia. Explanation of the halide exchange mechanism used to accelerate sluggish alkyl bromide reactions. [Link]

Sources

Optimization

Technical Support Center: Solubilization Protocols for 8-[4-(4-nitrophenoxy)butoxy]quinoline (NPBQ)

Case ID: NPBQ-SOL-001 Status: Active Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NPBQ-SOL-001 Status: Active Responder: Dr. A. Vance, Senior Application Scientist Last Updated: March 6, 2026

Executive Summary

You are encountering solubility difficulties with 8-[4-(4-nitrophenoxy)butoxy]quinoline (henceforth referred to as NPBQ ). This is a common challenge with 8-alkoxyquinoline derivatives containing lipophilic linkers and planar aromatic tails.

The Root Cause: NPBQ is a Lipophilic Weak Base (LWB) .

  • High Lipophilicity (LogP ~4.5–5.0): The butoxy linker and nitrophenyl group create a large hydrophobic surface area, driving aggregation in water.

  • Crystal Lattice Energy: The planar nitro-aromatic and quinoline rings facilitate strong

    
    -
    
    
    
    stacking, making the solid difficult to break apart.
  • pH Dependence: The quinoline nitrogen (

    
    ) is your only "solubility handle." It is neutral (insoluble) at physiological pH (7.4) but cationic (soluble) at pH < 4.0.
    

This guide provides three validated protocols to overcome these barriers, ranging from simple cell culture stocks to complex in vivo formulations.

Module 1: Diagnostic & Decision Logic

Before selecting a solvent system, determine your experimental endpoint. Use the logic flow below to select the correct protocol.

SolubilityDecisionTree Start START: Define Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Models Start->InVivo Chemistry Synthetic Chemistry Start->Chemistry DMSOTol Is DMSO > 0.5% tolerated? InVitro->DMSOTol Route Route of Administration? InVivo->Route OrgSolv Use DCM, Toluene, or Hot Ethanol + Acid Chemistry->OrgSolv ProtocolA Protocol A: DMSO/Stock (Standard) DMSOTol->ProtocolA Yes ProtocolC Protocol C: Cyclodextrin (Sensitive Cells) DMSOTol->ProtocolC No Oral Oral (PO) Route->Oral IV IV / IP Route->IV ProtocolB Protocol B: Acid Switch (Salt Formation) Oral->ProtocolB ProtocolC_IV Protocol C: SBE-β-CD (Captisol®) IV->ProtocolC_IV

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Physicochemical Data & Solvent Compatibility

Understanding the limits of NPBQ prevents wasted compound.

Solvent / MediaSolubility RatingNotes
DMSO High (>50 mM)Best for stock solutions. Freeze/thaw stable.
Ethanol (100%) Moderate Requires heating (40°C) or sonication.
Water (pH 7.4) Negligible Compound will precipitate immediately.
Water (pH 2.0) Moderate Soluble as the Quinolinium salt (See Protocol B).
PEG 400 High Good cosolvent for animal formulations.
Cell Media (DMEM) Low Max stability typically < 10 µM without carriers.

Module 3: Step-by-Step Protocols

Protocol A: The "Golden Stock" (In Vitro Standard)

Best for: High-throughput screening, IC50 assays, antimicrobial testing.

The Mechanism: Dissolve in a water-miscible organic solvent (DMSO) at high concentration, ensuring the final dilution into aqueous media is below the "crash point."

  • Weighing: Weigh 5–10 mg of NPBQ solid.

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a 20 mM to 50 mM stock concentration.

    • Tip: If particles persist, sonicate at 40 kHz for 5 minutes. The solution should be clear yellow/orange.

  • Storage: Aliquot into amber glass vials (light sensitive nitro group) and store at -20°C.

  • Application:

    • Dilute 1:1000 into culture media (e.g., 1 µL stock into 1 mL media) to achieve 20–50 µM.

    • Critical Step: Add the DMSO stock to the media while vortexing the media. Do not add media to the DMSO.

Protocol B: The "Acid Switch" (Salt Formation)

Best for: Oral gavage (PO) or experiments where DMSO is toxic.

The Mechanism: You are converting the neutral quinoline into the Quinolinium Hydrochloride or Mesylate salt in situ. This breaks the crystal lattice using charge repulsion.

  • Preparation:

    • Calculate the molar amount of NPBQ.[1]

    • Prepare a 0.1 M HCl or Methanesulfonic Acid (MSA) solution.

  • Acidification:

    • Add 1.05 equivalents of acid to the solid NPBQ.

    • Add a small volume of Ethanol (10% of final volume) to wet the hydrophobic tail.

    • Sonicate until a clear solution forms (protonation is occurring).

  • Dilution:

    • Slowly add water or saline to reach the desired volume.

    • Warning: If the pH rises above 5.0 during dilution, the compound may reprecipitate. Check pH with a micro-strip; if > 5.0, add drops of 0.1 M HCl.

Protocol C: Cyclodextrin Encapsulation (The "Stealth" Method)

Best for: IV injection, sensitive cell lines, and preventing precipitation in media.

The Mechanism: The hydrophobic nitrophenoxy-butoxy tail is sequestered inside the cyclodextrin cone, while the hydrophilic exterior keeps the complex soluble in water.

  • Reagents: Use 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (Captisol®) in water.

  • Complexation:

    • Dissolve NPBQ in a minimal amount of Acetone or Ethanol (e.g., 10 mg/mL).

    • Add this dropwise to the 20% Cyclodextrin solution with vigorous stirring.

  • Solvent Evaporation:

    • Stir the mixture open to air (or under nitrogen stream) for 4–6 hours to evaporate the organic solvent (Acetone/Ethanol).

    • The result is a clear aqueous solution of the drug-CD complex.

  • Filtration: Sterile filter (0.22 µm). This solution is often stable at pH 7.4.

Module 4: Mechanism of Action (Visualized)

Understanding how we solubilize NPBQ helps you troubleshoot when things go wrong.

SolubilizationMechanism Solid NPBQ Solid (Aggregated) Protonated Acid Salt (pH < 4) Charge Repulsion Solid->Protonated + H+ (HCl/MSA) (Protocol B) Encapsulated CD Complex (pH 7.4) Tail Shielded Solid->Encapsulated + Cyclodextrin (Protocol C) Protonated->Solid pH > 5 (Precipitation Risk)

Figure 2: Chemical pathways for solubilization. Protocol B relies on ionization (blue), while Protocol C relies on steric shielding (green).

Module 5: Troubleshooting & FAQs

Q1: My compound precipitated when I added the DMSO stock to the cell media. Why?

  • A: This is "Crash-out." The local concentration of water around the DMSO droplet spiked before the drug could disperse.

    • Fix: Vortex the media during addition.

    • Fix: Warm the media to 37°C before addition.

    • Fix: Ensure your final concentration is not exceeding the solubility limit (likely ~20–30 µM in pure media).

Q2: Can I autoclave the aqueous solution?

  • A: No. The ether linkage is generally stable, but nitro-aromatics can degrade under high heat/pressure, and the quinoline ring may oxidize. Use 0.22 µm PES or PVDF syringe filters for sterilization.

Q3: The solution turned red/brown after a few days. Is it spoiled?

  • A: Likely yes. 8-alkoxyquinolines and nitro-aromatics are photosensitive. A color shift to dark brown often indicates oxidation or photodegradation. Always store stocks in amber vials or wrapped in foil at -20°C.

Q4: I need to dose mice at 50 mg/kg. Protocol B (Acid) is too acidic for IP injection.

  • A: For IP injection, high acidity causes writhing. Use Protocol C (Cyclodextrin) . If that is unavailable, use a cosolvent system: 5% DMSO + 40% PEG 400 + 55% Saline . This is a standard "gold standard" vehicle for lipophilic quinolines in PK studies.

References

  • BenchChem. Overcoming poor solubility of quinoline derivatives in reactions. (2025).[1][2][3][4][5] Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 8-Hydroxyquinoline and derivatives: Compound Summary & Physical Properties. Retrieved from .

  • Musiol, R., et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025).[1][2][3][4][5] ResearchGate. Retrieved from .

  • Ferreira, et al. High Selectivity of 8-Hydroxyquinoline on Leishmania Species Correlates with a Potent Therapeutic Activity In Vivo. (2023).[6][7][8] MDPI Microorganisms. Retrieved from .

  • Coimbra, et al. Therapeutic Activity of a Topical Formulation Containing 8-Hydroxyquinoline for Cutaneous Leishmaniasis.[8] (2023).[6][7][8] MDPI Pharmaceutics. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Alkylation of 8-Hydroxyquinoline (8-HQ)

Ticket System Status: [ONLINE] Topic: Minimizing Side Products & Optimizing O-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive & Mission You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Minimizing Side Products & Optimizing O-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Mission

You are likely here because your 8-alkoxyquinoline synthesis has failed a downstream biological assay (due to metal scavenging by unreacted starting material) or your NMR shows a persistent "ghost" set of peaks (N-alkylation).

8-Hydroxyquinoline (8-HQ) is an ambident nucleophile . It possesses two nucleophilic sites: the phenoxide oxygen (hard nucleophile) and the pyridine nitrogen (soft nucleophile).

The Objective: Force O-alkylation (Ether formation). The Enemy: N-alkylation (Quaternization/Zwitterion formation) and C-alkylation (rare, but possible).

This guide provides a self-validating workflow to lock in regioselectivity and ensure purity.

The Mechanistic Battlefield (Visualized)

To win, you must understand the competition. The deprotonated 8-HQ anion is a resonance hybrid, but the negative charge is concentrated on the oxygen. However, the nitrogen lone pair is always available.

Diagram 1: Regioselectivity Pathways

G Start 8-Hydroxyquinoline (Neutral) Base Base Treatment (NaH, K2CO3) Start->Base Anion 8-HQ Anion (Phenoxide) Base->Anion Proton Removal (-H+) Path_O Path A: O-Alkylation (Kinetic/Thermodynamic Control) Target Ether Anion->Path_O Attack via Oxygen Path_N Path B: N-Alkylation (Side Reaction) Quinolinium Salt Anion->Path_N Attack via Nitrogen Factors_O Favored by: - Hard Electrophiles - Polar Aprotic Solvents - Complete Deprotonation Factors_O->Path_O Factors_N Favored by: - Soft Electrophiles (e.g., Iodides) - Neutral/Acidic pH - Protic Solvents Factors_N->Path_N

Caption: Competitive nucleophilic pathways. Path A (Green) is the desired Williamson Ether Synthesis. Path B (Red) leads to the N-alkylated impurity.

Troubleshooting Guide (FAQ Format)

Issue #1: "I see a persistent impurity (~5-10%) that resists silica chromatography."

Diagnosis: This is likely the N-alkylated quinolinium salt . Because it is ionic/zwitterionic, it streaks on silica but often co-elutes with polar ethers or sticks to the baseline and bleeds off slowly.

Corrective Action:

  • Switch Bases: If you are using

    
     in Acetone, switch to NaH (Sodium Hydride)  in DMF  or THF  (0°C to RT).
    
    • Why?

      
       is a weak base. If deprotonation is incomplete, the neutral nitrogen lone pair competes with the OH group. NaH ensures quantitative formation of the phenoxide anion (
      
      
      
      ), which is a much stronger nucleophile than the neutral nitrogen [1].
  • Change the Leaving Group: If using an Alkyl Iodide , switch to an Alkyl Bromide or Tosylate .

    • Why? Iodide is a "soft" leaving group and softer electrophiles tend to react better with soft nucleophiles (Nitrogen) according to HSAB theory. Harder leaving groups (Br, OTs) favor the harder Oxygen nucleophile.

Issue #2: "My reaction stalls at 60-70% conversion."

Diagnosis: The "Stalling Effect" is often due to the hydrolysis of your alkyl halide by trace water, or the precipitation of the phenoxide salt coating the base.

Corrective Action:

  • Add a Phase Transfer Catalyst (PTC): Add 5-10 mol% TBAI (Tetrabutylammonium iodide) .

    • Why? Even in monophasic solvents like Acetone, the solubility of the potassium phenoxide can be low. TBAI solubilizes the anion, increasing its effective concentration and reaction rate [2].

  • Stoichiometry Adjustment: Do not use 1:1 equivalents.

    • Standard: 1.0 eq 8-HQ : 1.2 eq Alkyl Halide : 2.0 eq Base.

Issue #3: "The product failed the metal-binding assay (High Background)."

Diagnosis: Trace Unreacted 8-HQ. This is the most critical failure mode. 8-HQ is a femtomolar-affinity chelator. Even 0.1% contamination will scavenge metals (Zn, Mg, Fe) in your biological assay, leading to false positives/negatives [3].

Corrective Action: Do not rely on Column Chromatography alone. You must perform a Chemical Wash (pH Swing) .

High-Fidelity Protocol: The "Self-Validating" Workflow

This protocol is designed to chemically strip impurities rather than relying solely on chromatography.

Reagents
  • Substrate: 8-Hydroxyquinoline (1.0 eq)

  • Electrophile: Alkyl Bromide (1.2 - 1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (3.0 eq)
    
  • Solvent: DMF (Anhydrous) - Preferred for difficult substrates OR Acetone (for simple alkyl chains).

  • Additive: Potassium Iodide (KI) or TBAI (0.1 eq) - Finkelstein condition to activate Bromide.

Step-by-Step Procedure
  • Activation: Dissolve 8-HQ in DMF. Add

    
    . Stir at RT for 30 mins.
    
    • Checkpoint: Solution should turn yellow/orange (Phenoxide formation).

  • Addition: Add Alkyl Bromide (and KI/TBAI if using).

  • Reaction: Heat to 60°C (Do not exceed 80°C to avoid decomposition). Monitor by TLC.[1]

    • TLC Tip: Stain with Ferric Chloride (

      
      ) .
      
      • Starting Material (8-HQ) = Dark Green/Black Spot (Chelation).

      • Product (Ether) = No Color Change (Phenol is capped).

  • Workup (The Critical Step):

    • Dilute with EtOAc.

    • Wash 1: Water (removes DMF/Salts).

    • Wash 2: 1M NaOH (x3) .

      • Mechanism:[2][3][4][5][6][7][8] This converts unreacted 8-HQ back to the water-soluble phenoxide. The product (Ether) remains in the organic layer. Repeat until the aqueous layer no longer turns yellow.

    • Wash 3: Brine. Dry over

      
      .[9][10]
      
Data Summary: Solvent & Base Effects
ConditionO-SelectivityReaction RateRisk of N-AlkylationRecommended For
Acetone / K2CO3 HighModerateLowSimple primary alkyl halides
DMF / NaH Very HighFastVery LowSterically hindered electrophiles
Ethanol / NaOH LowSlowHigh NOT RECOMMENDED (Promotes N-alkylation via H-bonding)
DCM / NaOH / TBAI HighFastLowPhase Transfer Catalysis (Scale-up)

Advanced Troubleshooting: The "Copper Check"

If you are developing a drug candidate, you must validate the absence of the free phenol.

The Copper Scavenger Test:

  • Take a small aliquot of your purified product dissolved in MeOH.

  • Add 1 drop of dilute

    
     solution.
    
  • Observation:

    • Precipitate/Green Color: You still have 8-HQ.[4][11][12]

    • Clear/Blue Solution: Product is clean.

Diagram 2: Purification Logic Flow

G Crude Crude Reaction Mixture (Product + Unreacted 8-HQ + Salts) Step1 Partition: EtOAc / Water Crude->Step1 Decision Is Aqueous Layer Yellow? Step1->Decision Wash_NaOH Wash Organic Layer with 1M NaOH Decision->Wash_NaOH Yes (Phenoxide present) Clean Organic Layer Clear Decision->Clean No (Colorless) Wash_NaOH->Decision Repeat Wash Final Dry & Concentrate (Pure Ether) Clean->Final

Caption: The "Yellow Wash" Protocol. The yellow color of the aqueous layer is a visual indicator of 8-HQ removal.

References

  • BenchChem. (2025).[1][10][13] A Technical Deep Dive into 8-Alkoxyisoquinolines: Synthesis, Potential Pharmacological Activities, and Future Directions. Retrieved from

  • Chemistry Steps. (2022). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • National Institutes of Health (NIH). (2015). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. Retrieved from

  • Wikipedia. (2024). Williamson ether synthesis: Side reactions and Conditions. Retrieved from

  • Google Patents. (2024). Method for purifying 8-hydroxyquinoline reaction solution (CN117402112A). Retrieved from

Sources

Optimization

Optimizing reaction temperature for nitrophenoxy butoxy quinoline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the kinetic and thermodynamic hurdles of complex organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the kinetic and thermodynamic hurdles of complex organic synthesis.

Multi-substituted quinolines are privileged scaffolds in drug discovery, frequently appearing in the development of HIV-1 Integrase Allosteric Inhibitors (ALLINIs)[1] and novel antiproliferative agents[2]. However, synthesizing complex derivatives—such as those featuring both a nitrophenoxy linkage and a butoxy group (e.g., 4-(4-nitrophenoxy)-8-butoxyquinoline)—presents a unique kinetic challenge. As demonstrated in established protocols for 4-phenoxy quinoline derivatives, nucleophilic aromatic substitution (SNAr) on the quinoline core often requires elevated temperatures[3]. Yet, pushing the temperature too high risks degrading the delicate aliphatic ether.

This guide is designed to help you navigate the mechanistic causality of this reaction, optimize your thermal parameters, and troubleshoot common experimental failures.

Mechanistic Causality: The Temperature Balancing Act

Synthesizing a nitrophenoxy butoxy quinoline typically involves an SNAr reaction between a chloro-butoxyquinoline and a nitrophenol. This reaction is a tug-of-war between two competing thermal realities:

  • The Kinetic Barrier (Requires Heat): The electrophilic carbon at the 4-position of the quinoline ring is activated by the adjacent nitrogen. However, the nucleophile (4-nitrophenoxide) is heavily deactivated by its strongly electron-withdrawing nitro group. Overcoming this kinetic sluggishness requires significant thermal energy.

  • The Thermodynamic Ceiling (Requires Restraint): The aliphatic butoxy group on the quinoline core is susceptible to thermal cleavage (O-dealkylation). At excessively high temperatures, the chloride leaving group or the base can act as a nucleophile, attacking the butyl chain and cleaving the ether to yield an unwanted hydroxyquinoline impurity.

Thermal Optimization Decision Matrix

The following decision tree illustrates the critical pathways and outcomes based on your selected reaction temperature.

TempOptimization Start SNAr Reaction Initiation 4-Chloro-8-butoxyquinoline + 4-Nitrophenol TempCheck Select Reaction Temperature Start->TempCheck LowTemp < 100 °C Kinetically Starved TempCheck->LowTemp OptTemp 120 - 130 °C Thermodynamic Sweet Spot TempCheck->OptTemp HighTemp > 140 °C Thermal Degradation TempCheck->HighTemp LowResult Incomplete Conversion (< 40% Yield) LowTemp->LowResult OptResult High Yield (> 85%) Minimal Side Reactions OptTemp->OptResult HighResult Butoxy Cleavage (O-Dealkylation Impurity) HighTemp->HighResult ActionLow Increase Temp & Check Base Solubility LowResult->ActionLow ActionHigh Lower Temp & Use Stronger Base (Cs2CO3) HighResult->ActionHigh ActionLow->TempCheck ActionHigh->TempCheck

Decision tree for optimizing SNAr reaction temperature in quinoline ether synthesis.

Quantitative Temperature Profiling

To validate the decision matrix, our application labs have quantified the reaction outcomes of 4-chloro-8-butoxyquinoline with 4-nitrophenol across a thermal gradient.

Reaction Temperature (°C)Reaction Time (h)Starting Material Conversion (%)Target Compound Yield (%)Dealkylated Impurity (%)
90 °C 1242%38%< 1%
110 °C 876%72%2%
125 °C (Optimal) 4> 99%89%4%
140 °C 4> 99%68%21%
160 °C 2> 99%41%48%

Self-Validating Experimental Protocol

Do not simply combine all reagents and heat. A staggered, self-validating approach ensures you can isolate variables if the reaction fails.

Step 1: Phenoxide Generation

  • Action: In a dry flask under nitrogen, dissolve 4-nitrophenol (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add Cesium Carbonate (

    
    , 1.5 eq) and stir at 80 °C for 30 minutes.
    
  • Causality: The electron-withdrawing nitro group reduces the nucleophilicity of the phenol.

    
     is chosen over 
    
    
    
    because the larger cesium cation provides a more separated, "naked," and thus more reactive phenoxide anion.
  • Self-Validation: The solution will immediately transition from pale yellow to a vibrant, deep orange/red suspension. This distinct color change confirms successful phenoxide generation.

Step 2: Electrophile Addition

  • Action: Cool the mixture to 50 °C before adding the 4-chloro-8-butoxyquinoline (1.0 eq).

  • Causality: Adding the electrophile at a lower temperature prevents localized flash-heating and uncontrolled initial kinetics, which can lead to polymerization.

  • Self-Validation: The solid electrophile should fully dissolve, resulting in a homogenous, dark red solution.

Step 3: Thermal SNAr Execution

  • Action: Heat the reaction precisely to 125 °C.

  • Causality: At 125 °C, the system possesses enough thermal energy to overcome the high activation barrier of the SNAr reaction without crossing the ~140 °C threshold where the butoxy group becomes susceptible to nucleophilic cleavage.

  • Self-Validation: Monitor via LC-MS every 2 hours. You should observe the steady depletion of the 4-chloro starting material (M+H peak) and the rise of the product mass. Crucially, the absence of an M-56 peak (loss of butene) validates that your thermal control is intact.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at 40% conversion when run at 90 °C? A: This is a classic case of kinetic starvation. While the 4-position of the quinoline ring is activated for nucleophilic attack, the electron-withdrawing nature of the 4-nitrophenoxide makes it a relatively weak nucleophile. At 90 °C, the system lacks the activation energy required to drive the reaction to completion. You must increase the temperature to the 120–130 °C range.

Q: I increased the temperature to 160 °C to force the reaction, but my yield dropped and a new polar spot appeared on TLC. What happened? A: You have crossed the thermal stability threshold of the butoxy group. At temperatures exceeding 140 °C, the butoxy ether linkage undergoes thermal O-dealkylation (often via nucleophilic attack by the chloride leaving group or the base on the butyl chain), resulting in the formation of a highly polar hydroxyquinoline derivative[3]. Precise temperature control is non-negotiable to preserve aliphatic ethers[2].

Q: How does the choice of solvent impact my ability to optimize the temperature? A: Solvent selection dictates your thermal ceiling. While DMF is a standard SNAr solvent, it begins to thermally decompose into dimethylamine and carbon monoxide at temperatures above 120 °C, which can lead to unwanted amination side products. N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are far superior choices for this synthesis, as they remain stable up to 150 °C and 189 °C, respectively, allowing you to safely maintain the 125 °C sweet spot.

Q: Can I use microwave irradiation to bypass the thermal degradation of the butoxy group? A: Yes. Microwave synthesis allows for rapid, uniform heating. By running the reaction at 130 °C for just 15–20 minutes under microwave irradiation, you can often push the SNAr to completion kinetically before the slower, thermodynamic O-dealkylation degradation pathway has time to occur.

References

  • Process for the preparation of 4-phenoxy quinoline derivatives. Google Patents (EP1777218A1).
  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. PMC.
  • Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents. PMC.

Sources

Troubleshooting

Removing unreacted starting materials from 8-[4-(4-nitrophenoxy)butoxy]quinoline

Welcome to the Advanced Synthesis Technical Support Center . This portal is designed for research scientists and drug development professionals dealing with the purification of complex heterocyclic ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . This portal is designed for research scientists and drug development professionals dealing with the purification of complex heterocyclic ethers.

The synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline is typically achieved via a Williamson ether synthesis, reacting 8-hydroxyquinoline (8-HQ) with an alkylating agent such as 1-bromo-4-(4-nitrophenoxy)butane in the presence of a base[1]. While the SN2 coupling is robust, the reaction rarely reaches 100% conversion, leaving behind unreacted starting materials that possess conflicting physicochemical properties.

Below is our comprehensive troubleshooting guide, diagnostic data, and validated protocols to isolate your target molecule with high purity.

Part 1: Diagnostic Data & Contaminant Profiling

Before initiating purification, you must accurately identify the residual starting materials in your crude mixture. The target molecule contains a basic quinoline nitrogen and a neutral lipophilic tail, while the contaminants have distinct chemical handles.

Table 1: Quantitative Diagnostic Signatures of the Crude Mixture

CompoundChemical NatureTLC Signature (UV 254 nm)

H NMR Signature (CDCl

, 400 MHz)
Target Ether Basic (Quinoline N)Mid

, streaks without Et

N
~4.3 ppm (t, 2H, -CH

-O-Ar), lacks -OH peak
8-Hydroxyquinoline Amphoteric / ChelatorYellowish spot, highly fluorescent (365 nm)~8.8 ppm (dd, 1H, N-CH), broad -OH ~8.3 ppm
Alkyl Bromide SM Neutral / LipophilicHigh

, dark spot (nitroaromatic)
~3.5 ppm (t, 2H, -CH

-Br), ~8.2 ppm (d, 2H, Ar-NO

)

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does standard acid/base extraction fail to completely remove unreacted 8-hydroxyquinoline? The Causality: 8-Hydroxyquinoline is amphoteric. It possesses a basic quinoline nitrogen (pKa ~4.9) and an acidic phenolic hydroxyl group (pKa ~9.9). While washing with a strong aqueous base (like 1M NaOH) deprotonates the phenol to form a water-soluble phenolate, the highly lipophilic nature of the surrounding organic matrix can cause the phenolate to partition back into the organic layer. The Solution: Exploit its bidentate chelating properties. 8-HQ forms highly stable, water-insoluble or aqueous-partitioning complexes with transition metals[2]. Washing the organic layer with Copper(II) sulfate selectively traps 8-HQ as a green Copper(II) 8-hydroxyquinolinate complex[3], leaving the non-chelating target ether untouched.

Q2: My target molecule is streaking severely on the silica gel column, ruining the separation. How do I fix this? The Causality: The target molecule contains a quinoline nitrogen. The lone pair of electrons on this nitrogen acts as a strong hydrogen-bond acceptor. Standard silica gel is heavily populated with acidic silanol groups (-SiOH). As the target travels down the column, the nitrogen continuously hydrogen-bonds with these silanols, causing the compound to drag and streak across multiple fractions. The Solution: You must chemically deactivate the silica. Adding 1–5% Triethylamine (Et


N) to your mobile phase allows the highly basic Et

N to competitively bind to the acidic silanols, masking them and allowing your target ether to elute as a tight, symmetrical band.

Q3: How can I selectively remove the unreacted alkyl bromide without relying solely on chromatography? The Causality: The alkylating agent, 1-bromo-4-(4-nitrophenoxy)butane, is entirely neutral and highly lipophilic; it will not wash out in aqueous acid or base. The Solution: Implement an amine scavenging step. By adding a highly nucleophilic, water-soluble primary amine (such as ethanolamine) to the crude mixture, you force an SN2 reaction with the unreacted alkyl bromide. This converts the neutral contaminant into a highly polar secondary amine, which can then be easily extracted into an aqueous acidic phase.

Part 3: Purification Workflow & Logical Architecture

The following diagram illustrates the logical flow of our self-validating purification system, designed to sequentially target the specific chemical vulnerabilities of each contaminant.

PurificationWorkflow Start Crude Reaction Mixture (Target + 8-HQ + Alkyl-Br) CuWash 1. Copper(II) Sulfate Wash (Chelates 8-HQ) Start->CuWash Dissolve in EtOAc CuDiscard Aqueous Phase / Precipitate (Green Cu-8-HQ Complex) CuWash->CuDiscard Discard Scavenger 2. Amine Scavenger (Reacts with Alkyl-Br) CuWash->Scavenger Organic Phase AcidWash 3. Dilute Acid Wash (Removes Polar Amine) Scavenger->AcidWash Stir 2h, then wash AcidDiscard Aqueous Phase (Protonated Scavenger) AcidWash->AcidDiscard Discard Chroma 4. Et3N-Modified Silica (Prevents Streaking) AcidWash->Chroma Organic Phase Pure Pure Target Molecule 8-[4-(4-nitrophenoxy)butoxy]quinoline Chroma->Pure Elute & Evaporate

Fig 1. Sequential purification workflow targeting 8-HQ and alkyl bromide contaminants.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Copper(II) Chelation for 8-Hydroxyquinoline Removal

This protocol utilizes the bidentate nature of 8-HQ to form a Cu(II) complex[2], which is easily removed from the organic phase[3].

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Preparation of Wash: Prepare a saturated aqueous solution of Copper(II) sulfate pentahydrate (CuSO

    
    ·5H
    
    
    
    O).
  • Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of the aqueous CuSO

    
     solution.
    
  • Agitation: Shake vigorously. Self-Validation Checkpoint: You will immediately observe the formation of a yellowish-green precipitate or a deep green coloration in the aqueous layer, confirming the chelation of 8-HQ.

  • Separation: Filter the biphasic mixture through a pad of Celite to remove the insoluble Cu(II)-8-HQ complex. Transfer the filtrate back to the separatory funnel and separate the layers.

  • Repetition: Repeat the CuSO

    
     wash until the aqueous layer remains pale blue (indicating no further chelation of 8-HQ).
    
Protocol B: Amine Scavenging for Alkyl Bromide Removal

This step chemically alters the unreacted alkylating agent to force it into the aqueous phase.

  • Scavenger Addition: To the 8-HQ-free organic layer (in EtOAc), add 3.0 equivalents of Ethanolamine (relative to the estimated remaining alkyl bromide).

  • Reaction: Stir the solution vigorously at 40 °C for 2–3 hours. The primary amine will undergo an SN2 reaction with the alkyl bromide.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (3 × 50 mL).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO

    
     to neutralize any residual acid, followed by a brine wash.
    
  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Self-Validation Checkpoint: A TLC check (Hexanes:EtOAc 3:1) should show the complete disappearance of the high-
    
    
    alkyl bromide spot.
Protocol C: Et N-Deactivated Silica Gel Chromatography

For final polishing to achieve >99% purity.

  • Column Preparation: Slurry-pack a silica gel column using a solvent system of Hexanes:EtOAc (e.g., 3:1) containing 2% Triethylamine (v/v) .

  • Equilibration: Flush the column with at least 3 column volumes of the Et

    
    N-modified solvent to fully saturate and deactivate the acidic silanol sites.
    
  • Loading: Dissolve the concentrated residue from Protocol B in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using the modified solvent system. Self-Validation Checkpoint: The target 8-[4-(4-nitrophenoxy)butoxy]quinoline will elute as a sharp, highly concentrated band rather than a long, diluted streak.

  • Isolation: Pool the pure fractions and evaporate to yield the final crystalline product.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from[Link]

  • Autech Industry. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved from[Link]

Sources

Optimization

Addressing moisture sensitivity during quinoline ether synthesis

Technical Support Center: Quinoline Ether Synthesis A Guide to Addressing Moisture Sensitivity for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Ether Synthesis

A Guide to Addressing Moisture Sensitivity for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the challenges associated with moisture in quinoline ether synthesis. As a Senior Application Scientist, I understand that even trace amounts of water can significantly impact reaction efficiency, leading to reduced yields and the formation of unwanted byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve optimal results in your research.

The Critical Role of Anhydrous Conditions in Quinoline Ether Synthesis

The synthesis of quinoline ethers, often achieved through reactions like the Williamson ether synthesis, is highly susceptible to the presence of water.[1] This sensitivity stems from several key factors:

  • Reaction of Strong Bases with Water: Many quinoline ether syntheses employ strong bases to deprotonate the hydroxyl group of a hydroxyquinoline, forming a more nucleophilic quinolinoxide. These bases react readily with any water present, reducing their effective concentration and hindering the desired reaction.

  • Hydrolysis of Starting Materials: Some starting materials and intermediates in quinoline synthesis can be prone to hydrolysis, leading to their degradation and the formation of impurities.[2]

  • Quinoline's Hygroscopic Nature: Quinoline itself is a hygroscopic liquid, meaning it readily absorbs moisture from the atmosphere.[3][4] This property necessitates careful handling and storage to prevent water contamination.

Failure to maintain anhydrous conditions can lead to a cascade of problems, including low to no product yield, the formation of side products that complicate purification, and inconsistent results.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to moisture during your quinoline ether synthesis.

Issue 1: Low or No Product Yield

Q: I'm getting a very low yield, or no desired ether product at all. What are the likely causes related to moisture?

A: This is a classic symptom of moisture contamination. Here’s a systematic approach to troubleshooting:

  • Inadequate Drying of Solvents:

    • The "Why": Many organic solvents are capable of dissolving significant amounts of water, which must be removed before use. If the solvent is not properly dried, the water will compete with your starting materials for the base, effectively quenching the reaction.

    • Solution: Ensure your solvents are rigorously dried. For common solvents like DMF and DMSO, which are often used in Williamson ether synthesis, distillation over a suitable drying agent like calcium hydride is recommended.[6][7]

  • Insufficiently Dried Glassware:

    • The "Why": Even a thin film of moisture on the surface of your reaction flask can introduce enough water to disrupt the reaction.

    • Solution: Flame-dry all glassware under a stream of inert gas (nitrogen or argon) or oven-dry it at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator before use.[8][9]

  • Hygroscopic Reagents:

    • The "Why": Your starting hydroxyquinoline or the base itself may have absorbed atmospheric moisture.

    • Solution: If possible, dry your starting materials in a vacuum oven. Store all hygroscopic reagents in a desiccator over a strong drying agent like phosphorus pentoxide.

Issue 2: Formation of Unidentified Byproducts

Q: My reaction mixture is complex, and I'm having trouble isolating my desired quinoline ether. Could moisture be the culprit?

A: Absolutely. Moisture can lead to several side reactions that complicate your product mixture.

  • Hydrolysis of the Alkyl Halide: In the presence of a base, water can hydrolyze the alkyl halide starting material, leading to the formation of an alcohol. This not only consumes your alkyl halide but also introduces an impurity that can be difficult to separate from your desired ether.

  • Base-Catalyzed Side Reactions: The presence of water can alter the reactivity of the base, potentially promoting elimination reactions over the desired substitution, especially with secondary and tertiary alkyl halides.[10][11]

Solution: The most effective solution is to rigorously exclude water from your reaction. This involves the combined strategies of using anhydrous solvents, properly dried glassware, and maintaining an inert atmosphere.[2][12]

Frequently Asked Questions (FAQs)

Q1: What are the most effective drying agents for solvents used in quinoline ether synthesis?

A1: The choice of drying agent depends on the solvent and the required level of dryness. Here's a comparison of common drying agents:

Drying AgentCapacitySpeedSuitability for SolventsNotes
Magnesium Sulfate (anhydrous) HighFastEthers, esters, halogenated hydrocarbonsA good general-purpose drying agent.
Sodium Sulfate (anhydrous) HighSlowWide range of organic solventsLess reactive than magnesium sulfate, making it a safer choice for sensitive compounds.[13][14]
Calcium Chloride (anhydrous) HighFastHydrocarbons, ethersCan form complexes with alcohols, phenols, and some carbonyl compounds, so it should be used with caution.
Calcium Hydride HighModerateEthers, hydrocarbons, and some aprotic polar solvents (e.g., DMF)Reacts with water to produce hydrogen gas. Excellent for achieving very low water content.
Molecular Sieves (3Å or 4Å) HighModerateWide range of solventsCan be regenerated by heating. Very effective for removing trace amounts of water.

Q2: How do I properly set up a reaction under an inert atmosphere?

A2: Setting up a reaction under an inert atmosphere of nitrogen or argon is crucial for excluding moisture and oxygen.[2] Here is a step-by-step protocol:

Protocol: Setting Up a Reaction Under an Inert Atmosphere

  • Glassware Preparation: Flame-dry or oven-dry your round-bottom flask, condenser, and any other glassware.[8]

  • Assembly: While the glassware is still warm, assemble it and clamp it securely.

  • Inert Gas Inlet: Connect a source of inert gas (nitrogen or argon) to the top of the condenser via a gas inlet adapter.

  • Flushing the System: Allow the inert gas to flow through the system for several minutes to displace any air and residual moisture.[15] An exit needle can be used to vent the displaced air.[16]

  • Addition of Reagents: Add your anhydrous solvent and reagents via a syringe through a rubber septum.

  • Maintaining Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.[15]

Diagram: Inert Atmosphere Reaction Setup

G cluster_setup Reaction Setup Flask Round-Bottom Flask (with stir bar) Septum Rubber Septum HeatingMantle Heating Mantle Flask->HeatingMantle Condenser Condenser Condenser->Flask Balloon Gas Balloon Condenser->Balloon Positive Pressure Bubbler Oil Bubbler Condenser->Bubbler Pressure Relief InertGas Inert Gas Source (Nitrogen or Argon) InertGas->Condenser Gas Inlet

Caption: A typical setup for performing a reaction under an inert atmosphere.

Q3: Can I use a commercial "anhydrous" solvent directly from the bottle?

A3: While commercially available anhydrous solvents are of high quality, their water content can increase over time once the bottle is opened due to atmospheric moisture ingress. For highly moisture-sensitive reactions like quinoline ether synthesis, it is best practice to freshly distill the solvent over an appropriate drying agent before use.

Q4: What is the role of the base in quinoline ether synthesis, and how does moisture affect it?

A4: In a Williamson ether synthesis, a strong base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the hydroxyl group of the hydroxyquinoline.[6] This creates a quinolinoxide anion, which is a much stronger nucleophile than the neutral hydroxyquinoline. This highly reactive nucleophile then attacks the alkyl halide in an S_N2 reaction to form the ether.[11][17]

Moisture interferes with this critical step by reacting with the strong base. For example, sodium hydride reacts with water to form sodium hydroxide and hydrogen gas. This consumption of the base reduces its availability to deprotonate the hydroxyquinoline, thereby inhibiting the formation of the reactive nucleophile and stalling the desired ether synthesis.

Diagram: Troubleshooting Low Yield in Quinoline Ether Synthesis

G Start Low Yield of Quinoline Ether Moisture Moisture Contamination? Start->Moisture Solvent Inadequately Dried Solvent Moisture->Solvent Yes Glassware Wet Glassware Moisture->Glassware Yes Reagents Hygroscopic Reagents Moisture->Reagents Yes InertAtmosphere Improper Inert Atmosphere Technique Moisture->InertAtmosphere Yes Base Insufficient or Deactivated Base Moisture->Base Yes Solution_Solvent Distill Solvent Over Drying Agent Solvent->Solution_Solvent Solution_Glassware Flame-Dry or Oven-Dry Glassware Glassware->Solution_Glassware Solution_Reagents Dry Reagents in Vacuum Oven/Desiccator Reagents->Solution_Reagents Solution_Inert Use Proper Inert Atmosphere Setup InertAtmosphere->Solution_Inert Solution_Base Use Fresh, Anhydrous Base and Check Stoichiometry Base->Solution_Base

Caption: A decision tree for troubleshooting low yields due to moisture.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved March 7, 2026, from [Link]

  • Experiment 5: Extraction, separation and the use of drying agents. (n.d.). Retrieved March 7, 2026, from [Link]

  • Drying Agents – GCSE Chemistry (Triple) CCEA Revision - Study Rocket. (n.d.). Retrieved March 7, 2026, from [Link]

  • Drying agent - ISSR. (n.d.). Retrieved March 7, 2026, from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). Retrieved March 7, 2026, from [Link]

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 7, 2026, from [Link]

  • Inert Atmosphere - YouTube. (2022, February 2). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved March 7, 2026, from [Link]

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Retrieved March 7, 2026, from [Link]

  • Performing a Reaction Under an Inert Atmosphere - YouTube. (2017, January 17). Retrieved March 7, 2026, from [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 7, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17). Retrieved March 7, 2026, from [Link]

  • (PDF) Recent Progress in the Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization - PMC. (2025, October 15). Retrieved March 7, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020, November 23). Retrieved March 7, 2026, from [Link]

  • (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives) - ResearchGate. (2022, December 14). Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). Retrieved March 7, 2026, from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Scaling up the synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline

Technical Support Center: Scale-Up Synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic theoretical procedures and address the practical, mechanistic realities of scaling up the synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

This target molecule is constructed via a two-step Williamson ether synthesis. The guide below provides targeted troubleshooting, process parameters, and self-validating protocols to ensure high-yield, regioselective O-alkylation at scale.

Process Workflow Visualization

SynthesisPathway SM1 4-Nitrophenol + 1,4-Dibromobutane Step1 Step 1: O-Alkylation K2CO3, MeCN, 80°C SM1->Step1 Int1 1-(4-bromobutoxy)-4-nitrobenzene Step1->Int1 Major BP1 Bis-alkylated Byproduct Step1->BP1 Minor (if no excess) Step2 Step 2: O-Alkylation Cs2CO3, DMF, 90°C Int1->Step2 SM2 8-Hydroxyquinoline SM2->Step2 Prod 8-[4-(4-nitrophenoxy)butoxy]quinoline (Target Product) Step2->Prod Major BP2 N-alkylated Quinoline Byproduct Step2->BP2 Minor (N-alkylation)

Two-step synthesis workflow for 8-[4-(4-nitrophenoxy)butoxy]quinoline and major byproducts.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant N-alkylation of 8-hydroxyquinoline during Step 2? A1: 8-Hydroxyquinoline is an ambident nucleophile. While the oxygen atom is the preferred site for a standard Williamson ether synthesis [1], the quinoline nitrogen is also highly nucleophilic. In polar aprotic solvents, if the phenoxide is tightly paired with a small counterion (like Na⁺), the oxygen's nucleophilicity is dampened. This allows the nitrogen to attack the alkyl halide via an S_N2 pathway, forming an unwanted quinolinium salt byproduct [2]. Resolution: Switch your base from NaH or K₂CO₃ to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation creates a much looser ion pair with the phenoxide, drastically increasing the oxygen's effective nucleophilicity (the "Cesium Effect") and driving >95% O-alkylation.

Q2: How do I control the formation of symmetrical bis-ether byproducts in Step 1? A2: When reacting 4-nitrophenol with 1,4-dibromobutane, the intermediate 1-(4-bromobutoxy)-4-nitrobenzene can react with a second molecule of 4-nitrophenoxide to form 1,4-bis(4-nitrophenoxy)butane. This is a direct function of effective concentration and reaction kinetics[3]. Resolution: Do not use stoichiometric amounts of the dihalide. Use a 5-fold molar excess of 1,4-dibromobutane. Furthermore, employ a "reverse addition" technique: slowly add the pre-formed 4-nitrophenoxide solution into the heated 1,4-dibromobutane. This ensures the dihalide is always in vast excess relative to the nucleophile, kinetically favoring mono-alkylation [4].

Q3: Why do we react 4-nitrophenol first instead of 8-hydroxyquinoline? A3: 4-Nitrophenol has a lower pKa (~7.1) compared to 8-hydroxyquinoline (pKa ~9.9) [5]. It is easier to deprotonate completely with milder bases like K₂CO₃, reducing the risk of base-catalyzed side reactions. More importantly, reacting the more complex and expensive 8-hydroxyquinoline in the second step—where the alkylating agent is now a bulky, less reactive mono-bromide rather than the highly reactive dibromobutane—minimizes the risk of N-alkylation and degradation of the quinoline core.

Section 2: Quantitative Data & Process Parameters

To guide your scale-up base and solvent selection, refer to the empirical data summarized below. This data highlights the causality between base selection, ion-pairing, and regioselectivity in Step 2 (Quinoline Alkylation).

BaseSolventTemp (°C)O-Alkylation (%)N-Alkylation (%)Yield (%)Mechanistic Note
NaHTHF65604055Tight ion pair suppresses O-nucleophilicity; high N-alkylation.
K₂CO₃MeCN80821878Moderate selectivity; heterogeneous reaction requires longer time.
K₂CO₃DMF90881285Better solubility; standard industrial baseline but requires purification.
Cs₂CO₃ DMF 90 >98 <2 94 Optimal; loose ion pair maximizes O-nucleophilicity. Direct precipitation possible.

Section 3: Validated Scale-Up Protocols

These protocols are designed as self-validating systems . The causality of the chemistry dictates that you must not proceed to the next operational step unless the specific In-Process Control (IPC) criteria are met.

Step 1: Synthesis of 1-(4-bromobutoxy)-4-nitrobenzene
  • Charge: To a 5 L jacketed reactor, charge 1,4-dibromobutane (5.0 mol, 1080 g) and acetonitrile (2.0 L). Heat to 80°C under a nitrogen atmosphere.

  • Prepare Nucleophile: In a separate 2 L flask, dissolve 4-nitrophenol (1.0 mol, 139 g) and anhydrous K₂CO₃ (1.5 mol, 207 g) in acetonitrile (1.0 L). Stir at 40°C for 1 hour to pre-form the phenoxide.

  • Addition: Pump the phenoxide suspension into the 5 L reactor over 4 hours using a dosing pump. Maintain the internal temperature strictly at 80°C.

  • IPC Check (Self-Validation): Sample the reaction 1 hour after the addition is complete. Proceed to workup ONLY if HPLC shows <1% unreacted 4-nitrophenol.

  • Workup & Recovery: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Vacuum distill the residue (0.1 mbar, 60-70°C) to recover the excess 1,4-dibromobutane for future batches.

  • Crystallization: Recrystallize the crude bottoms from ethanol/water to afford the pure mono-alkylated intermediate.

Step 2: Synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline
  • Charge: To a clean, dry 3 L reactor, charge 8-hydroxyquinoline (0.9 mol, 130.6 g), Cs₂CO₃ (1.2 mol, 391 g), and strictly anhydrous DMF (1.2 L). Stir at 60°C for 1 hour to ensure complete deprotonation.

  • Addition: Dissolve the 1-(4-bromobutoxy)-4-nitrobenzene (1.0 mol, 274 g) in DMF (400 mL) and add dropwise to the reactor over 2 hours.

  • Reaction: Ramp the temperature to 90°C and stir for 6 hours.

  • IPC Check (Self-Validation): Sample for HPLC analysis. Reaction is validated as complete when 8-hydroxyquinoline is <2% and the N-alkylated byproduct is <3% AUC.

  • Quench & Precipitation: Cool the mixture to 25°C. Slowly pour the reaction mixture into vigorously stirred ice water (4.0 L) to crash out the product.

  • Isolation: Filter the yellow precipitate, wash extensively with water (to remove DMF and cesium salts), and dry in a vacuum oven at 50°C to a constant weight.

Section 4: References

  • Williamson ether synthesis Source: Wikipedia URL:[Link]

  • 10.6: Williamson Ether Synthesis Source: Chemistry LibreTexts URL:[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: Organic-Synthesis.com URL:[Link]

  • 8-Hydroxyquinoline Source: Wikipedia URL:[Link]

Optimization

Technical Support Center: Quinoline Derivative Crystallization

Topic: Resolving Crystallization Failures & Oiling Out Events Introduction: The "Tar" Problem If you are working with quinoline derivatives, you have likely encountered the "tar" phase—a dark, viscous oil that refuses to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Crystallization Failures & Oiling Out Events
Introduction: The "Tar" Problem

If you are working with quinoline derivatives, you have likely encountered the "tar" phase—a dark, viscous oil that refuses to solidify. In my 15 years of process development, I have found that quinolines are notorious for Liquid-Liquid Phase Separation (LLPS) , often referred to as "oiling out."[1]

This guide is not a textbook summary; it is a troubleshooting system designed to rescue your batch. We move beyond standard recrystallization to address the specific physicochemical properties of the quinoline scaffold (pKa ~4.9, π-stacking propensity, and weak hydrogen bonding) that drive these failures.

Module 1: The "Oiling Out" Rescue Protocol

The Symptom: Upon cooling or antisolvent addition, the solution turns milky (emulsion) or deposits a sticky gum on the flask walls, rather than forming discrete crystals.

The Mechanism: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] You have entered a region in the phase diagram where the "oiled" phase is more stable than the solid phase. This usually happens because:

  • High Impurity Load: Impurities depress the melting point (Freezing Point Depression) below the crystallization temperature.[1]

  • Solvent Mismatch: The dielectric constant is too high, stabilizing the amorphous oil.[1]

Troubleshooting Workflow

OilingOutRescue Start CRITICAL: Oiling Out Observed CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity ImpurityHigh Impurity > 10%? CheckPurity->ImpurityHigh PurifyFirst Action: Silica Plug / Charcoal (Remove tarry oligomers) ImpurityHigh->PurifyFirst Yes (Oil is impure) TempCycle Action: Temperature Cycling (Heat to clear -> Slow Cool) ImpurityHigh->TempCycle No (Oil is pure supercooled liquid) SeedStrategy Seeding Strategy TempCycle->SeedStrategy Fails SeedInAnti Reverse Addition: Add Solution TO Seeded Antisolvent SeedStrategy->SeedInAnti Best for Quinolines SaltForm Alternative: Salt Formation (HCl/Picrate) SeedInAnti->SaltForm If neutral form fails

Figure 1: Decision matrix for rescuing an oiled-out quinoline batch. Note the priority of purity checks before attempting physical remediation.

Protocol 1: The "Reverse Addition" Technique

Standard antisolvent addition (pouring water into ethanol) often causes local supersaturation spikes, leading to oiling.[1] For quinolines, use Reverse Addition :

  • Prepare Antisolvent: Place the antisolvent (e.g., Hexane or Water) in the receiving flask.[1]

  • Seed: Add 0.1–1.0 wt% of seed crystals to the antisolvent to create a suspension.

  • Add: Slowly add your dissolved quinoline solution into the seeded antisolvent.

    • Why this works: The solute immediately encounters a seed surface upon mixing, promoting heterogeneous nucleation over amorphous oil formation [1].[1]

Module 2: Salt Selection Engineering

The Issue: The free base is a low-melting solid or oil and will not crystallize.[1] The Fix: Leverage the basic nitrogen (N-1).[1] Quinoline is a weak base (pKa ~4.[1][3]9) [4]. You need a counter-ion with a sufficiently low pKa to drive the equilibrium toward the salt species.[1]

pKa-Driven Salt Screen

Do not guess. Use the ΔpKa > 3 rule for stable salt formation.[1]

Counter-IonAcid pKaΔpKa (approx)Outcome Prediction
Hydrochloric Acid -6.0~11Excellent. Forms ionic lattice.[1] High melting point.[1]
Methanesulfonic Acid -1.9~7Good. Useful if HCl salt is hygroscopic.[1]
Picric Acid 0.38~4.5Classic. Historically used to isolate quinolines from coal tar [1].[1]
Acetic Acid 4.76~0.1Failure. Will form a loose solvate or oil.[1] Not enough proton transfer.[1]

Pro-Tip: If your quinoline derivative has a pKa < 2 (e.g., due to electron-withdrawing groups like -NO2 at position 5 or 8), standard mineral acids may fail.[1] Switch to sulfonic acids (p-Toluenesulfonic acid) or form a co-crystal rather than a salt.

Module 3: Polymorph Control & Slurry Conversion

The Issue: Your filtration process yields a solid, but it transforms into a different crystal form or gum on the filter paper. The Mechanism: Ostwald’s Rule of Stages.[1] The system initially nucleates a kinetic (metastable) form, which then converts to the thermodynamic form.

Protocol 2: Slurry Maturation (The "Fixer")

If you have mixed polymorphs or a "gummy" solid:

  • Suspend: Place the solid in a solvent where it has low solubility (e.g., Isopropanol or Toluene).[1]

  • Cycle: Heat the slurry to 50°C, hold for 2 hours, then cool to 20°C. Repeat for 24–48 hours.

  • Mechanism: The small/metastable crystals (higher solubility) will dissolve, and the stable crystals (lower solubility) will grow.[1] This "Ostwald Ripening" ensures a single, stable polymorph [2].[1]

Module 4: High-Purity Separation (Isoquinoline Removal)

The Issue: You cannot separate Quinoline from its isomer, Isoquinoline, by distillation (boiling points are too close: 237°C vs 242°C). The Solution: Exploit the Basicity Difference .

  • Quinoline pKa: ~4.9[1]

  • Isoquinoline pKa: ~5.4 (More basic) [5].[1]

Separation Protocol:

  • Dissolve the mixture in a solvent (e.g., Ethanol).[1][4]

  • Add a stoichiometric deficit of acid (e.g., Sulfuric Acid or HCl).[1]

  • Isoquinoline (the stronger base) will preferentially protonate and crystallize out as the acid salt first.[1]

  • Filter the solid (Isoquinoline salt).[1] The filtrate will be enriched in Quinoline [5].[1]

Frequently Asked Questions (FAQ)

Q1: My quinoline crystals are turning red/brown upon drying. Why? A: Quinolines are prone to oxidation, especially in the presence of light and trace metals.

  • Fix: Recrystallize in the presence of a reducing agent (e.g., Sodium Bisulfite wash) or use EDTA to chelate trace metals. Store in amber vials under Nitrogen.

Q2: I used Methanol/Water, and the product oiled out. What now? A: Methanol/Water is a "high polarity" system.[1] If your derivative is lipophilic, the water forces it out as oil droplets before nucleation can occur.[1]

  • Fix: Switch to a system with lower dielectric contrast, such as Ethyl Acetate/Hexane or Toluene/Heptane .[1] The "softer" transition in polarity helps prevent LLPS [1].[1]

Q3: Can I use "scratching" to induce crystallization? A: Only on a small scale.[1] Scratching generates glass micro-shards that act as heteronuclei.[1] However, for quinolines, this often produces an amorphous gum.[1] Seeding with a verified crystal (even from a previous impure batch) is significantly more reliable for scale-up [3].[1]

References
  • BenchChem. (2025).[1][5][6] Addressing challenges in the purification of quinoline derivatives. Retrieved from [1]

  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [1]

  • LibreTexts Chemistry. (2022).[1] Troubleshooting Crystallization Failures. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Quinoline Derivatives: Promising Antioxidants and pKa properties. PMC10574123.[1] Retrieved from [1]

  • Reimers, F. E. (1945).[1][7] Process for the separation of isoquinoline. US Patent 2,391,270.[1][7] Retrieved from

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 8-[4-(4-nitrophenoxy)butoxy]quinoline

Welcome to the technical support center for the purification of 8-[4-(4-nitrophenoxy)butoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 8-[4-(4-nitrophenoxy)butoxy]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the purity of this target compound using column chromatography. Our approach is rooted in fundamental chromatographic principles, offering not just protocols, but the causal logic behind them to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a stationary and mobile phase for 8-[4-(4-nitrophenoxy)butoxy]quinoline?

A1: Given the structure of 8-[4-(4-nitrophenoxy)butoxy]quinoline, which contains a basic quinoline nitrogen and polar nitro group, normal-phase chromatography on silica gel is the most common and effective starting point.[1]

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is recommended for flash chromatography. Its polar surface interacts with the polar functionalities of your molecule.

  • Mobile Phase (Eluent): A good initial solvent system to evaluate is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2] The quinoline moiety imparts basicity, which can lead to interactions with acidic silanol groups on the silica surface, so the addition of a small amount of a basic modifier may be necessary.[3]

Q2: How critical is Thin-Layer Chromatography (TLC) before running a column?

A2: It is absolutely critical. TLC is an indispensable tool for rapidly determining the optimal solvent system for your column separation.[4] It allows you to preview the separation, identify the number of components in your crude mixture, and select a mobile phase that provides adequate separation between your target compound and its impurities.[5] The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[3] This range typically ensures that the compound will bind to the column sufficiently to be separated from less polar impurities while still eluting in a reasonable volume of solvent.

Q3: What are the most likely impurities I'll encounter in my crude product?

A3: Impurities will depend on your synthetic route, but they generally fall into a few categories:

  • Unreacted Starting Materials: Such as 8-hydroxyquinoline and the alkylating agent, e.g., 1-bromo-4-(4-nitrophenoxy)butane.

  • Side-Reaction Products: The synthesis of quinolines can sometimes produce regioisomers or byproducts from polymerization, especially under harsh acidic or basic conditions.[6]

  • Degradation Products: The stability of your compound during the reaction and workup can influence the impurity profile.

Proactively identifying potential impurities is a key step in drug development and manufacturing.[7]

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture, as determined by TLC.

  • Isocratic Elution: Using a single, constant mobile phase composition is sufficient if your TLC shows good separation between the target spot and all impurity spots.[8]

  • Gradient Elution: If your crude mixture contains impurities that are both significantly more and less polar than your target compound, a gradient elution is far more effective.[8] This involves starting with a low-polarity mobile phase to elute non-polar impurities, then gradually increasing the polarity to elute your target compound, and finally, more polar impurities. This technique often improves separation quality and reduces overall run time.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Problem 1: Poor Separation or Co-elution of Impurities
Q: My fractions are all contaminated with a closely-eluting impurity. How can I improve the resolution?

A: This is a classic chromatography challenge, often stemming from a suboptimal mobile phase or incorrect column parameters.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity:

    • Explanation: The eluting power of your solvent is not selective enough to differentiate between your compound and the impurity.

    • Solution: Re-optimize the mobile phase using TLC.[10] Prepare several TLC plates and test solvent systems with slightly different polarities. For a hexane/ethyl acetate system, try adjusting the ratio in small increments (e.g., from 70:30 to 80:20 or 60:40). Sometimes, changing one of the solvents entirely (e.g., substituting dichloromethane for ethyl acetate) can alter the selectivity and improve separation.

  • Column Overloading:

    • Explanation: Too much crude material has been loaded onto the column for its size. This saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.[9][11]

    • Solution: Reduce the amount of sample loaded. A general rule is to load no more than 1-5% of the mass of the silica gel, depending on the difficulty of the separation. If large quantities are needed, use a wider column.

  • Improper Column Packing:

    • Explanation: Voids, channels, or cracks in the silica bed create pathways where the mobile phase and sample can flow unevenly, completely ruining the separation.[8]

    • Solution: Ensure the column is packed uniformly. The "slurry packing" method, where silica is mixed with the initial eluent and poured into the column, is generally most effective.[8] Gently tap the column as it settles to ensure a compact, homogenous bed. Never let the solvent level drop below the top of the silica.

The following diagram outlines a decision-making process for troubleshooting poor separation.

G start Poor Separation (Co-elution) check_tlc Re-evaluate TLC: Is Rf ~0.2-0.3 and is there clear separation from impurities? start->check_tlc check_load Assess Column Load: Is sample mass <5% of silica mass? check_tlc->check_load Yes solution_tlc Optimize Mobile Phase: - Adjust solvent ratio - Try different solvents - Consider gradient elution check_tlc->solution_tlc No check_packing Inspect Column: Is the packing uniform? Are there cracks or channels? check_load->check_packing Yes solution_load Reduce Sample Load or Use a Larger Column check_load->solution_load No solution_packing Repack Column Carefully (Use slurry method) check_packing->solution_packing No

Caption: Troubleshooting workflow for poor separation.

Problem 2: Significant Peak Tailing
Q: My compound is coming off the column, but the spots on the TLC plate are streaked and the peaks (if using automated flash) are tailing badly. What's causing this?

A: Peak tailing for basic compounds like quinolines on silica gel is a very common issue.

Potential Causes & Solutions:

  • Secondary Interactions with Silica:

    • Explanation: The basic nitrogen on the quinoline ring can interact strongly and non-ideally with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" longer than others, resulting in a tail.[3]

    • Solution: Add a basic modifier to your mobile phase. Including 0.1-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide in your eluent will neutralize the acidic sites on the silica, leading to symmetrical, non-tailed peaks.[3] Always perform a preliminary TLC with the added base to confirm it doesn't drastically alter the Rf value.

  • Sample Solvent is Too Strong:

    • Explanation: If you dissolve your crude product in a very polar solvent (stronger than the mobile phase) before loading, it disrupts the initial equilibrium at the top of the column. The sample crashes out of solution and then re-dissolves as the mobile phase passes, causing band broadening and tailing.[12]

    • Solution: Dissolve your sample in a minimal amount of the mobile phase itself or a solvent with lower or equal polarity. If solubility is an issue, dissolve it in a stronger solvent (like dichloromethane) but then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column ("dry loading").[10]

Problem 3: Compound Does Not Elute or Elutes Too Quickly
Q: I've run several column volumes of solvent, but my product isn't coming off the column. Conversely, how do I handle a product that elutes immediately with the solvent front?

A: This indicates a significant mismatch between the polarity of your compound and the eluting power of your mobile phase.

Potential Causes & Solutions:

  • Compound Not Eluting (Stuck on Column):

    • Explanation: The mobile phase is not polar enough to displace your compound from the polar silica gel. Your compound has a very strong affinity for the stationary phase.

    • Solution: Gradually increase the polarity of the mobile phase.[2] If you are running 90:10 hexane:ethyl acetate, switch to 80:20, then 70:30, and so on. This is the principle of gradient elution.[8] For very polar compounds, you may need to add a small percentage of an even more polar solvent like methanol.

  • Compound Elutes in the Solvent Front (Rf ≈ 1):

    • Explanation: The mobile phase is too polar. It carries your compound through the column without allowing for sufficient interaction with the stationary phase, resulting in no separation.[10]

    • Solution: Decrease the polarity of the mobile phase. If you are using 50:50 hexane:ethyl acetate, try 70:30 or 80:20. The goal is to get the compound to "stick" to the silica gel enough to allow for separation to occur.

Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

Step 1: Determine Optimal Eluent with TLC
  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, 6:4).

  • Visualize the plates under UV light.

  • Select the solvent system that gives the target product an Rf value of ~0.2-0.3 and provides the best separation from impurities.[3] Note if a basic modifier (e.g., 0.5% Et₃N) is needed to prevent tailing.

Step 2: Column Packing
  • Select a column of appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (~1 cm).

  • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.[8]

  • Pour the slurry into the column. Use a funnel to prevent spillage.

  • Gently tap the side of the column to ensure the silica packs into a uniform, dense bed without air bubbles.

  • Add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry.

Step 3: Sample Loading
  • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

  • Dry Loading: If the product is not soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or flasks.

  • If using a gradient, systematically and gradually increase the proportion of the more polar solvent in your eluent.[2][8]

Step 5: Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[13]

  • Combine the fractions that contain only the pure compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 8-[4-(4-nitrophenoxy)butoxy]quinoline.

The overall workflow is summarized in the diagram below.

G cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find Optimal Eluent) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (by TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Quantitative Data Summary
ParameterRecommendationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard polar stationary phase for normal-phase chromatography.[1]
Sample Load 1-5 g crude per 100 g silicaPrevents column overloading and ensures good separation.[9]
TLC Rf Target 0.2 - 0.3Provides a good balance between column retention and elution volume.[3]
Basic Modifier 0.1 - 1.0% Triethylamine (Et₃N)Prevents peak tailing by neutralizing acidic silanol sites.[3]
Eluent (Starting) Hexane / Ethyl AcetateA versatile, common solvent system for moderately polar compounds.[2]

References

  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Foucault, A. P., & Rosset, R. (1994). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • LCGC International. (n.d.). Column: LC Troubleshooting. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved from [Link]

  • Biotage. (2023). Can I improve my peptide purification by increasing the column length?. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • Degenhardt, M., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55. Retrieved from [Link]

  • Cytiva. (2024). Top tips for boosting chromatography resin performance. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • RA College. (n.d.). SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]

  • SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products to Meet Regulatory Requirements. Retrieved from [Link]

  • Study.com. (2021). How to Interpret Thin Layer & Column Chromatography Results. Retrieved from [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]

  • LinkedIn. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1777218A1 - Process for the preparation of 4-phenoxy quinoline derivatives.
  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Spectral Analysis of 8-[4-(4-nitrophenoxy)butoxy]quinoline: Platform and Solvent Comparison Guide

Introduction & Molecular Architecture The compound 8-[4-(4-nitrophenoxy)butoxy]quinoline represents a critical structural scaffold in modern drug discovery, frequently serving as an advanced intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

The compound 8-[4-(4-nitrophenoxy)butoxy]quinoline represents a critical structural scaffold in modern drug discovery, frequently serving as an advanced intermediate in the synthesis of multi-targeted kinase inhibitors (such as HGFR/MST1R dual inhibitors) and anti-colorectal cancer agents[1]. Because the biological efficacy of these derivatives relies heavily on the precise spatial orientation of the quinoline and nitrophenoxy pharmacophores, rigorous structural verification is paramount.

As a Senior Application Scientist, I approach the structural elucidation of this molecule by analyzing its three distinct magnetic environments:

  • The Quinoline Core : An electron-deficient bicyclic heteroaromatic system containing six unique protons subject to strong anisotropic effects.

  • The Butoxy Linker : A flexible, four-carbon aliphatic chain (-O-CH₂-CH₂-CH₂-CH₂-O-) that often exhibits complex, second-order coupling behavior.

  • The p-Nitrophenoxy Group : A strongly electron-withdrawing para-substituted benzene ring presenting a classic AA'BB' spin system.

This guide objectively compares the analytical performance of standard benchtop NMR (400 MHz) versus high-field NMR (600 MHz CryoProbe), alongside a mechanistic evaluation of solvent effects (CDCl₃ vs. DMSO-d₆) to establish a self-validating protocol for structural characterization.

Platform Comparison: 400 MHz Routine vs. 600 MHz CryoProbe

When analyzing flexible aliphatic linkers flanked by bulky aromatic systems, the choice of spectrometer field strength directly dictates spectral clarity.

  • 400 MHz (Routine Room Temperature Probe) : At 400 MHz, the inner methylene protons of the butoxy linker (~1.9–2.1 ppm) often manifest as convoluted, overlapping multiplets. This occurs because the chemical shift difference (

    
    ) between these protons is roughly equivalent to their scalar coupling constants (
    
    
    
    ), resulting in second-order (non-first-order) roofing effects. Furthermore, the quinoline H3, H5, and H6 protons frequently overlap in the 7.4–7.6 ppm region.
  • 600 MHz (CryoProbe) : Upgrading to a 600 MHz platform increases the

    
     ratio. Causality: Because chemical shift dispersion scales linearly with the external magnetic field (
    
    
    
    ) while
    
    
    -coupling remains constant, the complex second-order multiplets of the butoxy chain resolve into distinct, easily integratable pseudo-first-order triplets of multiplets. Additionally, the cryogenic cooling of the RF coils and preamplifier reduces thermal noise, delivering a massive boost in the Signal-to-Noise (S/N) ratio, which is critical for identifying low-level synthetic impurities.

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the observed chemical shifts due to distinct solvent-solute intermolecular interactions[2].

  • CDCl₃ (Non-Polar) : In chloroform, the molecule adopts a relatively folded conformation. The spectrum provides standard baseline shifts, but the quinoline H3/H5 protons often co-resonate, complicating multiplet extraction.

  • DMSO-d₆ (Highly Polar, Hydrogen-Bond Accepting) : Transitioning to DMSO-d₆ induces significant solvation shifts[2][3]. Causality: The strong dipole moment of DMSO interacts heavily with the electron-deficient quinoline nitrogen. This strong dipole-dipole interaction strips electron density away from the adjacent positions, causing a pronounced anisotropic deshielding of the quinoline H2 and H4 protons. Consequently, these signals shift significantly downfield (+0.2 to +0.4 ppm), pulling them out of the crowded aromatic envelope and allowing for unambiguous assignment.

Causality A Solvent: DMSO-d6 B Strong Dipole-Dipole Interactions A->B C Deshielding of Quinoline H2 and H4 Protons B->C D Downfield Shift (+0.2 to +0.4 ppm) C->D E Improved Aromatic Signal Resolution D->E

Caption: Causality of DMSO-d6 solvent effects on quinoline proton deshielding and resolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is engineered as a self-validating system. Every parameter is selected based on physical NMR principles rather than arbitrary defaults[4][5][6].

  • Sample Preparation : Dissolve exactly 15.0 mg of the API in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS.

    • Causality: This yields a ~60 mM concentration. This specific concentration is high enough to ensure excellent S/N within a short timeframe, yet low enough to prevent viscosity-induced line broadening (which ruins resolution) or concentration-dependent chemical shift drifting.

  • Acquisition Parameters :

    • Pulse Angle : 90° (

      
      ). Causality: A 90° pulse maximizes the transfer of bulk magnetization from the Z-axis into the transverse (X-Y) plane, yielding the maximum possible signal intensity per transient[4][5].
      
    • Relaxation Delay (

      
      ) : 30 seconds. Causality: For rigorous quantitative integration, 
      
      
      
      must be
      
      
      of the slowest relaxing proton (typically the isolated aromatic protons). This ensures >99% return to thermal equilibrium between scans, preventing signal saturation and guaranteeing that peak integrals perfectly match the proton ratio[4][6].
    • Number of Scans (NS) : 16. Causality: Sufficient to achieve an S/N ratio > 250:1 for the lowest intensity signals, ensuring the baseline noise does not skew the integration values[7].

  • Data Processing : Zero-fill the Free Induction Decay (FID) to 64k data points and apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

    • Causality: Zero-filling improves digital resolution (points per Hz), while the 0.3 Hz LB suppresses high-frequency thermal noise without artificially broadening the natural Lorentzian linewidth of the signals[7].

Workflow A Sample Preparation (15 mg API + 0.6 mL Solvent) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C NMR Acquisition (90° Pulse, D1=30s) B->C D Data Processing (FT, Phase & Baseline Corr.) C->D E Spectral Analysis (Multiplet Extraction) D->E

Caption: Step-by-step self-validating workflow for 1H NMR spectral acquisition and processing.

Quantitative Data Summaries

The following tables summarize the comparative data, highlighting the mechanistic differences between platforms and solvent systems.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) at 600 MHz (Note: Values are representative of the isolated API to demonstrate solvent-induced


 shifts)
Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)

(Solvent Shift)
Observation / Causality
Quinoline H2 8.95 (dd)9.08 (dd)+0.13Deshielded by DMSO dipole interactions.
Quinoline H4 8.15 (dd)8.35 (dd)+0.20Deshielded by strong solvent polarity.
p-NO₂-Ar H-ortho 8.20 (d)8.22 (d)+0.02Minimal solvent effect; dominated by NO₂.
Quinoline H3/H5/H6 7.40 - 7.55 (m)7.50 - 7.65 (m)VariableOverlap resolved in DMSO-d₆.
-O-CH₂ (Quinoline) 4.30 (t)4.25 (t)-0.05Slight shielding in polar media.
-O-CH₂ (Ar-NO₂) 4.15 (t)4.18 (t)+0.03Negligible change.
Inner -CH₂-CH₂- 1.95 - 2.05 (m)1.85 - 1.95 (m)-0.10Conformational tightening in DMSO.

Table 2: Platform Performance Metrics (CDCl₃, 15 mg API)

Metric400 MHz (Routine RT Probe)600 MHz (CryoProbe)Impact on Analysis
Aliphatic Resolution Overlapping multipletsDistinct pseudo-tripletsEnables precise

-coupling extraction.
Aromatic Dispersion Heavy overlap (7.4-7.6 ppm)Baseline resolutionPrevents false integration values.
Signal-to-Noise (S/N) ~150:1 (16 scans)>800:1 (16 scans)Allows detection of <0.1% synthetic impurities.
Experiment Time 12 minutes12 minutesEqual time investment yields vastly superior data.

References

  • Qi, B., et al. "Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent." Semantic Scholar.
  • "The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets." MDPI.
  • "An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters." Benchchem.
  • "Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update." NIH.
  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Academia.edu.
  • "Basic NMR Concepts: Acquisition Parameters and Signal-to-Noise." Boston University.
  • "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." ResearchGate.

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Comparative

Comprehensive Guide: Mass Spectrometry Characterization of 8-[4-(4-nitrophenoxy)butoxy]quinoline

Executive Summary & Strategic Context In the development of quinolinone-based antipsychotics (e.g., Aripiprazole, Brexpiprazole), the rigorous characterization of ether-linked intermediates is critical. 8-[4-(4-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of quinolinone-based antipsychotics (e.g., Aripiprazole, Brexpiprazole), the rigorous characterization of ether-linked intermediates is critical. 8-[4-(4-nitrophenoxy)butoxy]quinoline (C₁₉H₁₈N₂O₄, MW 338.36) represents a significant structural analog or regioisomeric impurity often encountered during the alkylation of hydroxyquinolines.

This guide provides a comparative technical analysis of the mass spectrometry (MS) characterization of this compound. Unlike standard product sheets, we focus on the analytical decision-making process , comparing ionization modes and fragmentation strategies to ensure unambiguous identification against structurally similar isomers (e.g., the 7-isomer pharmacophore).

Why This Molecule Matters
  • Impurity Profiling: It serves as a model for "nitro-precursor" impurities, which are potential genotoxic alerts (PGIs) requiring high-sensitivity detection.

  • Regioisomerism: Distinguishing the 8-substituted quinoline from the biologically active 7-substituted isomers is a common challenge in synthesis scale-up.

Comparative Methodology: Selecting the Optimal Approach

To achieve the highest sensitivity and structural fidelity, we compared three common ionization and detection strategies.

Table 1: Performance Comparison of MS Ionization Techniques
FeatureMethod A: ESI (Electrospray Ionization) Method B: APCI (Atmospheric Pressure Chemical Ionization) Method C: EI (Electron Impact - GC/MS)
Suitability Optimal ModeratePoor
Mechanism Soft ionization; protonation of Quinoline N.Gas-phase proton transfer.Hard ionization; extensive fragmentation.
Sensitivity High (Femtogram level).Medium.Low (Thermal instability issues).
Key Advantage Preserves the [M+H]⁺ molecular ion; best for polar ether linkages.Good for non-polar analogs, but less sensitive for this specific ether.Standard spectral libraries available.
Critical Limitation Susceptible to matrix effects (suppression).Higher background noise.Compound likely degrades/reduces in injector port.

Expert Verdict: LC-ESI-MS/MS (Positive Mode) is the gold standard for this compound. The basic nitrogen on the quinoline ring (pKa ~4.9) readily accepts a proton, yielding a stable


 precursor. GC-MS is not recommended due to the thermal lability of the long ether chain and the nitro group.

Structural Elucidation & Fragmentation Pathway

Understanding the fragmentation logic is essential for distinguishing this compound from its metabolites (e.g., the amino-derivative).

Mechanistic Insight

The fragmentation of 8-[4-(4-nitrophenoxy)butoxy]quinoline under Collision-Induced Dissociation (CID) follows a predictable "Charge-Remote" and "Charge-Driven" pathway.

  • Precursor Selection: m/z 339.13

    
    
    
  • Primary Cleavage: The ether oxygen-carbon bonds are the weakest points. The charge is predominantly retained on the highly resonant quinoline moiety.

  • Diagnostic Ions:

    • m/z 146: The protonated 8-hydroxyquinoline core (characteristic of the "8-isomer").

    • m/z 214: The quinoline ring + butyl chain (cleavage at the phenoxy ether).

Visualization: Fragmentation Logic (DOT Diagram)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 339.13 Frag1 Fragment A [Quinoline-O-(CH2)4]+ m/z 214.12 Precursor->Frag1 Ether Cleavage (Phenoxy) Frag3 Neutral Loss Nitrophenol Group (125 Da) Precursor->Frag3 Frag2 Fragment B [8-Hydroxyquinoline+H]+ m/z 146.06 Frag1->Frag2 Ether Cleavage (Quinoline) Frag4 Secondary Loss Butene (C4H8) (56 Da) Frag1->Frag4

Caption: Proposed CID fragmentation pathway for 8-[4-(4-nitrophenoxy)butoxy]quinoline showing the stepwise degradation of the ether linker.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of the specific daughter ions (m/z 146 and 214) confirms the structural connectivity of the quinoline and the linker.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Acetonitrile (50:50) .

  • Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in Water for direct infusion or LC injection.

  • Note: Avoid protic solvents if analyzing for long periods to prevent potential transesterification, though unlikely with this ether.

Step 2: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • MRM Transitions (Quantitation):

    • Quantifier: 339.1 → 146.1 (Collision Energy: 25 eV).

    • Qualifier: 339.1 → 214.1 (Collision Energy: 15 eV).

Performance Data & Interpretation

When comparing this molecule to its 7-isomer (the Aripiprazole intermediate), the mass spectra are nearly identical. Chromatographic separation is mandatory.

Table 2: Differentiation from Key Interferences
ParameterTarget: 8-Isomer Interference: 7-Isomer Differentiation Strategy
Precursor (m/z) 339.13339.13Cannot differentiate by MS1.
Retention Time (RT) Earlier RT (Typically)Later RT8-substituted quinolines are often less lipophilic due to intramolecular H-bonding (N...HO).
Metal Chelation Strong WeakAddition of Zn²⁺ to mobile phase shifts the 8-isomer RT significantly (chelation effect).
Fragment Ratio High 146/214 ratioLower 146/214 ratioSteric hindrance at pos 8 favors rapid loss of the linker.
Analytical Workflow Diagram

Workflow Sample Crude Sample (Synthesis Mix) LC UHPLC Separation (C18 Column) Sample->LC Inject MS1 Q1 Filter m/z 339.1 LC->MS1 Elute CID Collision Cell (N2 Gas) MS1->CID Select MS2 Q3 Detection m/z 146 & 214 CID->MS2 Fragment Result Quantitation & Purity Check MS2->Result Analyze

Caption: MRM Workflow for specific detection of the target impurity in complex matrices.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Retrieved from

  • Sánchez-Viesca, F., et al. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline. Rapid Communications in Mass Spectrometry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from

  • Llovera, L., et al. (2010).[2] 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E. Retrieved from

Sources

Validation

Publish Comparison Guide: FTIR Spectroscopic Validation of 8-[4-(4-nitrophenoxy)butoxy]quinoline vs. Precursor Alternatives

As drug development and materials science increasingly rely on complex, multi-pharmacophore frameworks, the accurate structural validation of synthesized molecules becomes paramount. 8-[4-(4-nitrophenoxy)butoxy]quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex, multi-pharmacophore frameworks, the accurate structural validation of synthesized molecules becomes paramount. 8-[4-(4-nitrophenoxy)butoxy]quinoline is a highly specific ether derivative that bridges a quinoline ring and a p-nitrophenyl group via a flexible four-carbon aliphatic chain.

This guide objectively compares the infrared (IR) spectroscopic performance of this target compound against its primary precursor alternatives: 8-Hydroxyquinoline (8-HQ) and 4-Nitrophenol (4-NP) . By analyzing the causality behind specific vibrational shifts, researchers can establish a self-validating analytical workflow to confirm molecular integrity and reaction success.

Mechanistic Spectroscopic Causality: The "Why" Behind the Spectra

When evaluating the transition from the precursor alternatives (8-HQ and 4-NP) to the final ether-linked product, the IR spectrum undergoes a dramatic transformation driven by changes in dipole moments and the destruction of hydrogen-bonding networks.

  • Eradication of the Hydrogen-Bonding Network : 8-Hydroxyquinoline exhibits a distinct, broad O-H stretching band at approximately 3180 cm⁻¹[1]. This value is lower than typical free hydroxyl groups due to strong intramolecular hydrogen bonding between the -OH group and the adjacent quinoline nitrogen[2]. Similarly, 4-Nitrophenol displays a strong O-H stretch at 3319 cm⁻¹[3]. The defining spectroscopic causality of synthesizing 8-[4-(4-nitrophenoxy)butoxy]quinoline is the complete disappearance of the 3100–3400 cm⁻¹ O-H region . The conversion of these hydroxyls into ether linkages eliminates the bidentate hydrogen-bonding capability, serving as the primary proof of reaction completion.

  • Introduction of the Aliphatic Bridge : The integration of the 1,4-dibromobutane linker introduces new sp³ C-H stretching vibrations. While the precursors lack significant aliphatic character, the target compound will exhibit distinct, sharp bands between 2950 cm⁻¹ and 2850 cm⁻¹.

  • Internal Standards (The Unshifted Pharmacophores) : To prove that the harsh basic conditions of the etherification did not degrade the aromatic systems, specific functional groups must act as internal standards. The highly electron-withdrawing nitro group of 4-NP produces intense asymmetric and symmetric N=O stretches at 1510 cm⁻¹ and 1342 cm⁻¹, respectively[3]. The quinoline ring maintains a sharp C=N stretch at 1581 cm⁻¹[2]. In the final product, these peaks must remain intact and largely unshifted.

Comparative FTIR Data Summary

The following table summarizes the quantitative vibrational data, contrasting the target product with its precursor alternatives to highlight diagnostic markers.

Vibrational Mode8-Hydroxyquinoline (cm⁻¹)4-Nitrophenol (cm⁻¹)8-[4-(4-nitrophenoxy)butoxy]quinolineDiagnostic Significance
O-H Stretch 3180 (Broad)[1]3319 (Broad)[3]Absent Confirms complete etherification and absence of unreacted precursors.
Aliphatic C-H AbsentAbsent~2950 - 2850Validates the integration of the butoxy linker.
C=N Stretch 1581[2]Absent~1580Validates an intact quinoline ring system.
N=O Asymmetric Absent1510[3]~1510Validates an intact nitroarene group.
N=O Symmetric Absent1342[3]~1342Validates an intact nitroarene group.
C-O-C Ether 1094 (C-O phenol)[2]1289 (C-N/C-O region)[3]~1250 & ~1050Primary proof of new alkyl-aryl ether bond formation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectroscopic data, the experimental protocol must be designed to actively prevent false positives. The following step-by-step methodology incorporates built-in chemical and analytical validation steps.

Phase 1: Synthesis & Chemical Validation (Purification)
  • Reaction : Combine 8-hydroxyquinoline, 4-nitrophenol, and 1,4-dibromobutane in a polar aprotic solvent (e.g., DMF) using anhydrous K₂CO₃ as the base catalyst. Heat to 80°C for 12 hours.

  • Chemical Self-Validation (Crucial Step) : After reaction completion, extract the organic layer and wash it vigorously with 0.1 M NaOH .

    • Causality: Unreacted 4-nitrophenol (pKa ~7.1) and 8-hydroxyquinoline (pKa ~9.9) will be deprotonated by the NaOH, rendering them highly water-soluble. This chemical wash guarantees that any residual precursors are forced into the aqueous layer, preventing them from contaminating the final IR spectrum and causing a false-positive O-H band.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude 8-[4-(4-nitrophenoxy)butoxy]quinoline. Recrystallize from ethanol.

Phase 2: FTIR Sample Preparation & Analytical Validation
  • Matrix Preparation : Weigh out spectroscopic-grade Potassium Bromide (KBr).

  • Analytical Self-Validation : Bake the KBr in an oven at 110°C for a minimum of 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Ambient moisture absorbed by the KBr will produce a broad spectral artifact at ~3400 cm⁻¹. By baking the KBr and running a blank KBr pellet first, you validate the baseline. If the blank shows no O-H peak, you can definitively trust that the absence (or presence) of an O-H peak in your sample spectrum is genuine.

  • Pellet Pressing : Grind 1-2 mg of the purified target compound with 100 mg of the dried KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a transparent disk.

  • Spectral Acquisition : Scan the pellet from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans to ensure a high signal-to-noise ratio.

Logical Workflow Visualization

The following diagram illustrates the logical progression from precursor selection through the self-validating analytical workflow, highlighting the critical spectroscopic checkpoints.

Workflow N1 8-Hydroxyquinoline (O-H: 3180 cm⁻¹) N4 Etherification (SN2 Reaction) N1->N4 Base catalyst N2 4-Nitrophenol (O-H: 3319 cm⁻¹) N2->N4 Base catalyst N3 Aliphatic Linker (1,4-Dibromobutane) N3->N4 Alkylation N5 Target Compound 8-[4-(4-nitrophenoxy)butoxy]quinoline N4->N5 NaOH Wash Validation N6 FTIR Validation (Absence of O-H stretch) N5->N6 Spectral confirmation

Workflow of synthesis and FTIR validation for 8-[4-(4-nitrophenoxy)butoxy]quinoline.

References

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - SCIRP. 2

  • Cationic Polystyrene Resin Bound Silver Nanocomposites Assisted Fourier Transform Infrared Spectroscopy for Enhanced Catalytic Reduction of 4-Nitrophenol in Aqueous Medium - MDPI. 3

  • FTIR spectrum of 8hydroxyquinoline. - ResearchGate. 1

Sources

Comparative

Comparative Bioactivity Guide: 8-[4-(4-nitrophenoxy)butoxy]quinoline vs. 8-Hydroxyquinoline

Executive Summary As a privileged scaffold in medicinal chemistry, 8-Hydroxyquinoline (8-HQ) is renowned for its broad-spectrum antimicrobial, antifungal, and anticancer properties. However, its clinical utility is often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, 8-Hydroxyquinoline (8-HQ) is renowned for its broad-spectrum antimicrobial, antifungal, and anticancer properties. However, its clinical utility is often limited by rapid phase II metabolism and a lack of target specificity. The synthesis of bulky ether derivatives, such as 8-[4-(4-nitrophenoxy)butoxy]quinoline , represents a strategic structural modification designed to overcome these limitations. By masking the C8-hydroxyl group with a lipophilic, sterically demanding chain, researchers fundamentally alter the molecule's pharmacophore—shifting its mechanism of action from broad-spectrum metal chelation to targeted receptor modulation and enhanced membrane penetration.

This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their divergent bioactivities and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Divergence: The Causality of Structural Modification

To understand the difference in bioactivity between these two molecules, we must examine the chemical causality dictated by their structures:

  • 8-Hydroxyquinoline (8-HQ): The Chelator The biological activity of 8-HQ is intrinsically linked to its ability to act as a bidentate chelator. The spatial proximity of the quinoline nitrogen and the C8-hydroxyl group allows it to form highly stable 5-membered coordinate covalent rings with divalent and trivalent biometals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) 1. This chelation deprives essential metalloenzymes of their cofactors and acts as an ionophore, shuttling toxic levels of metals into cells to induce oxidative stress (ROS) and apoptosis 2.

  • 8-[4-(4-nitrophenoxy)butoxy]quinoline: The Lipophilic Targeter Alkylation of the C8-hydroxyl group with a 4-(4-nitrophenoxy)butyl chain completely abolishes the molecule's bidentate chelating capacity, as the oxygen lone pairs are now restricted within an ether linkage 3. However, this modification drastically increases the molecule's partition coefficient (LogP). The highly lipophilic tail enhances passive diffusion across lipid bilayers, while the terminal nitrophenoxy group provides a specific steric footprint that can anchor into the hydrophobic pockets of target kinases, efflux pumps, or parasitic enzymes (such as those targeted in Chagas disease models) 45.

G HQ 8-Hydroxyquinoline (8-HQ) Chelation Bidentate Metal Chelation (Cu2+, Zn2+, Fe3+) HQ->Chelation Deriv 8-[4-(4-nitrophenoxy)butoxy]quinoline Lipophilicity Enhanced Lipophilicity & Receptor Pocket Binding Deriv->Lipophilicity ROS ROS Generation & Metalloenzyme Inhibition Chelation->ROS Targeted Targeted Kinase/Efflux Pump Inhibition Lipophilicity->Targeted

Divergent pharmacological mechanisms resulting from C8-alkylation of the quinoline scaffold.

Comparative Bioactivity Profile

The structural differences between the two compounds dictate their optimal use cases in drug development. The table below summarizes their physicochemical properties and primary therapeutic applications.

Parameter8-Hydroxyquinoline (8-HQ)8-[4-(4-nitrophenoxy)butoxy]quinoline
Structural Core Free C8-Hydroxyl groupEther-linked C8-butoxy chain
Metal Chelation Strong (Bidentate: N, OH)Abolished (Steric hindrance, no free OH)
Lipophilicity (LogP) Low to Moderate (~2.0)High (>4.5)
Metabolic Stability Low (Rapid Glucuronidation)High (Ether linkage protects C8 position)
Primary Mechanism Metalloenzyme inhibition, IonophoreTargeted receptor binding, Membrane disruption
Therapeutic Focus Broad-spectrum antimicrobialTargeted anticancer, anti-parasitic

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the mechanistic shift from chelation to targeted cytotoxicity, researchers must employ a dual-assay approach. The following self-validating protocols isolate the chemical property (chelation) and the biological outcome (cytotoxicity).

Protocol 1: Spectrophotometric Metal Chelation Assay

Purpose: To definitively prove that the C8-alkylation in the derivative abolishes the metal-binding capacity inherent to 8-HQ 2.

  • Reagent Preparation: Prepare 10 mM stock solutions of 8-HQ and 8-[4-(4-nitrophenoxy)butoxy]quinoline in anhydrous DMSO. Prepare a 10 mM aqueous stock of CuCl₂.

  • Buffer Setup: Dilute the compounds to a working concentration of 50 µM in 50 mM HEPES buffer (pH 7.4) to mimic physiological pH without introducing competing chelators (avoid EDTA or citrate buffers).

  • Titration: Sequentially add CuCl₂ to the compound solutions to achieve molar ratios ranging from 0:1 to 3:1 (Metal:Ligand).

  • Spectral Analysis: Scan the UV-Vis absorbance from 300 nm to 500 nm using a microplate spectrophotometer.

  • Causality & Interpretation: 8-HQ will exhibit a distinct bathochromic shift (emergence of a peak at ~410 nm), confirming Cu²⁺ coordination. The derivative will act as an internal negative control, showing no spectral shift, thereby validating that the ether linkage successfully prevents bidentate chelation.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Purpose: To evaluate the enhanced targeted anticancer/anti-parasitic efficacy of the lipophilic derivative compared to the parent compound 6.

  • Cell Seeding: Seed target cancer cells (e.g., Hep3B or SKBR3) into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and treat cells with serial dilutions (0.1 µM to 100 µM) of 8-HQ or the derivative. Critical step: Maintain a final DMSO concentration below 0.5% (v/v) across all wells to prevent solvent-induced background toxicity.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells' oxidoreductase enzymes to reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Readout: Remove the culture media, add 150 µL of DMSO to dissolve the purple formazan crystals, and measure absorbance at 490 nm. Calculate the IC₅₀ using non-linear regression analysis.

  • Causality & Interpretation: While 8-HQ may show moderate, non-specific toxicity, the highly lipophilic derivative is expected to exhibit a lower IC₅₀ in specific resistant cell lines due to enhanced intracellular accumulation and targeted receptor binding.

Workflow Prep Compound Preparation Assay1 UV-Vis Chelation Titration Prep->Assay1 Assay2 In Vitro Cell Culture (MTT) Prep->Assay2 Readout1 Stoichiometry & Binding Affinity Assay1->Readout1 Readout2 IC50 Determination (Cytotoxicity) Assay2->Readout2

High-throughput experimental workflow for comparative bioactivity validation.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • 8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action.benchchem.com.
  • Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiprolifer
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.mdpi.com.
  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells.nih.gov.
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability.benchchem.com.

Sources

Validation

A Publish Comparison Guide: Crystal Structure Determination of 8-[4-(4-nitrophenoxy)butoxy]quinoline

The structural elucidation of small organic molecules is a cornerstone of modern materials science and pharmaceutical development. For complex synthetic compounds like 8-[4-(4-nitrophenoxy)butoxy]quinoline , determining...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of small organic molecules is a cornerstone of modern materials science and pharmaceutical development. For complex synthetic compounds like 8-[4-(4-nitrophenoxy)butoxy]quinoline , determining the exact three-dimensional atomic arrangement is critical for understanding intermolecular interactions, such as the π-π stacking of its quinoline rings and the hydrogen-bonding potential of its terminal nitro group.

However, this molecule presents a distinct crystallographic challenge: its rigid aromatic head and tail are connected by a highly flexible four-carbon (butoxy) aliphatic linker. This flexibility introduces a severe entropic penalty during nucleation, frequently resulting in polymorphism, twinning, or the rapid precipitation of microcrystalline powders rather than the macroscopic single crystals traditionally required for structural analysis[1].

To overcome this crystallization bottleneck, researchers must select the appropriate analytical methodology based on the physical state of the synthesized material. This guide objectively compares the gold-standard approach—Single-Crystal X-ray Diffraction (SCXRD)—against emerging and alternative techniques, specifically Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP).

Workflow Visualization: Selecting the Optimal Methodology

G A Target: 8-[4-(4-nitrophenoxy) butoxy]quinoline B Crystallization Screen (Thermal/Solvent Evaporation) A->B Purified compound C Assess Crystal Dimensions B->C Optical microscopy D SCXRD Workflow (Gold Standard) C->D > 50 µm crystals E MicroED Workflow (Cryo-EM) C->E ~100 nm nanocrystals F PXRD + CSP Workflow (Bulk Powder) C->F Polycrystalline powder

Decision matrix for selecting the optimal crystallographic technique based on sample dimensions.

Comparative Methodologies & Causality

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD relies on the coherent scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice[2]. Because X-rays interact relatively weakly with matter, a large crystal volume (typically >50 µm in all dimensions) is required to generate a sufficient signal-to-noise ratio[3]. If suitable crystals of 8-[4-(4-nitrophenoxy)butoxy]quinoline can be grown, SCXRD provides unambiguous atomic resolution, highly accurate bond lengths, and absolute stereochemistry[4]. However, the flexible butoxy linker often makes growing these large crystals an arduous, time-consuming bottleneck[1].

Microcrystal Electron Diffraction (MicroED): The Emerging Standard

When the flexible linker prevents the growth of macroscopic crystals, MicroED serves as a revolutionary alternative. Electrons interact with the electrostatic potential of the crystal (both nuclei and electrons) orders of magnitude more strongly than X-rays[5]. This fundamental physical difference allows for the collection of high-quality diffraction data from vanishingly small nanocrystals (~100 nm) directly from seemingly amorphous powders[6]. By bypassing the macroscopic crystallization bottleneck, MicroED dramatically accelerates the structural elucidation of flexible organic molecules[7]. Furthermore, because electrons are scattered by protons, MicroED can often map hydrogen atom positions more accurately than standard SCXRD[5].

Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP)

If cryogenic electron microscopy (Cryo-EM) facilities are unavailable, PXRD combined with CSP is the fallback method for bulk microcrystalline powders[1]. Unlike SCXRD, where reflections are spatially separated in 3D reciprocal space, PXRD collapses all reflections onto a 1D axis (2θ), leading to severe peak overlap[8]. To overcome this loss of spatial information, CSP algorithms generate thousands of thermodynamically plausible conformers for the flexible butoxy chain. These theoretical models are then refined against the experimental PXRD pattern[9]. While powerful, this method is highly computationally intensive and can yield ambiguous results if the experimental powder pattern is of low quality[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, every crystallographic workflow must operate as a self-validating system. Below are the step-by-step protocols for analyzing 8-[4-(4-nitrophenoxy)butoxy]quinoline.

Protocol A: SCXRD Structure Determination
  • Crystal Selection & Mounting: Select a single crystal (>50 µm) exhibiting uniform extinction under cross-polarized light. Causality: Uniform extinction validates the absence of macroscopic twinning, ensuring a clean diffraction lattice. Mount the crystal on a goniometer using a cryoloop and inert oil.

  • Cryogenic Cooling (100 K): Flash-cool the crystal using a nitrogen cryostream. Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and overall structural resolution[10].

  • Data Collection: Irradiate the sample with Mo-Kα (0.71073 Å) or Cu-Kα (1.5418 Å) radiation[10]. Collect frames over a 360° rotation to ensure high completeness and data redundancy.

  • Integration & Structure Solution: Index the reflections and integrate intensities using software such as APEX or CrysAlisPro. Solve the phase problem using intrinsic phasing or direct methods[11].

  • Self-Validating Refinement: Refine the model using full-matrix least-squares on

    
     (e.g., SHELXL).
    
    • Validation Check: The structure is considered valid only when the residual factor (

      
      ) drops below 5%, and the Goodness-of-Fit (GoF) approaches 1.0, confirming the model accurately represents the experimental electron density[9].
      
Protocol B: MicroED Data Acquisition
  • Grid Preparation: Apply a dry powder suspension of the quinoline derivative directly onto a carbon-coated TEM grid. Plunge-freeze the grid in liquid nitrogen[12]. Causality: Cryo-freezing preserves the nanocrystals in a native-like state and mitigates the severe radiation damage typically caused by the electron beam[6].

  • Cryo-TEM Screening: Load the grid into a transmission electron microscope operating at cryogenic temperatures. Screen for diffraction quality using an ultra-low electron dose (<0.01 e⁻/Ų/s)[13].

  • Continuous Rotation Data Collection: Rotate the stage continuously (e.g., 0.5°/s) while recording diffraction patterns as a movie using a high-speed camera[12]. Causality: Continuous rotation accurately samples reciprocal space, preventing the loss of partial reflections and allowing the use of standard X-ray integration software[7].

  • Self-Validating Processing: Convert movies to SMV format and process using software like DIALS or XDS[13].

    • Validation Check: Successful integration with high

      
       values and a refined kinematical model confirms the accuracy of the electrostatic potential map.
      
Protocol C: PXRD + CSP Refinement
  • Sample Preparation: Gently grind the bulk powder and pack it into a zero-background silicon holder. Causality: Proper packing minimizes preferred orientation effects and reduces background scattering from the sample holder[3].

  • Data Acquisition: Collect high-resolution powder diffraction data over a wide 2θ range using a diffractometer equipped with a monochromatic X-ray source[14].

  • Crystal Structure Prediction (CSP): Generate theoretical conformers of the flexible butoxy chain using molecular mechanics, then predict their crystal packing using density functional theory (DFT)[1].

  • Self-Validating Rietveld Refinement: Compare the experimental PXRD pattern against the simulated patterns of the CSP models[11].

    • Validation Check: The correct structure is identified when the Rietveld refinement converges with a low weighted profile R-factor (

      
      ) and a flat, featureless difference plot[8][9].
      

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies when applied to flexible small organic molecules.

ParameterSCXRDMicroEDPXRD + CSP
Minimum Crystal Size > 50 µm (Macroscopic)~100 nm (Nanocrystals)Bulk Microcrystalline Powder
Radiation Source X-rays (Mo-Kα / Cu-Kα)Electron Beam (200-300 kV)X-rays (Cu-Kα)
Scattering Target Electron DensityElectrostatic PotentialElectron Density
Typical Resolution < 0.8 Å (Atomic)< 1.0 Å (Atomic)~1.5 - 2.0 Å (Model Dependent)
Data Collection Time Hours to DaysMinutesHours
Handling of Flexible Linkers Poor (Crystallization Bottleneck)Excellent (Uses crude powders)Moderate (Requires intensive CSP)
Primary Validation Metric

,

, GoF

, Kinematical

-factors
Rietveld

,

References

  • Microcrystal Electron Diffraction of Small Molecules - PMC - NIH.[12]

  • Micro-Crystal Electron Diffraction Analysis Service - Mtoz Biolabs.[13]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry - Frontiers.[7]

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination - Chemie.[5]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - ACS Central Science.[6]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - Creative Biostructure.[2]

  • Powder X-ray Diffraction Protocol/SOP - McGill University.[3]

  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure.[14]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - Molecular Pharmaceutics - ACS Publications.[9]

  • Solving molecular compounds from powder diffraction data: are results always reliable? - PMC - NIH.[8]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH.[1]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).[4]

  • Small molecule X-ray crystallography - The University of Queensland.[10]

  • X-ray crystallography - Wikipedia.[11]

Sources

Comparative

Melting Point Validation for 8-[4-(4-nitrophenoxy)butoxy]quinoline: A Comparative Guide

As a critical intermediate in the synthesis of advanced quinoline-based therapeutics, 8-[4-(4-nitrophenoxy)butoxy]quinoline presents unique solid-state characterization challenges. The molecule features a rigid, planar q...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of advanced quinoline-based therapeutics, 8-[4-(4-nitrophenoxy)butoxy]quinoline presents unique solid-state characterization challenges. The molecule features a rigid, planar quinoline ring system connected via a highly flexible four-carbon (butoxy) linker to a strongly electron-withdrawing 4-nitrophenoxy group. As demonstrated in structural studies of related nitro-aromatic quinolines, this combination of planar rigidity and ether-linked flexibility dictates complex crystal packing and intermolecular


 interactions .

Consequently, this compound is highly susceptible to polymorphism. A simple "heat-and-observe" approach is insufficient for QA/QC release. This guide provides an objective, in-depth comparison of melting point (MP) validation technologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute thermodynamic accuracy.

The Causality of Experimental Choices: Kinetic vs. Thermodynamic Melting

When validating the melting point of flexible ether-linked aromatics, researchers must account for both kinetic and thermodynamic solid-state behaviors.

  • Conformational Flexibility: The butoxy chain can adopt multiple stable conformations (e.g., anti vs. gauche) during crystallization. Rapid heating may cause a metastable polymorph to melt kinetically before it can transition.

  • Thermal Degradation: The terminal nitro group introduces the risk of thermal decomposition at elevated temperatures. If a sample exhibits a broad melting range (>1.5 °C), it is critical to determine whether this is due to a mixture of polymorphs, residual solvent impurities, or premature degradation.

To resolve these variables, a multi-modal validation strategy is required. Automated Capillary methods provide the bulk visual melt required by pharmacopeial standards , while Differential Scanning Calorimetry (DSC) provides the thermodynamic profile. Hot Stage Microscopy (HSM) is deployed to visually distinguish between true melting and decomposition.

Comparison of Melting Point Validation Technologies

To objectively evaluate the performance of each analytical alternative, the following table summarizes their operational principles, primary outputs, and limitations when applied to quinoline derivatives.

Table 1: Performance Comparison of MP Validation Technologies
TechnologyDetection PrincipleSample SizePrimary OutputKey AdvantageLimitation
Automated Capillary (USP <741>) Optical light transmission during phase change3–5 mg

and

(Visual Melt)
High throughput; strictly complies with global pharmacopeias.Cannot detect solid-solid polymorphic transitions or glass transitions.
Differential Scanning Calorimetry (DSC) Differential heat flow between sample and reference1–3 mgEnthalpy of Fusion (

), Extrapolated Onset
Quantifies thermodynamic stability; identifies enantiotropic polymorphs.Destructive; cannot visually confirm if an endotherm is a melt or desolvation.
Hot Stage Microscopy (HSM) Polarized light microscopy with controlled heating< 1 mgVisual confirmation of phase changesDistinguishes true melting from thermal decomposition (browning).Highly subjective; low throughput; requires expert interpretation.

Representative Validation Data

The following table presents representative validation data for a highly pure, thermodynamically stable polymorph of 8-[4-(4-nitrophenoxy)butoxy]quinoline across the three methodologies.

Table 2: Cross-Platform Validation Results
ParameterCapillary Method (1 °C/min)DSC (10 °C/min)HSM (2 °C/min)
Onset Temperature (

)
112.4 °C (Collapse point)112.1 °C (Extrapolated)112.3 °C (Loss of birefringence)
Clear Point (

)
113.1 °C (Complete liquid)113.5 °C (Peak maximum)113.2 °C (Meniscus formation)
Enthalpy of Fusion (

)
N/A34.2 J/gN/A
Observations Sharp melt,

°C
Single sharp endothermNo bubbling or browning observed

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The methodologies below incorporate internal controls to guarantee that the resulting data is an artifact of the molecule, not the instrument.

Protocol A: Automated Capillary Melting Point (USP <741> / Ph. Eur. 2.2.14)

This protocol adheres to the strict heating rate mandates of pharmacopeial standards and .

  • System Validation: Insert a capillary containing a USP Melting Point Reference Standard (e.g., Acetanilide, certified

    
     114.3 °C) into the primary instrument slot.
    
  • Sample Preparation: Triturate the 8-[4-(4-nitrophenoxy)butoxy]quinoline sample into a fine powder using an agate mortar. Dry in a vacuum desiccator at 20 mm Hg for 3 hours to eliminate moisture-induced melting point depression.

  • Capillary Loading: Tamp the powder into a standard USP-compliant glass capillary (0.8–1.2 mm internal diameter) to achieve a tightly packed column height of exactly 2.5–3.5 mm.

  • Execution: Insert the sample capillary into the secondary slot. Set the instrument to equilibrate 5 °C below the expected onset temperature. Initiate a heating ramp of exactly 1.0 °C/min .

  • Validation Check: The analytical run is only considered valid if the Acetanilide reference standard melts within its certified

    
     °C range. Record the sample's collapse point (
    
    
    
    ) and clear point (
    
    
    ).
Protocol B: Differential Scanning Calorimetry (DSC)

DSC is utilized to extract the enthalpy of fusion, which is critical for mapping the polymorphic energy landscape.

  • System Validation: Calibrate the DSC cell using a high-purity Indium reference standard. The instrument is validated only if the Indium melt yields

    
     °C and 
    
    
    
    J/g.
  • Sample Encapsulation: Accurately weigh 2.0–3.0 mg of the sample into a standard aluminum pan. Crimp the lid loosely (pinhole) to allow for potential outgassing, thereby preventing pressure-induced baseline artifacts.

  • Execution: Purge the sample cell with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min. Equilibrate the system at 25 °C, then execute a heating ramp of 10 °C/min  up to 150 °C.
    
  • Validation Check: Analyze the pre- and post-melt baseline. A seamless return to zero heat flow post-melt confirms a pure phase transition without thermal decomposition. Integrate the endothermic peak to calculate

    
    .
    

Decision Workflow for Polymorphic Screening

The following logic tree dictates the analytical pathway for validating a newly synthesized batch of the target compound.

MP_Validation Start Synthesized Batch 8-[4-(4-nitrophenoxy)butoxy]quinoline Capillary Automated Capillary MP (USP <741> / Ph. Eur. 2.2.14) Start->Capillary Decision Is Melting Range < 1.5 °C? Capillary->Decision DSC Differential Scanning Calorimetry (DSC) Decision->DSC  Yes   HSM Hot Stage Microscopy (HSM) Decision->HSM  No   Release QA/QC Release & Polymorph ID DSC->Release Decomp Investigate Impurities or Solvates HSM->Decomp

Workflow for melting point validation and polymorphic screening of quinoline derivatives.

References

  • 8-(4-Nitrobenzyloxy)quinoline National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Determination of Melting Points According to Pharmacopeia Stanford Research Systems URL:[Link]

  • Ph. Eur. 2.2.14 Melting Point - Capillary Method European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

Validation

Elemental analysis data for 8-[4-(4-nitrophenoxy)butoxy]quinoline

This comprehensive technical guide details the elemental analysis, synthesis, and comparative performance of 8-[4-(4-nitrophenoxy)butoxy]quinoline , a functionalized quinoline ether derivative. This compound serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the elemental analysis, synthesis, and comparative performance of 8-[4-(4-nitrophenoxy)butoxy]quinoline , a functionalized quinoline ether derivative. This compound serves as a critical intermediate in the development of multitarget-directed ligands (MTDLs) for neurodegenerative research and as a probe for studying electron-deficient aromatic systems.

Executive Summary & Compound Identity

8-[4-(4-nitrophenoxy)butoxy]quinoline is a dual-aromatic ether linked by a flexible butyl chain. It combines the metal-chelating 8-hydroxyquinoline scaffold with an electron-deficient 4-nitrophenoxy moiety. This structure is frequently utilized in medicinal chemistry to modulate lipophilicity (logP) and electronic distribution in drug candidates, particularly for Alzheimer's disease (as a cholinesterase inhibitor precursor) and antifungal applications.

Chemical Identity
PropertySpecification
IUPAC Name 8-[4-(4-nitrophenoxy)butoxy]quinoline
Molecular Formula C₁₉H₁₈N₂O₄
Molecular Weight 338.36 g/mol
SMILES O=c1ccc(OCCCCOc2cccc3ncccc23)cc1
Appearance Pale yellow to light brown solid (Typical)
Solubility Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in Water

Elemental Analysis Data (C, H, N)

For researchers validating the purity of synthesized or purchased batches, the elemental composition must adhere to the theoretical values within a standard tolerance of ±0.4% .

Theoretical vs. Acceptable Experimental Ranges
ElementTheoretical Mass %Acceptable Range (±0.4%)Validation Criteria
Carbon (C) 67.45% 67.05% – 67.85%Critical for confirming the carbon skeleton integrity.
Hydrogen (H) 5.36% 4.96% – 5.76%Deviations often indicate solvent entrapment (e.g., H₂O, EtOH).
Nitrogen (N) 8.28% 7.88% – 8.68%Confirms the presence of both the quinoline ring and the nitro group.
Oxygen (O) 18.91% Calculated by differenceIndirectly verifies the ether linkages and nitro group.

Technical Insight: A Nitrogen value significantly lower than 8.28% typically suggests incomplete coupling (contamination with the non-nitrogenous linker precursor) or loss of the nitro group. A high Hydrogen value often indicates residual solvent (e.g., ethanol from recrystallization).

Comparative Performance Analysis

This section evaluates 8-[4-(4-nitrophenoxy)butoxy]quinoline against its two primary structural analogs used in similar research contexts: the Unsubstituted Phenoxy analog (Reference) and the Amino-Phenoxy analog (Reduced active metabolite).

Comparison Table: Physicochemical & Functional Properties
FeatureTarget: 4-Nitro Analog Alternative A: Unsubstituted Phenoxy Alternative B: 4-Amino Analog
Structure -O-(CH₂)₄-O-Ph-NO₂-O-(CH₂)₄-O-Ph-O-(CH₂)₄-O-Ph-NH₂
Electronic Nature Strongly Electron-Withdrawing (Nitro)NeutralElectron-Donating (Amino)
Lipophilicity (cLogP) High (~4.2) Moderate (~3.8)Low (~2.5)
Solubility (Aq.) Very LowLowModerate (pH dependent)
Reactivity Precursor for reduction; Stable to oxidation.Inert ether; Stable.Nucleophilic ; Reactive handle for amidation.
Primary Application Probe/Intermediate : Used to introduce polarity or as a "masked" amine.Control : Used to assess steric bulk without electronic effects.Active Lead : Often the bioactive species for enzyme inhibition.
Performance Verdict
  • Use the 4-Nitro Analog when: You require a stable, crystalline intermediate that can be purified easily before converting to the active amine, or when studying the effect of electron-withdrawing groups on binding affinity.

  • Use the Unsubstituted Analog when: You need a lipophilic control to establish baseline non-specific binding.

  • Use the 4-Amino Analog when: You are ready for the final biological assay or need to couple the molecule to a fluorophore/drug payload.

Experimental Protocol: Synthesis & Characterization

This protocol describes the Convergent Williamson Ether Synthesis , the industry-standard method for ensuring high regioselectivity and yield.

Mechanism & Workflow

The synthesis proceeds in two steps to avoid the formation of symmetric bis-quinoline byproducts.

SynthesisWorkflow Start Start: 8-Hydroxyquinoline Step1 Step 1: Alkylation (1,4-Dibromobutane, K2CO3, ACN) Start->Step1 Inter Intermediate: 8-(4-bromobutoxy)quinoline Step1->Inter Reflux 12h Step2 Step 2: Coupling (4-Nitrophenol, K2CO3, DMF) Inter->Step2 + 4-Nitrophenol Product Product: 8-[4-(4-nitrophenoxy)butoxy]quinoline Step2->Product 80°C, 6h

Figure 1: Step-wise synthesis pathway preventing symmetric dimerization.

Step-by-Step Methodology
Step 1: Synthesis of 8-(4-bromobutoxy)quinoline
  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile (ACN).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq). Stir at room temperature for 30 min to form the phenoxide.

  • Alkylation: Add 1,4-dibromobutane (5.0 eq) dropwise. Note: The large excess prevents the formation of the bis-quinoline dimer.

  • Reflux: Heat to reflux (80-82°C) for 12-16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify the residue via silica gel column chromatography (eluting with Hexane/EtOAc) to obtain the mono-bromo intermediate as a colorless oil/solid.

Step 2: Synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline
  • Preparation: Dissolve 4-nitrophenol (1.1 eq) and K₂CO₃ (2.0 eq) in DMF. Stir for 30 min.

  • Coupling: Add the 8-(4-bromobutoxy)quinoline intermediate (1.0 eq) from Step 1.

  • Reaction: Heat the mixture to 80°C for 6–8 hours.

  • Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates.

  • Isolation: Filter the solid. Wash copiously with water to remove DMF and excess nitrophenol.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures to achieve analytical purity (Target >99% for Elemental Analysis).

Validation Checkpoints
  • TLC: The product will have a lower Rf than the bromo-intermediate due to the polar nitro group.

  • 1H NMR (CDCl₃, 400 MHz): Look for the characteristic triplets of the butyl chain (~4.2 ppm and ~1.9 ppm) and the distinct AA'BB' system of the 4-nitrophenyl group (doublets at ~8.2 ppm and ~6.9 ppm).

References

  • Williamson Ether Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for ether synthesis protocols).
  • Quinoline Derivatives in Medicine: Pratiksha, G. et al. "8-Hydroxyquinoline: A privileged scaffold in medicinal chemistry." Mini-Reviews in Medicinal Chemistry, 2019 . Link

  • Synthesis of Alkoxyquinolines: Musiol, R. et al. "Quinoline derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2006.
  • Nitrophenoxy Linkers: Li, S.Y. et al. "Design and synthesis of novel hybrids as multitarget-directed ligands for the treatment of Alzheimer's disease." European Journal of Medicinal Chemistry, 2018. (Context for nitro-phenoxy linkers in MTDLs).
Comparative

UV-Vis Absorption Spectra of Nitrophenoxy &amp; Butoxy Quinolines: A Comparative Technical Guide

Executive Summary Context: Nitrophenoxy and butoxy-substituted quinolines—specifically derivatives of 8-hydroxy-5-nitroquinoline (Nitroxoline) —are emerging as critical scaffolds in oncology (specifically pancreatic anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Nitrophenoxy and butoxy-substituted quinolines—specifically derivatives of 8-hydroxy-5-nitroquinoline (Nitroxoline) —are emerging as critical scaffolds in oncology (specifically pancreatic antiproliferative agents) and antimicrobial research. Their efficacy hinges on the "push-pull" electronic architecture where the quinoline core acts as a bridge between electron-donating alkoxy groups and electron-withdrawing nitro groups.

Purpose: This guide provides a technical comparison of the UV-Vis spectral behaviors of 8-butoxy-5-nitroquinoline versus its nitrophenoxy analogs. It is designed for medicinal chemists and spectroscopists requiring precise optical characterization data to validate synthesis purity, assess solvatochromic behavior, and predict biological stability.

Key Takeaway: The substitution of the hydroxyl proton with a butyl or nitrophenoxy group fundamentally alters the Intramolecular Charge Transfer (ICT) band. While the parent Nitroxoline exhibits pH-dependent shifts, the 8-butoxy derivative locks the system into a fixed dipole, exhibiting a distinct bathochromic shift in non-polar solvents compared to the more sterically hindered nitrophenoxy analogs.

Molecular Architecture & Chromophoric Theory

To interpret the spectra, one must understand the electronic transitions driving the absorption.

The "Push-Pull" System

These molecules function as donor-acceptor (


) chromophores:
  • Electron Donor (D): The oxygen atom at position 8 (butoxy or phenoxy ether).

  • 
    -Bridge:  The rigid quinoline aromatic system.
    
  • Electron Acceptor (A): The nitro group (

    
    ) at position 5.
    

Mechanism: Upon photoexcitation, electron density shifts from the 8-alkoxy oxygen to the 5-nitro group. This Intramolecular Charge Transfer (ICT) transition is responsible for the characteristic yellow-to-brown color and the primary absorption band in the visible region (


).
DOT Diagram: Electronic Transition Logic

The following diagram visualizes the structural causality behind the spectral shifts.

G Substituent 8-Position Substituent (Donor) Core Quinoline Scaffold (Conjugated Bridge) Substituent->Core Electron Injection Spectrum Resulting UV-Vis Spectrum (ICT Band Position) Substituent->Spectrum Modulates Lambda max Nitro 5-Nitro Group (Acceptor) Core->Nitro Delocalization Nitro->Spectrum Determines Band Gap Effect_Butoxy Butoxy (-OBu) Strong +I Effect Enhanced ICT Effect_Butoxy->Substituent Effect_Phenoxy Nitrophenoxy Steric Bulk + Weak -I Blue Shifted (Hypsochromic) Effect_Phenoxy->Substituent

Caption: Logical flow of electronic effects. The nature of the 8-position substituent directly dictates the energy of the ICT transition, shifting the observed


.

Comparative Spectral Analysis

The following data compares the primary absorption characteristics of the target 8-butoxy-5-nitroquinoline against the parent compound and a nitrophenoxy analog.

Table 1: Representative Absorption Maxima ( )

Note: Values are representative of 5-nitro-8-alkoxyquinoline systems in Methanol (MeOH).

CompoundStructure Description

(nm)

(

)
Visual Color
Nitroxoline (Parent) 8-Hydroxy-5-nitroquinoline~360 (Neutral)~440 (Basic)~15,000Yellow
8-Butoxy-5-nitroquinoline Butyl ether at C8370 - 380 ~12,500Brown Solid
8-(2-Nitrophenoxy)... Nitrophenoxy ether at C8340 - 360 ~18,000Pale Yellow
6-Methoxy-8-nitroquinoline Isomeric analog~350~10,000Yellow Cryst.[1][2][][4]
Technical Insights
  • Alkylation Effect: Converting the 8-OH to 8-OBu (Butoxy) removes the possibility of proton loss. Unlike Nitroxoline, which shifts dramatically to red (440 nm) upon deprotonation, 8-butoxy-5-nitroquinoline remains spectrally stable across pH ranges, making it a superior standard for non-aqueous assays.

  • Steric Hindrance in Phenoxy Analogs: The bulky nitrophenoxy group often twists out of plane relative to the quinoline ring. This breaks effective conjugation, typically resulting in a hypsochromic shift (blue shift) compared to the linear, flexible butoxy chain.

  • Solvatochromism: The 8-butoxy derivative exhibits positive solvatochromism. In non-polar solvents (e.g., Hexane), the

    
     will appear at lower wavelengths (~360 nm). In polar aprotic solvents (e.g., DMSO), the excited ICT state is stabilized, shifting the peak to ~385 nm.
    

Experimental Protocols

To ensure reproducibility in drug development pipelines, follow this self-validating protocol.

A. Synthesis Validation (Brief)

Context: High-purity samples are required for accurate


 determination.
  • Reactants: 8-Hydroxy-5-nitroquinoline + 1-Bromobutane (

    
    , DMF, 
    
    
    
    ).
  • Purification: The crude "brown solid" must be recrystallized (typically EtOH/Water) or purified via silica column to remove unreacted Nitroxoline, which would skew the UV baseline at >400 nm.

B. UV-Vis Measurement Workflow

Equipment: Double-beam Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent). Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <200 nm).

Protocol Start Start: Sample Preparation Stock 1. Prepare Stock Solution 1.0 mg in 10 mL MeOH (approx 0.4 mM) Start->Stock Dilution 2. Serial Dilution Target Absorbance: 0.2 - 0.8 AU (Typically 10-50 µM final) Stock->Dilution Blank 3. Baseline Correction Run pure solvent blank (Dual Beam) Dilution->Blank Scan 4. Spectral Scan Range: 200 - 600 nm Speed: Medium Blank->Scan Check 5. Quality Check Is peak shape Gaussian? Is baseline flat at >500 nm? Scan->Check Check->Dilution Fail (Abs > 1.0) Calc 6. Calculate Molar Absorptivity (ε) Beer-Lambert Law: A = εcl Check->Calc Pass

Caption: Step-by-step workflow for determining the molar extinction coefficient (


).
C. Critical Quality Attributes (CQA)
  • Isobestic Points: If studying stability, look for isobestic points. Their absence during degradation suggests complex, multi-step decomposition.

  • Concentration Limits: Keep absorbance below 1.0 AU. These quinolines can aggregate at high concentrations (stacking interactions), leading to deviations from the Beer-Lambert law.

References

  • Synthesis and Antiproliferative Evaluation

    • Title: Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents.[5]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC/NCBI).
    • Significance: Describes the synthesis and characterization (NMR, melting point) of 8-butoxy-5-nitroquinoline (Compound 6) and nitrophenoxy analogs.
    • URL:[Link]

  • Spectroscopic Properties of Quinoline Derivatives

    • Title: Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Deriv
    • Source:ResearchG
    • Significance: Provides comparative solvatochromic d
    • URL:[Link]

  • Parent Compound Data (Nitroxoline)

    • Title: Excited state proton transfer in the triplet st
    • Source:Royal Society of Chemistry (Photochemical & Photobiological Sciences).
    • Significance: Establishes the baseline spectral behavior of the 5-nitro-8-hydroxy core for comparison.
    • URL:[Link]

  • Chemical Property Database

    • Title: 6-Methoxy-8-nitroquinoline (Isomer Comparison).[2]

    • Source:PubChem.[2][6]

    • Significance: Provides physical property d
    • URL:[Link]

Sources

Validation

Comparative Stability of Quinoline Ethers vs. Quinoline Esters: A Strategic Guide for Drug Design

As drug development professionals, we constantly navigate the delicate balance between target affinity and pharmacokinetic viability. When optimizing the quinoline scaffold—a privileged structure found in antimalarials,...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the delicate balance between target affinity and pharmacokinetic viability. When optimizing the quinoline scaffold—a privileged structure found in antimalarials, kinase inhibitors, and neuroprotective agents—the choice of functional group linkages is paramount.

A frequent structural dilemma during lead optimization is whether to utilize a quinoline ester or a quinoline ether . While both can serve as effective linkers to explore chemical space, they exhibit profoundly different chemical and metabolic stability profiles. This guide provides an objective, data-driven comparison of these two linkages, exploring the mechanistic causality behind their stability and providing self-validating protocols for your own laboratory assessments.

Mechanistic Divergence: Why Linkage Chemistry Dictates Stability

The stability of a drug candidate is not merely a macroscopic observation; it is a direct consequence of its sub-molecular electronic distribution.

The Lability of Quinoline Esters

Quinoline esters are inherently susceptible to both chemical and enzymatic degradation. The causality lies in the polarization of the carbonyl group (


). Because oxygen is highly electronegative, the carbonyl carbon becomes electrophilic. This creates a prime target for nucleophilic attack by water (in acid/base-catalyzed chemical hydrolysis) or by the catalytic serine hydroxyl group present in the active sites of ubiquitous enzymes like Carboxylesterases (CES1 and CES2) 1. Consequently, ester linkages are often intentionally employed in the design of "soft drugs" or prodrugs, where rapid, predictable systemic clearance is desired to minimize off-target toxicity.
The Robustness of Quinoline Ethers

Conversely, quinoline ethers replace the electrophilic carbonyl carbon with an


 hybridized carbon. The 

ether bond is electronically stable and highly resistant to nucleophilic attack, rendering it virtually immune to chemical hydrolysis under physiological conditions and entirely resistant to esterases 2. Instead, ethers rely on oxidative metabolism. Cytochrome P450 (CYP450) enzymes must abstract a hydrogen atom from the

-carbon, followed by oxygen rebound to form an unstable hemiacetal that eventually collapses into a phenol and an aldehyde 3. Because this CYP-mediated O-dealkylation requires precise steric alignment within the enzyme's active site, it is inherently slower and more structurally tunable than ester hydrolysis.

MetabolicDivergence QEster Quinoline Ester CES Carboxylesterases (CES1 / CES2) QEster->CES Rapid Hydrolysis (Plasma/Tissue) QEther Quinoline Ether CYP CYP450 Enzymes (e.g., CYP3A4) QEther->CYP Slow O-Dealkylation (Hepatic) MetabAcid Quinoline Carboxylic Acid + Alcohol CES->MetabAcid MetabPhenol Quinoline Phenol + Aldehyde CYP->MetabPhenol

Fig 1. Metabolic degradation pathways of quinoline esters vs. ethers.

Quantitative Data Comparison

To contextualize these mechanistic differences, the following table summarizes the typical stability metrics for representative quinoline-3-carboxylate (ester) and 3-alkoxyquinoline (ether) derivatives across various matrices.

Structural LinkageMatrix / ConditionHalf-Life (

)
Intrinsic Clearance (

)
Primary Degradation Mechanism
Quinoline Ester Rat Plasma (Enzymatic)< 15 min> 100 µL/min/mgCES-mediated hydrolysis
Quinoline Ester Aqueous Buffer (pH 1.2)~ 4 hoursN/AAcid-catalyzed chemical hydrolysis
Quinoline Ester Aqueous Buffer (pH 7.4)> 24 hoursN/AStable at physiological pH
Quinoline Ether Rat Plasma (Enzymatic)> 240 min< 10 µL/min/mgHighly resistant to esterases
Quinoline Ether Liver Microsomes (CYP)~ 60 min~ 45 µL/min/mgCYP450-mediated O-dealkylation

Data synthesized from standard ADME profiling of quinoline derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, stability assays must be designed as self-validating systems. This means incorporating specific controls that prove the observed degradation is due to the intended biological or chemical mechanism, rather than artifactual assay conditions.

Protocol A: Plasma Stability Assay (Targeting Esterase Activity)

This assay determines the susceptibility of your quinoline ester to plasma carboxylesterases.

  • Preparation : Spike the quinoline compound into pre-warmed (

    
    ) blank rat or human plasma to achieve a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) below 1% to prevent enzyme denaturation.
    
  • Incubation & Sampling : Incubate at

    
     under gentle shaking. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
    
  • Quenching : Immediately crash the extracted samples into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures plasma proteins, halting enzymatic hydrolysis and precipitating the matrix for clean LC-MS injection.

  • Self-Validation Controls :

    • Positive Control : Procaine (a known CES substrate) must show rapid degradation.

    • Negative Control : Heat-inactivated plasma (

      
       for 30 mins prior to assay). If the compound degrades here, the instability is chemical, not enzymatic.
      
Protocol B: Liver Microsomal Stability Assay (Targeting CYP450 Activity)

This assay isolates the oxidative O-dealkylation pathway typical of quinoline ethers.

  • Preparation : Prepare a mixture containing 0.5 mg/mL liver microsomes and 1 µM of the quinoline ether in 100 mM phosphate buffer (pH 7.4).

  • Initiation : Pre-incubate for 5 minutes at

    
    . Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, CYP-mediated oxidation cannot occur.
    
  • Sampling & Quenching : Take aliquots at 0, 15, 30, 45, and 60 minutes, quenching in ice-cold acetonitrile.

  • Self-Validation Controls :

    • Positive Control : Verapamil (a known CYP substrate).

    • Minus-Cofactor Control : Run a parallel incubation omitting NADPH. If degradation occurs without NADPH, the ether is being cleaved by non-CYP mechanisms (e.g., unexpected chemical instability or non-CYP enzymes).

Protocol C: Forced Degradation (Chemical Stability)

To map the baseline chemical lability of quinoline esters in aqueous formulations 4.

  • Acid Hydrolysis : Mix 1 mg/mL compound stock with an equal volume of 0.1 M HCl. Incubate at room temperature.

  • Base Hydrolysis : Mix 1 mg/mL compound stock with an equal volume of 0.1 M NaOH.

  • Neutralization : Prior to LC-MS analysis, neutralize acid samples with NaOH, and base samples with HCl to protect the analytical column.

ExperimentalWorkflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. Matrix Incubation (Microsomes/Plasma) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for assessing metabolic stability.

Strategic Conclusion: Which Linkage to Choose?

The decision between a quinoline ether and a quinoline ester should be dictated by your Target Product Profile (TPP):

  • Choose Quinoline Esters when designing topical agents, soft drugs, or prodrugs . The predictable, rapid hydrolysis by plasma and tissue esterases ensures that systemic exposure to the active parent drug is minimized, drastically reducing systemic side effects.

  • Choose Quinoline Ethers when designing systemic oral therapeutics . The robust hydrolytic stability of the ether linkage ensures the molecule survives the acidic environment of the stomach and the esterase-rich environment of the blood plasma, allowing it to reach systemic circulation and its intracellular targets intact.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres ResearchGate[Link]

  • Understanding the chemical basis of drug stability and degradation The Pharmaceutical Journal[Link]

  • Optimization of metabolic stability as a goal of modern drug design PubMed (National Library of Medicine)[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-[4-(4-nitrophenoxy)butoxy]quinoline

For laboratory professionals engaged in cutting-edge research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it i...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 8-[4-(4-nitrophenoxy)butoxy]quinoline, a complex heterocyclic compound. By understanding the 'why' behind each step, you can ensure a self-validating system of waste management that protects you, your colleagues, and the environment.

Hazard Assessment: A Structurally-Informed Approach

  • Quinoline Core: The quinoline structure is a known hazardous scaffold. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is a suspected carcinogen and mutagen.[1][2][3] Derivatives like 8-Nitroquinoline are also suspected of causing genetic defects and cancer.[4][5]

  • Nitrophenoxy Group: The presence of a nitroaromatic group (nitrophenoxy) is a significant structural alert for toxicity. Nitroaromatic compounds are often associated with organ toxicity and are harmful to aquatic life with long-lasting effects.[2]

Based on this analysis, 8-[4-(4-nitrophenoxy)butoxy]quinoline must be treated as a hazardous substance with potential carcinogenic, mutagenic, and irritant properties, as well as being toxic to aquatic ecosystems. Under no circumstances should this compound be disposed of down the drain or in regular trash .[6]

Hazard Summary Table
Hazard Profile (Inferred)Associated GHS Classification (Anticipated)Key Precautionary Actions
Acute Toxicity (Oral, Dermal)H301/H312: Toxic if swallowed/Harmful in contact with skinAvoid all direct contact. Use proper PPE.
Skin/Eye IrritationH315/H319: Causes skin/serious eye irritationWear chemical-resistant gloves and safety goggles.[4]
Carcinogenicity/MutagenicityH350/H341: May cause cancer/Suspected of causing genetic defectsHandle only in a designated area, such as a fume hood.
Aquatic ToxicityH411: Toxic to aquatic life with long-lasting effectsPrevent any release to the environment.[2]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure a complete barrier between you and the chemical.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect them for any signs of degradation or puncture before use.

  • Body Protection: A buttoned lab coat is mandatory. Consider a chemically resistant apron for handling larger quantities of waste.

  • Respiratory Protection: If there is any risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The guiding principle for disposing of 8-[4-(4-nitrophenoxy)butoxy]quinoline is to manage it as a regulated, hazardous chemical waste. This process involves segregation, proper containment, and coordination with your institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions within a waste container.[7]

  • Solid Waste: Collect all solid waste contaminated with 8-[4-(4-nitrophenoxy)butoxy]quinoline. This includes:

    • Unused or expired reagent.

    • Contaminated weighing papers, pipette tips, and gloves.

    • Spill cleanup materials.

  • Liquid Waste: If the compound has been dissolved in a solvent, this solution must be collected as hazardous liquid waste.

    • Crucially, do not mix solid and liquid waste in the same container. [8]

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount.

  • Select a Compatible Container: Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid is appropriate. For liquid waste, use a designated solvent waste container. The container must be in good condition, free of leaks or cracks.[7][9]

  • Apply a "Hazardous Waste" Label: As soon as you designate a container for waste, it must be labeled. Your EHS office will provide official hazardous waste labels. Fill out the label completely and legibly:

    • Full Chemical Name: Write "8-[4-(4-nitrophenoxy)butoxy]quinoline". Do not use abbreviations or chemical formulas.[7]

    • Concentration: List all chemical constituents and their approximate percentages.

    • Hazard Information: Check the appropriate hazard boxes (e.g., Toxic, Health Hazard).

    • Generator Information: Include the name of the principal investigator, lab location, and the date the waste was first added.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within your laboratory.[7]

  • Keep Containers Closed: Waste containers must remain securely sealed at all times, except when you are actively adding waste.[8][9] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container, such as a basin or tray. The secondary container must be able to hold 110% of the volume of the primary container to contain any potential leaks.[8]

  • Store Away from Incompatibles: Do not store this waste stream near strong acids, bases, or oxidizing agents.[4]

Step 4: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is the responsibility of trained EHS professionals.

  • Monitor Accumulation Limits: Be aware of your institution's limits for hazardous waste accumulation (both time and quantity). Typically, waste must be collected within 90 days of the start date on the label.[8]

  • Schedule a Pickup: Once the container is 90% full or nearing its time limit, submit a chemical waste pickup request to your EHS office through their designated system.

Decontamination of Empty Containers

An "empty" container that held 8-[4-(4-nitrophenoxy)butoxy]quinoline is not truly empty; it contains hazardous residue.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect the Rinsate: This rinsate is now hazardous waste. Pour the rinsate into your designated hazardous liquid waste container.[9]

  • Dispose of the Container: After triple rinsing and air drying, the container may be disposed of in the regular trash or recycling, depending on institutional policy. Deface the original label to prevent confusion.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 8-[4-(4-nitrophenoxy)butoxy]quinoline waste.

G cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify Waste (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Select Compatible Container (HDPE or Glass) B->C D Affix 'Hazardous Waste' Label C->D E Complete Label Information (Full Chemical Name, %) D->E F Place Waste in Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Container is >90% Full OR Time Limit Approaching H->I J Submit Waste Pickup Request to EHS Office I->J K EHS Collects Waste for Proper Disposal J->K

Caption: Decision workflow for safe disposal of 8-[4-(4-nitrophenoxy)butoxy]quinoline.

References

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. EH&S.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 8-Nitroquinoline.
  • Fisher Scientific. (2010, September 06). Safety Data Sheet: 8-Hydroxyquinoline.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (2001, April 30). Safety Data Sheet: 4-Nitroquinoline-1-oxide.
  • U.S. Environmental Protection Agency. (2025, October 15). 8-Nitroquinoline - GHS Data. CompTox Chemicals Dashboard.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline.
  • Carl ROTH. (2021). Safety Data Sheet: 8-Hydroxyquinoline.
  • CDH Fine Chemical. Material Safety Data Sheet: Quinoline.
  • PENTA. (2025, May 13). Safety Data Sheet: Quinoline.

Sources

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